Ethylene glycol distearate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-octadecanoyloxyethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVVYTCTZKCSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9005-08-7 | |
| Record name | Polyethylene glycol distearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6027260 | |
| Record name | Octadecanoic acid, 1,2-ethanediyl ester | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID6027260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid | |
| Record name | Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester | |
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| Record name | Ethylene glycol distearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
627-83-8 | |
| Record name | Glycol distearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glycol distearate [USAN] | |
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| Record name | Glycol distearate | |
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| Record name | Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 1,2-ethanediyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOL DISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13W7MDN21W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethylene glycol distearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 °C | |
| Record name | Ethylene glycol distearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032260 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Crystalline Art of Pearlescence: A Technical Guide to Ethylene Glycol Distearate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanism behind the pearlescent effect of ethylene (B1197577) glycol distearate (EGDS) crystals. We delve into the fundamental principles of light interaction, the critical role of crystallization conditions, and the analytical techniques used to characterize this widely utilized excipient in cosmetic and pharmaceutical formulations.
The Core Mechanism: From Solution to Shimmer
The pearlescent or nacreous effect imparted by ethylene glycol distearate is not an intrinsic property of the molecule itself, but rather a fascinating interplay of physical chemistry and optics that emerges during the formulation process. The phenomenon is rooted in the controlled crystallization of EGDS into specific morphologies within a liquid base.[1][2]
When a formulation containing EGDS is heated above its melting point (approximately 65-73°C), the EGDS dissolves and becomes finely dispersed.[2] Upon controlled cooling with gentle agitation, the EGDS molecules self-assemble and crystallize out of the solution. The key to achieving a pearlescent effect lies in the formation of thin, platelet-like crystals.[1][3] These microscopic platelets, typically with a thickness of 0.1 to 2 µm and a width of 0.5 to 30 µm, align themselves in layers within the liquid.[4]
The pearlescent luster is a result of thin-film interference, where light waves reflecting from the top and bottom surfaces of these crystalline platelets interfere with each other. This interference leads to the constructive and destructive reflection of different wavelengths of light, producing a characteristic shimmering, multi-colored effect.[1][3] For maximum pearlescence, these layers of platelets should be aligned parallel to the surface of the product.[2]
Quantitative Data on EGDS and its Pearlescent Properties
The following tables summarize key quantitative data related to this compound and the factors influencing its pearlescent effect.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₈H₇₄O₄ | [5] |
| Melting Point | 65–73°C | [2] |
| Refractive Index (n) | ~1.456 - 1.476 | [2] |
| Solubility in Water | Insoluble | [2] |
Table 1: Physical and Chemical Properties of this compound
| Parameter | Typical Range | Effect on Pearlescence | Reference(s) |
| EGDS Concentration | 0.5% - 2.5% (w/w) | Higher concentrations can increase opacity, potentially diminishing the pearlescent effect. | [1] |
| Heating Temperature | > 75°C | Ensures complete dissolution and dispersion of EGDS. | [1] |
| Cooling Temperature | Cooled to ~30°C | Allows for controlled crystallization. | [1] |
| Crystal Thickness | 0.1 - 2 µm | Influences the interference pattern and color of the reflected light. | [4] |
| Crystal Width | 0.5 - 30 µm | Affects the reflective surface area and overall shimmer. | [4] |
| Aspect Ratio (Width/Thickness) | ≥ 2, preferably ≥ 10 | A higher aspect ratio is characteristic of the desired platelet morphology. | [4] |
Table 2: Formulation and Crystal Parameters for Optimal Pearlescence
Experimental Protocols
Induction of Pearlescence in an Emulsion
This protocol describes a general method for inducing pearlescence in a simple oil-in-water emulsion.
Materials:
-
This compound (EGDS)
-
Non-ionic surfactant (e.g., Lauryl Alcohol 7 EO)
-
Deionized water
-
Heating mantle with magnetic stirring
-
Temperature probe
-
Cooling bath
Procedure:
-
Preparation of the Aqueous Phase: In a beaker, combine the deionized water and the non-ionic surfactant.
-
Heating and Dispersion: Heat the aqueous phase to 75-80°C while stirring continuously.
-
Addition of EGDS: Once the desired temperature is reached, add the EGDS flakes to the heated aqueous phase. Continue stirring until the EGDS is completely melted and finely dispersed.
-
Controlled Cooling: Transfer the beaker to a cooling bath with controlled temperature reduction. A slow and steady cooling rate is crucial. While a specific optimal rate is formulation-dependent, a rate of approximately 6°C/hour can be a starting point.[6] Maintain gentle agitation throughout the cooling process.
-
Crystallization: As the formulation cools below the melting point of EGDS, crystals will begin to form. Continue cooling with stirring until the temperature reaches approximately 30°C.
-
Observation: The pearlescent effect should become visible as the crystallization progresses.
Scanning Electron Microscopy (SEM) of EGDS Crystals
This protocol outlines the preparation of an emulsion sample for the visualization of EGDS crystal morphology.
Materials:
-
Pearlescent emulsion sample
-
SEM stub
-
Conductive carbon tape
-
Pipette
-
Freeze-dryer or critical point dryer
-
Sputter coater with a conductive metal target (e.g., gold)
Procedure:
-
Sample Application: Place a small drop of the pearlescent emulsion onto the conductive carbon tape on an SEM stub.
-
Drying: To preserve the crystal structure, the water must be removed. This can be achieved through freeze-drying or critical point drying.
-
Coating: The dried sample must be coated with a thin layer of a conductive material, such as gold, using a sputter coater. This prevents charging of the sample surface by the electron beam.
-
Imaging: The prepared stub is then loaded into the SEM for imaging. The microscope can be operated at various magnifications to observe the size, shape, and surface features of the EGDS crystals.
Differential Scanning Calorimetry (DSC) of EGDS Crystallization
DSC can be used to study the melting and crystallization behavior of EGDS in a formulation.
Materials:
-
Pearlescent emulsion sample
-
DSC instrument
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the emulsion (typically 5-10 mg) into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Heating Scan: Heat the sample from room temperature to a temperature above the melting point of EGDS (e.g., 90°C) at a controlled rate (e.g., 10°C/min). This will show the melting endotherm of the EGDS crystals.
-
Cooling Scan: Cool the sample from the molten state back to room temperature or below at a controlled rate (e.g., 10°C/min). This will reveal the crystallization exotherm.
-
-
Data Analysis: The onset and peak temperatures of the melting and crystallization events, as well as the enthalpy of these transitions, can be determined from the DSC thermogram. This data provides insights into the thermal behavior of EGDS within the formulation.
Visualizing the Mechanism and Workflow
Caption: The mechanism of pearlescence in this compound.
Caption: Experimental workflow for characterizing EGDS-induced pearlescence.
References
- 1. nbinno.com [nbinno.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. WO1997013498A1 - Mild cold pearlizing concentrates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. retsch.com [retsch.com]
- 6. FR2906715A1 - CRYSTALS BASED ON this compound, PROCESS FOR THEIR PREPARATION AND USES THEREOF - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Analysis of Ethylene Glycol Distearate using FT-IR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of ethylene (B1197577) glycol distearate (EGDS) using Fourier-Transform Infrared (FT-IR) spectroscopy. It details the characteristic vibrational frequencies, offers a step-by-step experimental protocol, and presents a visual workflow for the analytical process.
Introduction to FT-IR Analysis of Ethylene Glycol Distearate
This compound (C₃₈H₇₄O₄) is a diester of ethylene glycol and stearic acid widely used in pharmaceuticals, cosmetics, and other industries as an emulsifying, opacifying, and pearlizing agent.[1][2] FT-IR spectroscopy is a powerful and rapid analytical technique for the identification and quality control of EGDS. The principle of FT-IR relies on the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and the characterization of its functional groups.
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the long aliphatic chains of the stearate (B1226849) moieties and the ester linkages to the ethylene glycol backbone.
Data Presentation: Characteristic FT-IR Absorption Bands of this compound
The following table summarizes the principal FT-IR absorption bands for this compound. This data is crucial for the identification and purity assessment of the compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~2916 | Strong | Asymmetric C-H stretching | -CH₂- (Aliphatic) |
| ~2849 | Strong | Symmetric C-H stretching | -CH₂- (Aliphatic) |
| ~1736 | Strong | C=O stretching | Ester |
| ~1472 | Medium | C-H bending (scissoring) | -CH₂- |
| ~1175 | Strong | C-O stretching | Ester |
| ~720 | Medium | C-H rocking | -(CH₂)n- (n≥4) |
Data compiled from the NIST Chemistry WebBook.[1]
Experimental Protocol for FT-IR Analysis of this compound
This section outlines a detailed methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet method. This technique is common for the analysis of solid samples.[3][4]
3.1. Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Hydraulic press for KBr pellet preparation
-
Agate mortar and pestle
-
Infrared-grade potassium bromide (KBr), dried
-
Spatula
-
Analytical balance
-
Sample of this compound
3.2. Sample Preparation: KBr Pellet Method
-
Drying: Dry the KBr powder in an oven at 100-110 °C for at least 2-4 hours to remove any adsorbed water, which can interfere with the FT-IR spectrum. Store the dried KBr in a desiccator.
-
Sample Grinding: Weigh approximately 1-2 mg of the this compound sample. Place it in a clean, dry agate mortar.
-
Mixing with KBr: Add approximately 100-200 mg of the dried KBr to the mortar. The sample concentration in KBr should be in the range of 0.2% to 1%.[3]
-
Grinding the Mixture: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.[3]
-
Pellet Formation: Transfer the powder mixture into the collar of a KBr pellet die. Distribute the powder evenly. Place the plunger into the collar and place the assembly into a hydraulic press.
-
Pressing: Apply pressure according to the press manufacturer's instructions (typically 7-10 tons) for a few minutes. This will fuse the KBr and sample into a transparent or translucent pellet.
-
Pellet Removal: Carefully remove the die from the press and extract the KBr pellet. The pellet should be clear and free of cracks or cloudiness.
3.3. FT-IR Spectrum Acquisition
-
Background Spectrum: Place the empty sample holder into the FT-IR spectrometer and collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
-
Sample Spectrum: Place the KBr pellet containing the this compound into the sample holder and place it in the spectrometer.
-
Data Collection: Acquire the FT-IR spectrum of the sample. Typical parameters include a scanning range of 4000 to 400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3.4. Alternative Sample Preparation: Nujol Mull
For samples that are difficult to grind or may be affected by the pressure of the KBr press, the Nujol mull technique can be used.[3]
-
Grind a small amount (5-10 mg) of the EGDS sample to a fine powder in an agate mortar.
-
Add one to two drops of Nujol (mineral oil) and continue grinding to form a smooth, paste-like mull.
-
Spread a thin, even film of the mull onto a KBr or NaCl salt plate. Place a second plate on top and gently rotate to ensure a uniform film.
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum.
-
It is important to remember that the Nujol itself has characteristic C-H stretching and bending bands, which will be present in the spectrum.[3]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
This guide provides the essential information for conducting and interpreting the FT-IR analysis of this compound. By following the detailed experimental protocol and referencing the provided data, researchers can confidently identify and assess the quality of this important excipient.
References
Thermal properties of ethylene glycol distearate as a phase change material
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal properties of ethylene (B1197577) glycol distearate (EGDS) as a phase change material (PCM). EGDS, a di-ester of ethylene glycol and stearic acid, shows significant promise for thermal energy storage applications due to its favorable phase transition temperature and high latent heat of fusion. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and provides visualizations of experimental workflows.
Core Thermal Properties of Ethylene Glycol Distearate
The suitability of a material for phase change applications is determined by a set of key thermal properties. For this compound, these properties have been characterized using various analytical techniques. The table below summarizes the critical quantitative data for EGDS as a PCM.
| Thermal Property | Value | Unit | Citation |
| Melting Temperature | 65.35 | °C | [1] |
| Freezing Temperature | 65.83 | °C | [1] |
| Latent Heat of Fusion (Melting) | 215.80 | J/g | [1] |
| Latent Heat of Fusion (Freezing) | 216.45 | J/g | [1] |
| Thermal Stability (after 1000 cycles) | High | - | [1] |
Experimental Protocols for Thermal Characterization
Accurate and reproducible characterization of the thermal properties of PCMs is crucial for their effective application. The following sections detail the methodologies for key experiments used to evaluate this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for determining the phase change temperature and latent heat of fusion of PCMs.[2]
Objective: To determine the melting and freezing temperatures and the associated latent heat of fusion of this compound.
Instrumentation: A heat-flux DSC instrument.
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during the analysis. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature significantly above its melting point (e.g., 90°C).[3]
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.
-
Cool the sample at the same constant rate back to the initial temperature.
-
-
Data Analysis:
-
The melting temperature is determined as the onset temperature of the melting peak in the heating curve.
-
The latent heat of fusion is calculated by integrating the area of the melting peak.
-
Similarly, the freezing temperature and latent heat of solidification are determined from the cooling curve.
-
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is employed to assess the thermal stability and decomposition characteristics of the PCM.
Objective: To determine the temperature at which this compound begins to decompose and to evaluate its long-term thermal stability.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Place a precisely weighed sample of this compound (typically 5-10 mg) into the TGA sample pan.
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).[3]
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The onset temperature of decomposition is identified as the temperature at which a significant weight loss begins.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.
-
Thermal Conductivity Measurement
The thermal conductivity of a PCM is a critical parameter that governs the rate of heat transfer during charging and discharging cycles. The transient hot-wire method is a widely used technique for measuring the thermal conductivity of liquids and solids.[4][5]
Objective: To measure the thermal conductivity of this compound in both its solid and liquid phases.
Instrumentation: A transient hot-wire apparatus.
Procedure:
-
Calibration: Calibrate the instrument using a standard reference material with known thermal conductivity.
-
Sample Preparation:
-
For the liquid phase, melt the this compound and pour it into the measurement cell, ensuring the hot wire is fully immersed.
-
For the solid phase, the measurement can be performed after the molten sample has solidified within the cell.
-
-
Measurement Principle: A thin platinum wire immersed in the sample is heated by a short electrical pulse. The wire acts as both a line heat source and a temperature sensor.[5] The rate at which the wire's temperature increases over time is related to the thermal conductivity of the surrounding material.[5]
-
Data Acquisition: The temperature rise of the wire is recorded as a function of time.
-
Data Analysis: The thermal conductivity is calculated from the slope of the linear portion of the temperature rise versus the logarithm of time plot.[5]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comprehensive thermal characterization of this compound as a phase change material.
This comprehensive guide provides essential technical information on the thermal properties of this compound for its application as a phase change material. The presented data and experimental protocols offer a solid foundation for researchers and professionals in the fields of materials science and drug development to further explore and utilize the potential of EGDS in thermal energy storage and management systems.
References
An In-depth Technical Guide to the Solubility of Ethylene Glycol Distearate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethylene (B1197577) glycol distearate (EGDS) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize EGDS in their formulations. The guide details the solubility characteristics, experimental protocols for solubility determination, and a relevant experimental workflow in the context of drug delivery systems.
Introduction to Ethylene Glycol Distearate (EGDS)
This compound (CAS No. 627-83-8) is the diester of ethylene glycol and stearic acid. It is a waxy, white to cream-colored solid at room temperature with a melting point typically ranging from 60°C to 73°C.[1][2][3][4][5][6][7][8] EGDS is widely used in cosmetics, personal care products, and pharmaceuticals as a pearlescent agent, opacifier, emulsifier, and thickening agent.[9][10] In the pharmaceutical industry, its lipophilic nature and biocompatibility make it a suitable excipient in various drug delivery systems, including solid lipid nanoparticles (SLNs).[1][11][12][13][14][15][16][17][18] Understanding its solubility in different organic solvents is crucial for formulation development, particularly for processes that require dissolving and subsequent recrystallization of the compound.
Solubility of this compound
The solubility of a substance is a fundamental physicochemical property that dictates its behavior in a given solvent system. For a waxy solid like this compound, solubility is significantly influenced by the polarity of the solvent and the temperature. The general principle of "like dissolves like" applies, where nonpolar to moderately polar organic solvents are more effective at dissolving the long hydrocarbon chains of the stearate (B1226849) moieties in EGDS.
While precise quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature, a consistent qualitative understanding has been established. The following table summarizes the known solubility characteristics of EGDS in various organic solvents based on available technical data sheets and scientific literature. It is important to note that solubility is often temperature-dependent, with higher temperatures generally leading to increased solubility, especially in solvents like ethanol (B145695).[19][20]
| Solvent Class | Specific Solvent | Solubility | References |
| Alcohols | Ethanol | Soluble (especially when heated) | [5][9][10] |
| Isopropanol | Soluble | [5][9] | |
| Methanol | Soluble | [5][9] | |
| Ketones | Acetone | Soluble | [5][9][21][22] |
| Esters | Ethyl Acetate | Soluble | [5][9] |
| Hydrocarbons | Toluene | Soluble | [10] |
| Hexane | Soluble | [21] | |
| Methylbenzene | Soluble in hot solvent | [9] | |
| Chlorinated Solvents | Chloroform | Soluble | [5][9] |
| Dichloromethane | Soluble | [21] | |
| Ethers | Diethyl Ether | Soluble | [5][9][22] |
| Aqueous Solvents | Water | Insoluble/Almost Insoluble | [3][5][6][9][22][23] |
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
A standardized and widely accepted method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method. This protocol is based on the principle of allowing a saturated solution to reach equilibrium at a constant temperature, followed by the quantification of the dissolved solute.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature water bath or incubator with shaking capabilities
-
Screw-capped vials or flasks
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a suitable detector, or Gas Chromatography (GC) if the solvent is volatile and EGDS can be derivatized or analyzed directly at high temperatures).
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials at a constant speed for a predetermined period to allow the system to reach equilibrium. The equilibration time can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours). To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization. Immediately filter the solution through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Quantification:
-
Gravimetric Method: If the solvent is volatile, the solvent in the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of EGDS. The weight of the remaining solid EGDS is then determined, and the solubility is calculated in g/100 mL or other appropriate units.
-
Chromatographic Method: Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument (e.g., HPLC or GC). Prepare a series of standard solutions of known EGDS concentrations in the same solvent to create a calibration curve. Analyze both the standard and sample solutions and determine the concentration of EGDS in the sample from the calibration curve.
-
-
Data Reporting: Report the solubility as the mean of at least three replicate determinations at the specified temperature, along with the standard deviation.
Mandatory Visualization: Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation
This compound is a key component in the formulation of solid lipid nanoparticles, a promising drug delivery system. The following diagram, generated using the DOT language, illustrates the hot homogenization method for preparing SLNs using EGDS.
Caption: Workflow for the preparation of solid lipid nanoparticles (SLNs) using the hot homogenization technique.
This guide provides essential information on the solubility of this compound for professionals engaged in pharmaceutical formulation and research. While quantitative data remains a challenge to consolidate, the qualitative understanding and the provided experimental protocol offer a solid foundation for practical applications. The visualized workflow for SLN preparation further illustrates a key application where the solubility and physical properties of EGDS are of paramount importance.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. Surfactants & Emulsifiers - this compound (EGDS) [unicareingredients.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound (EGDS) - Ataman Kimya [atamanchemicals.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. atamankimya.com [atamankimya.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. This compound - escom Chemie GmbH [escom-chemie.com]
- 11. japsonline.com [japsonline.com]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. iris.unito.it [iris.unito.it]
- 14. jddtonline.info [jddtonline.info]
- 15. [Preparation of solid lipid nanoparticles by microemulsion technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. banglajol.info [banglajol.info]
- 19. researchgate.net [researchgate.net]
- 20. Temperature-dependent solubility of wax compounds in ethanol | Semantic Scholar [semanticscholar.org]
- 21. onepetro.org [onepetro.org]
- 22. This compound | 627-83-8 [chemicalbook.com]
- 23. atamankimya.com [atamankimya.com]
An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Ethylene Glycol Distearate
Ethylene (B1197577) glycol distearate (EGDS), a diester of ethylene glycol and stearic acid, is a widely utilized ingredient in personal care products, pharmaceuticals, and as a phase-change material. Its functional properties, particularly as a pearlescent and opacifying agent, are intrinsically linked to its crystalline structure and polymorphic behavior. This technical guide provides a comprehensive overview of the current understanding of EGDS crystallization, its known crystalline forms, and the analytical techniques used for characterization.
Crystalline Nature and Polymorphism of EGDS
Ethylene glycol distearate is a waxy solid at room temperature and exhibits a propensity to crystallize into different forms, a phenomenon known as polymorphism. The specific crystalline arrangement and morphology of EGDS crystals significantly influence the visual and textural properties of formulations in which it is incorporated. The formation of specific polymorphs is highly dependent on the processing conditions, including the cooling rate, the presence of surfactants, and the solvent system.[1][2]
The existence of different crystal habits, such as platelets and dendritic or spherulitic structures, is a strong indicator of polymorphism in EGDS. Platelet-like crystals are often desired for their ability to impart a pearlescent sheen to liquid formulations, a result of light reflection and interference from the aligned crystal layers.[1] In contrast, dendritic or spherulitic growth can lead to a more opaque appearance.
Characterization of Crystalline Forms
A multi-faceted approach employing various analytical techniques is necessary to fully characterize the crystalline structure and polymorphism of EGDS.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a key technique for investigating the thermal properties of EGDS polymorphs, including their melting points and enthalpies of fusion. While specific data for distinct, isolated polymorphs is not extensively published, thermal analysis of commercial EGDS has been performed, particularly in the context of its application as a phase-change material.
| Thermal Property | Value | Reference |
| Melting Point | 60-63 °C | [3] |
| Melting Point | 78.4 °C (for high purity) | [4] |
| Latent Heat of Fusion | 215.80 J/g | [5] |
| Latent Heat of Freezing | 216.45 J/g | [5] |
Note: The variability in melting points reported in the literature may be attributed to differences in the purity of the EGDS samples and the presence of different polymorphic forms.
Spectroscopic Techniques: FT-IR and Raman Spectroscopy
Experimental Protocol for FT-IR Analysis of EGDS Polymorphs:
-
Sample Preparation: Prepare thin films of recrystallized EGDS polymorphs on suitable IR-transparent windows (e.g., KBr, CaF2) or prepare KBr pellets by mixing a small amount of the sample with dry KBr powder and pressing it into a disc.
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition: Collect the spectra in the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Compare the spectra of the different polymorphs, paying close attention to peak positions, intensities, and shapes in the fingerprint region (1500-600 cm⁻¹), which is particularly sensitive to changes in the crystalline environment.
Experimental Protocol for Raman Spectroscopy of EGDS Polymorphs:
-
Sample Preparation: Place a small amount of the crystalline EGDS sample on a microscope slide.
-
Instrumentation: Utilize a Raman microscope equipped with a laser of appropriate wavelength (e.g., 785 nm) to avoid fluorescence.
-
Data Acquisition: Focus the laser on a single crystal or a representative area of the sample and collect the Raman spectrum.
-
Data Analysis: Compare the Raman spectra of the different polymorphs. Look for shifts in the Raman bands, particularly in the low-frequency region which corresponds to lattice vibrations and is highly sensitive to polymorphic changes.[7]
X-ray Diffraction (XRD)
X-ray diffraction is the definitive technique for determining the crystal structure of a material. Powder X-ray diffraction (PXRD) provides a unique fingerprint for each crystalline form, based on the scattering of X-rays by the crystal lattice. Single-crystal X-ray diffraction (SCXRD) can be used to determine the precise arrangement of atoms within the unit cell.
Despite the strong evidence for polymorphism, specific and complete PXRD patterns or single-crystal structure data for different EGDS polymorphs are not widely available in the public domain.
Hypothetical Experimental Protocol for PXRD Analysis of EGDS Polymorphs:
-
Sample Preparation: Gently grind the crystalline EGDS sample to a fine, uniform powder.
-
Instrumentation: Use a powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).
-
Data Acquisition: Mount the powdered sample and collect the diffraction pattern over a relevant 2θ range (e.g., 5-50°).
-
Data Analysis: Analyze the positions and intensities of the diffraction peaks to identify the crystalline phases present. Each polymorph will have a unique set of diffraction peaks.
Microscopic Techniques
Microscopy is invaluable for visualizing the morphology of EGDS crystals.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal surface, revealing details about the shape, size, and surface texture.[8]
-
Polarized Light Microscopy (PLM): Can be used to observe birefringence, an optical property of crystalline materials, and to monitor crystal growth and phase transitions in real-time.
Preparation of Different Crystalline Forms
The controlled crystallization of EGDS is key to obtaining specific polymorphs and desired functional properties.
Influence of Surfactants
The presence of surfactants has a profound effect on the crystallization of EGDS, particularly in emulsion systems. Surfactants can act as templates, directing the growth of specific crystal habits. For instance, certain non-ionic surfactants have been shown to promote the formation of platelet-like crystals, which are responsible for the pearlescent effect.[1][2] In the absence of surfactants, EGDS tends to form larger, less defined crystals.[2]
Recrystallization from Solvents
Recrystallization from different solvents and under varying cooling rates is a standard method for screening for and preparing different polymorphs.
General Experimental Protocol for Recrystallization of EGDS:
-
Dissolution: Dissolve EGDS in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) at an elevated temperature to ensure complete dissolution.
-
Cooling: Cool the solution at a controlled rate. Rapid cooling often favors the formation of metastable polymorphs, while slow cooling tends to yield the most stable form.
-
Isolation: Isolate the resulting crystals by filtration.
-
Drying: Dry the crystals under vacuum at a temperature that will not induce a phase transition.
-
Characterization: Analyze the obtained crystals using the techniques described above (DSC, XRD, FT-IR, Raman, microscopy) to identify the polymorphic form.
Interconversion and Stability of Polymorphs
The different polymorphic forms of a compound have different thermodynamic stabilities. A metastable form may convert to a more stable form over time, especially when subjected to changes in temperature or in the presence of a solvent. Understanding the thermodynamic relationship between polymorphs is crucial for ensuring the long-term stability of a product.
Visualizing Experimental Workflows and Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. RO109731B1 - Ethylenglycole distearate preparation process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Verification of Ethylene Glycol Distearate's Molecular Formula and Weight
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused examination of the molecular properties of ethylene (B1197577) glycol distearate (EGDS), a widely used diester in various industrial applications, including cosmetics and pharmaceuticals. The document outlines the compound's molecular formula and weight, supported by established analytical data. Furthermore, it details the standard experimental protocols employed for the verification of these fundamental properties, ensuring material identity and purity.
Molecular Properties Summary
Ethylene glycol distearate is the diester formed from the reaction of ethylene glycol and stearic acid.[1][2] Its key molecular identifiers are summarized below. The molecular weight is a calculated value based on the atomic masses of its constituent atoms.[3] Different sources provide slightly varied molecular weights, which can be attributed to the use of different isotopic masses in the calculation.
| Parameter | Value | Source(s) |
| Molecular Formula | C₃₈H₇₄O₄ | [4][5][6] |
| Molecular Weight ( g/mol ) | 594.99 - 595.0 | [5][6][7] |
| CAS Number | 627-83-8 | [4][5] |
| IUPAC Name | 2-octadecanoyloxyethyl octadecanoate | [4] |
Experimental Protocols for Verification
The determination of a precise molecular formula and weight for a compound like this compound is a two-step process. It involves establishing the simplest whole-number ratio of atoms (empirical formula) and then determining the actual number of atoms in the molecule (molecular formula) by finding its total molecular mass.[8][9]
Protocol 1: Molecular Weight Determination via Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[10] It is a primary method for determining the exact molecular weight of small molecules.[3]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent.
-
Ionization: The sample is introduced into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed.[11] These methods are preferred as they minimize fragmentation, ensuring the molecular ion (the intact molecule with a charge) can be detected.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer. The analyzer uses electric or magnetic fields to separate the ions based on their mass-to-charge ratio.[10][12]
-
Detection: An ion detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
-
Data Interpretation: The peak with the highest m/z value in the spectrum typically represents the molecular ion (M+).[12] For this compound, this peak would be expected around m/z 595.0. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high precision, which can be used to help confirm the elemental composition.[13]
Protocol 2: Empirical Formula Determination via Elemental Analysis
Elemental analysis provides the mass percentages of the individual elements (carbon, hydrogen, oxygen) within a compound.[9][14] This data is used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms.[8][15]
Methodology:
-
Sample Combustion: A precisely weighed sample of this compound is combusted in a controlled stream of pure oxygen.
-
Product Separation and Measurement: The combustion products—carbon dioxide (CO₂) and water (H₂O)—are passed through a series of absorption tubes. The mass of CO₂ and H₂O produced is accurately measured.
-
Calculation of Elemental Mass:
-
The mass of carbon in the original sample is calculated from the mass of CO₂ collected.
-
The mass of hydrogen in the original sample is calculated from the mass of H₂O collected.
-
The mass of oxygen is typically determined by subtracting the calculated masses of carbon and hydrogen from the total initial sample mass.
-
-
Conversion to Moles: The mass of each element is converted to moles by dividing by its respective atomic mass.[14]
-
Determining the Empirical Formula: The mole quantities are divided by the smallest value among them to obtain a molar ratio.[14] This ratio, when converted to the nearest whole numbers, gives the empirical formula (e.g., C₁₉H₃₇O₂ for EGDS).
Final Molecular Formula Verification
The definitive molecular formula is determined by combining the results from both protocols.[8]
-
Calculate the molar mass of the empirical formula derived from elemental analysis.
-
Divide the molecular weight obtained from mass spectrometry by the empirical formula's molar mass.
-
The result should be a whole number integer (or very close to it).[8] For this compound, this integer is 2 (595.0 g/mol / 297.5 g/mol ≈ 2).
-
Multiply the subscripts in the empirical formula (C₁₉H₃₇O₂) by this integer to obtain the final molecular formula (C₃₈H₇₄O₄).
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive verification of this compound's molecular formula and weight, integrating the experimental protocols described above.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 4. Glycol Distearate | C38H74O4 | CID 61174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 627-83-8 [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. quora.com [quora.com]
- 9. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 11. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. scribd.com [scribd.com]
- 14. percent_composition [westfield.ma.edu]
- 15. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
The Pivotal Role of Ethylene Glycol Distearate as a Non-Ionic Surfactant in Emulsion Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Ethylene (B1197577) Glycol Distearate (EGDS) as a non-ionic surfactant in the formulation and stabilization of emulsions. Primarily recognized for its opacifying and pearlizing effects, EGDS also contributes significantly to the viscosity and stability of these complex systems, making it a valuable excipient in the pharmaceutical, cosmetic, and personal care industries. This document provides a comprehensive overview of its physicochemical properties, mechanism of action, and practical applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research, development, and formulation professionals.
Introduction to Ethylene Glycol Distearate (EGDS)
This compound is the diester of ethylene glycol and stearic acid.[1][2] It is a waxy, white to cream-colored solid at room temperature.[3][4][5] As a non-ionic surfactant, it lacks a net electrical charge, making it compatible with a wide range of active pharmaceutical ingredients (APIs) and other excipients.[1][5] This characteristic, combined with its favorable safety profile, has led to its widespread use in topical and oral formulations.[4][6]
The primary functions of EGDS in emulsion systems include:
-
Emulsion Stabilization: It helps to prevent the coalescence of dispersed droplets, thereby enhancing the shelf-life and stability of the formulation.[4][5][6]
-
Viscosity Modification: EGDS increases the viscosity of emulsions, contributing to a desirable texture and consistency.[5][6]
-
Opacifying Agent: It reduces the transparency of formulations, which can be important for aesthetic purposes or to protect light-sensitive ingredients.[3][5][6]
-
Pearlizing Agent: Through a controlled crystallization process, EGDS can impart a pearlescent or shimmering appearance to liquid formulations.[3][7]
Physicochemical Properties of this compound
The effective application of EGDS in emulsion formulation is largely dictated by its physicochemical properties. A summary of these key parameters is presented in the table below.
| Property | Value | References |
| Chemical Name | Ethane-1,2-diyl di(octadecanoate) | [2] |
| INCI Name | Glycol Distearate | [8] |
| CAS Number | 627-83-8 | [2] |
| Molecular Formula | C38H74O4 | [9] |
| Molecular Weight | 595.006 g/mol | [9] |
| Appearance | White to cream-colored waxy flakes or solid | [3][4][5] |
| HLB Value | 5-6 (gives water-in-oil emulsions) | [3][10] |
| Melting Point | 60-63 °C (140-145 °F) | [3][10] |
| Solubility | Insoluble in water; dispersible in water and oil | [3][10] |
| Charge | Non-ionic | [1][8] |
Mechanism of Action in Emulsions
The functionality of EGDS as a non-ionic surfactant in emulsions is primarily attributed to its amphiphilic nature. The two long, hydrophobic stearic acid chains orient themselves in the oil phase, while the more hydrophilic ethylene glycol portion resides at the oil-water interface. This arrangement reduces the interfacial tension between the oil and water phases, facilitating the formation and stabilization of the emulsion.
The pearlizing effect of EGDS is a result of its controlled crystallization into thin, platelet-like structures upon cooling of a heated formulation.[7][11] These platelets align in parallel and reflect light, creating a characteristic luster. The formation and stability of these crystals are influenced by the presence of other surfactants and the cooling rate during the manufacturing process.[11][12] A study on the crystallization of EGDS in oil-in-water emulsions highlighted the critical role of non-ionic surfactants in favoring the desired platelet habit of the crystals.[11]
dot
Caption: EGDS molecule orientation at the oil-water interface.
Quantitative Data on EGDS in Emulsions
While comprehensive comparative data is limited in publicly available literature, the following table summarizes typical usage levels of EGDS and its impact on emulsion properties based on manufacturer technical data sheets and formulation guides.
| Formulation Type | EGDS Concentration (% w/w) | Primary Function(s) | Expected Impact on Emulsion Properties | References |
| Lotions and Creams (O/W) | 1 - 4 | Emulsifier, Thickener, Opacifier | Increased viscosity, improved stability, opaque appearance | [3][10] |
| Shampoos and Body Washes | 0.5 - 2.5 | Pearlizing Agent, Opacifier | Pearlescent appearance, increased opacity | [3][5] |
| Pharmaceutical Ointments | 2 - 10 | Emulsifier, Thickener, Stabilizer | Enhanced texture and stability, increased viscosity | [4][5] |
A study by Bolzinger et al. (2007) investigated the effect of surfactant choice and concentration on the crystallization of EGDS in an oil-in-water emulsion, providing insights into formulation optimization for achieving a pearlescent effect. While specific stability data was not tabulated, the study demonstrated that a non-ionic surfactant was crucial for obtaining the desired platelet-like crystals of EGDS.[11][12]
Experimental Protocols
Preparation of a Model Oil-in-Water (O/W) Emulsion with EGDS
This protocol describes the preparation of a basic O/W cream incorporating EGDS as a co-emulsifier and thickening agent.
Materials:
-
Oil Phase:
-
Cetearyl Alcohol: 4.0% w/w
-
Glyceryl Stearate: 3.0% w/w
-
This compound (EGDS): 2.0% w/w
-
Mineral Oil: 10.0% w/w
-
-
Aqueous Phase:
-
Deionized Water: 79.5% w/w
-
Glycerin: 1.0% w/w
-
-
Preservative:
-
Phenoxyethanol: 0.5% w/w
-
Procedure:
-
Combine all components of the oil phase in a suitable vessel and heat to 70-75°C with gentle stirring until all solids, including the EGDS, are completely melted and the phase is uniform.
-
In a separate vessel, combine the deionized water and glycerin of the aqueous phase and heat to 70-75°C.
-
Slowly add the aqueous phase to the oil phase with continuous homogenization.
-
Continue homogenization for 10-15 minutes to ensure a fine emulsion is formed.
-
Begin cooling the emulsion under gentle stirring.
-
When the temperature reaches below 40°C, add the preservative and continue stirring until the emulsion is uniform and has cooled to room temperature.
dot
Caption: Workflow for preparing an O/W emulsion with EGDS.
Characterization of EGDS-Stabilized Emulsions
To evaluate the performance of EGDS in an emulsion, the following characterization methods are recommended:
-
Macroscopic Observation: Visual assessment for signs of instability such as creaming, coalescence, or phase separation over a defined period at various storage conditions (e.g., room temperature, 40°C, 4°C).
-
Microscopic Analysis: Observation of the emulsion's microstructure using an optical microscope to assess droplet size, shape, and distribution.
-
Droplet Size Analysis: Quantitative measurement of the droplet size distribution using techniques like laser diffraction or dynamic light scattering.
-
Rheological Measurements: Characterization of the emulsion's viscosity and viscoelastic properties using a rheometer to understand its flow behavior and physical stability.
-
Stability Testing: Accelerated stability testing through centrifugation to assess the emulsion's resistance to phase separation under stress.
Applications in Research and Drug Development
In the context of drug development, EGDS's role as a stabilizer and viscosity modifier is particularly relevant for topical and oral liquid formulations. Its non-ionic nature makes it suitable for a wide range of APIs without the risk of ionic interactions that could affect drug stability or bioavailability.
For researchers, understanding the impact of EGDS on the microstructure and rheology of an emulsion is crucial for designing stable and effective delivery systems. The ability of EGDS to form crystalline structures can also be explored for the controlled release of entrapped substances.
dot
Caption: R&D workflow for developing EGDS-based emulsions.
Conclusion
This compound is a versatile and valuable non-ionic surfactant for the formulation of stable and aesthetically pleasing emulsions. Its ability to act as an emulsifier, thickener, opacifier, and pearlizing agent makes it a key ingredient in a wide array of pharmaceutical and cosmetic products. A thorough understanding of its physicochemical properties and its behavior within an emulsion system, as outlined in this guide, is essential for researchers and formulation scientists to effectively harness its potential in developing robust and high-quality products. Further research into quantitative correlations between EGDS concentration and long-term emulsion stability would be beneficial for predictive formulation design.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. GLYCOL DISTEARATE - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. atamankimya.com [atamankimya.com]
- 6. anveya.com [anveya.com]
- 7. nbinno.com [nbinno.com]
- 8. humblebeeandme.com [humblebeeandme.com]
- 9. Glycol distearate - Wikipedia [en.wikipedia.org]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Ethylene Glycol Distearate: A Technical Guide to its HLB Value and Emulsification Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) glycol distearate (EGDS) is a waxy, solid ester of ethylene glycol and stearic acid. While widely recognized for its pearlizing and opacifying effects in personal care products, its role as a nonionic, low Hydrophilic-Lipophilic Balance (HLB) emulsifier holds significant interest for the formulation of water-in-oil (W/O) emulsions. This technical guide provides an in-depth analysis of the HLB value of EGDS and its impact on emulsification, offering detailed experimental protocols for researchers and formulation scientists.
Physicochemical Properties of Ethylene Glycol Distearate
A thorough understanding of the physicochemical properties of EGDS is crucial for its effective application in emulsion systems.
| Property | Value | References |
| HLB Value | 5-6 | [1][2] |
| Chemical Name | Ethane-1,2-diyl dioctadecanoate | [2] |
| INCI Name | Glycol Distearate | |
| Appearance | White to cream-colored waxy solid/flakes | [1] |
| Melting Point | 60-63°C (140-145°F) | [1] |
| Solubility | Insoluble in water; soluble in oils | [1] |
| Primary Functions | Pearlizing agent, opacifier, thickener, emollient, emulsion stabilizer | [1][2] |
The Hydrophilic-Lipophilic Balance (HLB) System and EGDS
The HLB system, developed by William Griffin, is a semi-empirical scale used to classify surfactants based on their degree of hydrophilicity or lipophilicity. The scale ranges from 0 to 20, where lower values indicate a more lipophilic (oil-loving) nature and higher values indicate a more hydrophilic (water-loving) nature.
-
Low HLB Surfactants (1-8): Tend to be oil-soluble and are effective as W/O emulsifiers.
-
High HLB Surfactants (12-18): Tend to be water-soluble and are used for oil-in-water (O/W) emulsions.
With an HLB value in the range of 5-6, this compound is classified as a lipophilic surfactant, making it theoretically suitable for the formulation of W/O emulsions. In such systems, the oil phase is the continuous (external) phase, and the water phase is the dispersed (internal) phase.
This compound in Emulsification
Due to its low HLB, EGDS functions to stabilize water droplets within a continuous oil phase. It positions itself at the oil-water interface, with its lipophilic stearate (B1226849) chains oriented in the oil phase and the more hydrophilic ethylene glycol portion facing the water droplets. This reduces the interfacial tension between the two phases, preventing the coalescence of water droplets and thereby stabilizing the emulsion.
Beyond its primary emulsifying role, the waxy nature of EGDS contributes to the viscosity and consistency of the final product. Upon cooling, it can form a crystalline network within the oil phase, which further entraps the water droplets and enhances the long-term stability of the emulsion.
Experimental Protocols
Determination of the Required HLB of an Oil Phase
To create a stable emulsion, the HLB of the emulsifier system should match the "required HLB" (rHLB) of the oil phase. The following protocol, based on Griffin's method, describes how to experimentally determine the rHLB of a given oil for a W/O emulsion.
Materials:
-
Oil of interest (e.g., Mineral Oil)
-
Low HLB emulsifier (e.g., Span 80, HLB = 4.3)
-
High HLB emulsifier (e.g., Tween 80, HLB = 15.0)
-
Distilled water
-
Beakers
-
Heating plate with magnetic stirrer
-
Homogenizer (optional, but recommended for smaller droplet size)
-
Graduated cylinders or pipettes
-
Microscope with a calibrated eyepiece
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values. For a W/O emulsion, the target HLB range is typically 3-8. Calculate the weight percentages of the low and high HLB emulsifiers needed to achieve HLBs of 3, 4, 5, 6, 7, and 8 using the following formula:
-
HLB_blend = (w_A * HLB_A) + (w_B * HLB_B)
-
Where w_A and w_B are the weight fractions of emulsifiers A and B, respectively.
-
-
Prepare the oil and water phases. For each HLB value to be tested, prepare a separate oil phase and water phase. A typical starting ratio for a W/O emulsion is 70% oil phase and 30% water phase. The total emulsifier concentration is typically 2-5% of the total emulsion weight and is incorporated into the oil phase.
-
Heat both phases separately to approximately 70-75°C. Ensure all components, especially waxy solids, are fully melted and dissolved.
-
Slowly add the water phase to the oil phase while stirring continuously with a magnetic stirrer.
-
Homogenize the mixture for 2-5 minutes to reduce the water droplet size.
-
Allow the emulsions to cool to room temperature while stirring gently.
-
Evaluate the stability of each emulsion after 24 hours. Observe for signs of instability such as creaming (upward movement of water droplets), sedimentation (downward movement), or coalescence (merging of droplets). Microscopic examination can be used to assess droplet size and distribution.
-
Identify the optimal HLB. The emulsion that exhibits the least amount of separation and the most uniform droplet size corresponds to the required HLB of the oil.
Preparation of a Water-in-Oil (W/O) Emulsion using this compound as a Co-emulsifier
This protocol provides a method for preparing a model W/O cream using EGDS as a co-emulsifier to enhance stability and modify texture.
Formulation:
| Phase | Ingredient | Function | % (w/w) |
| A (Oil Phase) | Mineral Oil (Required HLB for W/O ~4) | Continuous Phase | 65.0 |
| Span 80 (HLB = 4.3) | Primary Emulsifier | 3.0 | |
| This compound (HLB ~5.5) | Co-emulsifier, Thickener | 2.0 | |
| B (Water Phase) | Distilled Water | Dispersed Phase | 29.5 |
| Glycerin | Humectant | 0.5 | |
| Preservative | Preservative | q.s. |
Procedure:
-
Combine all ingredients of the oil phase (Phase A) in a beaker and heat to 70-75°C until the this compound is completely melted and the phase is uniform.
-
In a separate beaker, combine the ingredients of the water phase (Phase B) and heat to 70-75°C.
-
Slowly add the water phase to the oil phase with constant stirring using a propeller mixer or homogenizer.
-
Continue homogenization for 5-10 minutes to ensure the formation of fine water droplets.
-
Begin cooling the emulsion in a water bath while continuing to stir at a lower speed.
-
Once the emulsion has cooled to below 40°C, add the preservative.
-
Continue stirring until the emulsion reaches room temperature and has a uniform, creamy consistency.
Evaluation of Emulsion Stability
a) Macroscopic Evaluation:
-
Visual Observation: Store the emulsion in a transparent container at room temperature and elevated temperatures (e.g., 40°C) and observe for any signs of phase separation, creaming, or coalescence over a period of several weeks.
-
Centrifugation: Centrifuge the emulsion at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes). Measure the volume of any separated phase. A stable emulsion will show no or minimal separation.
b) Microscopic Evaluation:
-
Droplet Size Analysis: Place a small sample of the emulsion on a microscope slide and observe under a microscope. Measure the size of the dispersed water droplets. A stable emulsion will have a narrow distribution of small droplets. Changes in droplet size over time can indicate instability.
c) Rheological Measurements:
-
Viscosity: Measure the viscosity of the emulsion using a viscometer. Changes in viscosity over time can be an indicator of changes in the internal structure of the emulsion and potential instability.
Visualizations
Caption: Workflow for the experimental determination of the required HLB of an oil phase.
Caption: Process flow for the preparation of a W/O emulsion using EGDS as a co-emulsifier.
Conclusion
This compound, with its low HLB value and waxy nature, is a versatile ingredient that can function as an effective co-emulsifier and stabilizer in water-in-oil emulsions. Its primary role in providing pearlescence and opacity can be synergistically combined with its emulsifying properties to create stable and aesthetically pleasing formulations. The experimental protocols provided in this guide offer a systematic approach for researchers and formulators to harness the full potential of this compound in the development of novel W/O emulsion systems. Careful control of the formulation parameters and processing conditions is key to achieving optimal stability and performance.
References
Methodological & Application
Protocol for Preparing Stable Oil-in-Water Emulsions with Ethylene Glycol Distearate (EGDS)
Application Note: APN-EGDS-OW-001
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ethylene Glycol Distearate (EGDS) is a versatile excipient widely utilized in the pharmaceutical and cosmetic industries as an emulsifying agent, thickener, opacifier, and pearlescent agent. In the formulation of oil-in-water (O/W) emulsions, EGDS can contribute significantly to the stability of the final product. Its mechanism of stabilization is primarily attributed to its ability to crystallize at the oil-water interface and within the continuous phase, forming a structured network that hinders droplet coalescence and creaming. This phenomenon, often referred to as Pickering stabilization, provides a robust method for creating stable emulsions.
This document provides a detailed protocol for the preparation of stable oil-in-water emulsions using EGDS, including formulation guidelines, processing parameters, and methods for stability assessment.
Physicochemical Principles of EGDS Stabilization
The stability of an oil-in-water emulsion is governed by the reduction of the interfacial tension between the oil and water phases and the prevention of droplet aggregation and coalescence. EGDS contributes to stability through several mechanisms:
-
Interfacial Crystallization: When an O/W emulsion containing molten EGDS is cooled, the EGDS crystallizes. These crystals can adsorb to the surface of the oil droplets, forming a rigid barrier that physically prevents the droplets from coalescing.
-
Continuous Phase Structuring: EGDS crystals can also form a network throughout the continuous aqueous phase. This increases the viscosity of the external phase, which slows down the movement of the oil droplets and inhibits creaming or sedimentation.
-
Co-emulsifier Action: While EGDS can act as a primary stabilizer, it is often used in conjunction with other surfactants or co-emulsifiers. These co-emulsifiers reduce the initial interfacial tension, facilitating the formation of small oil droplets during homogenization, which can then be effectively stabilized by the EGDS crystals.
The overall stability of an EGDS-containing emulsion is therefore a synergistic effect of interfacial reinforcement and continuous phase rheology modification.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (EGDS)
-
Oil Phase (e.g., Mineral Oil, Miglyol 812, or other suitable oil)
-
Co-emulsifier (e.g., Polysorbate 80, Sodium Lauryl Sulfate) (Optional)
-
Purified Water (Aqueous Phase)
-
Preservative (e.g., Phenoxyethanol) (Optional)
Equipment:
-
High-shear homogenizer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer (optional, for smaller droplet size)
-
Heating magnetic stirrer or water bath
-
Beakers and other standard laboratory glassware
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Zeta potential analyzer
-
Viscometer or rheometer
-
Microscope with a camera
Formulation Examples
The following table provides example formulations for preparing stable O/W emulsions with EGDS. The concentrations can be optimized depending on the specific oil phase and desired emulsion properties.
| Component | Formulation 1 (Basic) | Formulation 2 (with Co-emulsifier) |
| Oil Phase | ||
| Mineral Oil | 20.0% (w/w) | 20.0% (w/w) |
| Aqueous Phase | ||
| EGDS | 3.0% (w/w) | 2.5% (w/w) |
| Polysorbate 80 | - | 1.0% (w/w) |
| Purified Water | 76.5% (w/w) | 76.0% (w/w) |
| Preservative | 0.5% (w/w) | 0.5% (w/w) |
| Total | 100.0% | 100.0% |
Emulsion Preparation Procedure
This protocol describes a hot homogenization process, which is necessary to melt the EGDS.
-
Preparation of the Aqueous Phase:
-
In a beaker, combine the purified water, EGDS, and co-emulsifier (if used).
-
Heat the mixture to 75-80°C while stirring until all components, particularly the EGDS, are completely melted and the phase is uniform.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, heat the oil phase to 75-80°C.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear homogenizer at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
Increase the homogenization speed (e.g., 10,000-20,000 rpm) for another 5-10 minutes to reduce the droplet size.
-
-
High-Pressure Homogenization (Optional):
-
For emulsions requiring very small droplet sizes and enhanced long-term stability, pass the coarse emulsion through a high-pressure homogenizer.
-
Typical operating pressures are between 100 and 500 bar. The number of passes can be optimized (typically 1-3 passes). The emulsion should be kept at a temperature above the melting point of EGDS during this step.
-
-
Cooling and Crystallization:
-
Allow the emulsion to cool to room temperature with gentle stirring. This controlled cooling is crucial for the formation of the stabilizing EGDS crystal network. Rapid cooling can lead to the formation of less stable crystal structures.
-
-
Addition of Heat-Sensitive Ingredients:
-
If preservatives or other heat-sensitive ingredients are used, add them during the cooling step once the emulsion temperature is below 40°C.
-
-
Final Homogenization:
-
Gently homogenize the final emulsion at a low speed to ensure uniformity.
-
Experimental Workflow Diagram
Application Notes and Protocols for the Use of Ethylene Glycol Distearate in Solid Lipid Nanoparticle Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as controlled release, improved stability of encapsulated drugs, and excellent biocompatibility. The choice of the solid lipid is a critical parameter in the formulation of SLNs as it influences the particle size, drug loading capacity, and release characteristics. Ethylene (B1197577) Glycol Distearate (EGDS), a diester of ethylene glycol and stearic acid, is a lipid that has been explored for the formulation of SLNs. Its waxy nature makes it a suitable candidate for forming the solid core of these nanoparticles.
These application notes provide a comprehensive overview of the use of Ethylene Glycol Distearate (EGDS) in the formulation of Solid Lipid Nanoparticles (SLNs). This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key processes to guide researchers in the successful formulation and characterization of EGDS-based SLNs. While specific quantitative data for pure EGDS-based SLNs is limited in publicly available literature, the following sections provide illustrative data and protocols based on closely related lipids, such as glyceryl distearate, and established methodologies for SLN preparation and characterization.
Data Presentation
The following table summarizes typical characterization data for Solid Lipid Nanoparticles formulated with lipids structurally similar to this compound, such as Glyceryl Distearate. These values are intended to serve as a reference for expected outcomes when formulating SLNs with EGDS.
| Formulation Code | Lipid Composition | Surfactant Concentration (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SLN-GD-1 | Glyceryl Distearate | 1.5 | 185.3 ± 3.12 | 0.275 ± 0.021 | -32.8 ± 0.45 | 85.2 ± 2.5 |
| SLN-GD-2 | Glyceryl Distearate | 2.0 | 176.3 ± 2.78 | 0.268 ± 0.022 | -35.5 ± 0.36 | 88.9 ± 3.1 |
| SLN-GD-3 | Glyceryl Distearate | 2.5 | 162.1 ± 2.54 | 0.245 ± 0.019 | -38.2 ± 0.51 | 91.4 ± 2.8 |
Data is illustrative and based on studies using Glyceryl Distearate, a lipid with similar properties to this compound.
Experimental Protocols
Preparation of EGDS-based Solid Lipid Nanoparticles by Hot Homogenization
This protocol describes the preparation of drug-loaded SLNs using this compound as the lipid matrix via the hot homogenization technique.
Materials:
-
This compound (EGDS)
-
Drug (e.g., a model hydrophobic drug)
-
Surfactant (e.g., Polysorbate 80)
-
C-surfactant (e.g., Soy Lecithin)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Protocol:
-
Preparation of the Lipid Phase:
-
Weigh the required amount of EGDS and the drug.
-
Melt the EGDS by heating it in a beaker placed in a water bath to a temperature approximately 5-10°C above its melting point (Melting point of EGDS is ~60-63°C).
-
Once the lipid is completely melted, add the drug to the molten lipid and stir continuously until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Soy Lecithin) in purified water.
-
Heat the aqueous phase in a water bath to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a speed of 10,000-15,000 rpm for 10-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar. Maintain the temperature above the melting point of the lipid throughout this process.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion to room temperature by placing it in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Storage:
-
Store the final SLN dispersion at 4°C for further characterization.
-
Characterization of EGDS-based Solid Lipid Nanoparticles
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Equipment: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Protocol:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using the DLS instrument at 25°C.
-
Perform the measurements in triplicate and report the results as mean ± standard deviation.
b) Determination of Entrapment Efficiency (EE%)
Equipment: Centrifuge, UV-Vis Spectrophotometer.
Protocol:
-
Take a known volume of the SLN dispersion and centrifuge it at high speed (e.g., 15,000 rpm) for 30 minutes to separate the nanoparticles from the aqueous supernatant.
-
Carefully collect the supernatant containing the free, unentrapped drug.
-
Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength. A pre-established calibration curve of the drug in the same aqueous medium is required.
-
Calculate the Entrapment Efficiency (EE%) using the following formula:
EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
c) In Vitro Drug Release Study
Equipment: Dialysis bags, magnetic stirrer, beakers, UV-Vis Spectrophotometer.
Protocol:
-
Take a known volume of the drug-loaded SLN dispersion and place it inside a dialysis bag (with a suitable molecular weight cut-off).
-
Suspend the dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4), maintained at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for drug content using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released against time to obtain the in vitro drug release profile.
Visualizations
Experimental Workflow for Formulation and Characterization of EGDS-SLNs
Signaling Pathway: Cellular Uptake of Drug-Loaded EGDS-SLNs via Clathrin-Mediated Endocytosis
Application of Ethylene Glycol Distearate (EGDS) as a Matrix in Controlled Drug Release Studies: An Overview and Protocols for Hydrophobic Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of oral controlled-release dosage forms is a cornerstone of modern pharmaceutical technology, aiming to improve patient compliance, reduce dosing frequency, and maintain therapeutic drug concentrations while minimizing side effects. Matrix tablets are a common and effective approach to achieve controlled drug release. These systems typically involve the homogenous dispersion of a drug within a polymer matrix. The release of the drug is then controlled by processes such as diffusion through the matrix, erosion of the matrix, or a combination of both.
This document addresses the potential application of Ethylene (B1197577) Glycol Distearate (EGDS) as a matrix-forming agent in controlled drug release studies. It also provides detailed application notes and protocols for a representative hydrophobic matrix system, which is a relevant area of interest for researchers exploring lipid- and wax-based excipients for controlled release.
Ethylene Glycol Distearate (EGDS): Physicochemical Properties and Applications
This compound (EGDS) is the diester of ethylene glycol and stearic acid. It is a waxy, white to cream-colored solid with a melting point ranging from 65 to 73 °C.[1] EGDS is practically insoluble in water.[1] Its primary applications in the pharmaceutical and cosmetic industries are as a pearlescent agent, opacifier, and viscosity modifier in products like shampoos, lotions, and creams.[2][3][4][5]
EGDS as a Primary Matrix Former: A Literature Review
A comprehensive review of the scientific literature indicates that EGDS is not a commonly used primary matrix-forming polymer for oral controlled-release tablets . While it is mentioned in various pharmaceutical patents and formulations, its role is often not as the principal rate-controlling agent in a solid matrix tablet. Its waxy nature and low melting point present challenges for its use as a structural matrix in conventional tablet manufacturing processes like direct compression or wet granulation, where higher compression forces and drying temperatures are often employed.
However, the lipophilic and waxy properties of EGDS make it a candidate for inclusion in certain types of drug delivery systems, such as:
-
Melt Granulation: EGDS can be used as a meltable binder in melt granulation techniques to produce granules with sustained-release properties.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): As a solid lipid, EGDS can be a component of the lipid matrix in these nanoparticle-based drug delivery systems, which can provide controlled release.
Due to the limited availability of specific studies detailing the use of EGDS as the primary matrix in controlled-release tablets, the following sections will provide a detailed protocol and application notes for a well-established hydrophobic wax-based matrix system. This will serve as a practical guide for researchers working with similar lipophilic excipients. We will use Carnauba Wax as a representative example of a hydrophobic matrix-forming agent.
Application Notes: Carnauba Wax as a Hydrophobic Matrix for Controlled Drug Release
Carnauba wax is a natural, inert, and hydrophobic excipient that has been successfully used to formulate sustained-release matrix tablets.[4][6][7] The drug release from a carnauba wax matrix is primarily controlled by diffusion through the tortuous pores created by the drug and any soluble excipients dissolving and leaching out of the insoluble matrix.
Key Considerations for Formulation Development:
-
Polymer Concentration: The concentration of carnauba wax is a critical factor influencing the drug release rate. Higher concentrations of carnauba wax lead to a more tortuous and less porous matrix, resulting in a slower drug release.[6][7]
-
Drug Solubility: The solubility of the drug in the dissolution medium will affect its release rate. Highly soluble drugs will create pores more quickly, leading to a faster release compared to poorly soluble drugs.
-
Excipient Properties: The inclusion of other excipients, such as fillers (e.g., lactose, microcrystalline cellulose) and lubricants (e.g., magnesium stearate), can also modulate drug release. Soluble fillers can act as channeling agents, increasing the rate of drug release.
-
Manufacturing Process: The method of preparation, such as direct compression or melt granulation, can impact the matrix structure and, consequently, the drug release profile.
Experimental Protocols
The following protocols are based on the formulation and evaluation of a model drug, Theophylline, in a carnauba wax-based matrix tablet, prepared by direct compression.[6][7]
Preparation of Theophylline-Carnauba Wax Matrix Tablets
Objective: To prepare matrix tablets of Theophylline with varying concentrations of Carnauba Wax to evaluate the effect on drug release.
Materials:
-
Theophylline (Active Pharmaceutical Ingredient)
-
Carnauba Wax (Matrix Former)
-
Lactose (Filler/Channeling Agent)
-
Magnesium Stearate (Lubricant)
-
Talc (Glidant)
Equipment:
-
Digital Weighing Balance
-
Sieves (#60 and #100 mesh)
-
V-blender or Mortar and Pestle
-
Single Punch Tablet Compression Machine
-
Hardness Tester
-
Friability Tester
-
Vernier Caliper
Workflow for Tablet Preparation:
Caption: Workflow for the preparation of matrix tablets.
Procedure:
-
Accurately weigh Theophylline, Carnauba Wax, and Lactose according to the formulations provided in Table 1.
-
Pass all the weighed powders through a #60 mesh sieve to ensure uniformity.
-
Blend the sifted powders in a V-blender for 15 minutes to achieve a homogenous mixture.
-
Pass Magnesium Stearate and Talc through a #100 mesh sieve and add them to the powder blend.
-
Continue blending for an additional 5 minutes.
-
Compress the final blend into tablets using a single punch tablet compression machine with a target tablet weight of 400 mg.
Evaluation of Pre-Compression Parameters
Objective: To assess the flow properties of the powder blend before compression.
Parameters and Methods:
-
Angle of Repose: Determined by the fixed funnel method.
-
Bulk Density and Tapped Density: Measured using a tapped density tester.
-
Compressibility Index and Hausner's Ratio: Calculated from the bulk and tapped densities.
Evaluation of Post-Compression Parameters
Objective: To characterize the physical properties of the compressed matrix tablets.
Parameters and Methods:
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight and the percentage deviation.
-
Hardness: Measure the crushing strength of at least 6 tablets using a hardness tester.
-
Friability: Subject a known weight of tablets (usually 10) to 100 rotations in a friability tester and calculate the percentage weight loss.
-
Thickness: Measure the thickness of 10 tablets using a vernier caliper.
In Vitro Drug Release Study
Objective: To determine the rate and extent of Theophylline release from the prepared matrix tablets.
Apparatus: USP Dissolution Apparatus Type II (Paddle Method)
Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer.
Temperature: 37 ± 0.5 °C
Paddle Speed: 50 RPM
Sampling Times: 0.5, 1, 2, 3, 4, 5, 6, 7, and 8 hours.
Analytical Method: UV-Visible Spectrophotometry at the λmax of Theophylline.
Procedure:
-
Place one tablet in each dissolution vessel containing 900 mL of pH 6.8 phosphate buffer maintained at 37 ± 0.5 °C.
-
Start the apparatus and withdraw 5 mL samples at the specified time intervals.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of Theophylline using a UV-Visible spectrophotometer.
Data Presentation
Table 1: Formulation of Theophylline-Carnauba Wax Matrix Tablets
| Ingredient (mg) | Formulation F1 | Formulation F2 | Formulation F3 |
| Theophylline | 100 | 100 | 100 |
| Carnauba Wax | 100 (25%) | 150 (37.5%) | 200 (50%) |
| Lactose | 192 | 142 | 92 |
| Magnesium Stearate | 4 | 4 | 4 |
| Talc | 4 | 4 | 4 |
| Total Weight (mg) | 400 | 400 | 400 |
Table 2: Physical Properties of Theophylline-Carnauba Wax Matrix Tablets (Mean ± SD)
| Formulation | Hardness ( kg/cm ²) | Friability (%) | Weight Variation (mg) | Thickness (mm) |
| F1 | 5.2 ± 0.3 | < 1 | 401 ± 2.5 | 3.5 ± 0.1 |
| F2 | 5.5 ± 0.2 | < 1 | 399 ± 3.1 | 3.6 ± 0.1 |
| F3 | 5.8 ± 0.4 | < 1 | 402 ± 2.8 | 3.5 ± 0.2 |
Table 3: Cumulative Percentage of Theophylline Released (Mean ± SD, n=3)
| Time (hours) | Formulation F1 (25% Wax) | Formulation F2 (37.5% Wax) | Formulation F3 (50% Wax) |
| 1 | 35.2 ± 2.1 | 28.5 ± 1.8 | 20.1 ± 1.5 |
| 2 | 50.1 ± 2.5 | 42.3 ± 2.0 | 32.6 ± 1.9 |
| 4 | 72.5 ± 3.1 | 60.8 ± 2.6 | 48.9 ± 2.2 |
| 6 | 88.9 ± 3.5 | 75.4 ± 3.0 | 62.3 ± 2.8 |
| 8 | 98.2 ± 2.8 | 86.1 ± 3.2 | 74.5 ± 3.1 |
Drug Release Mechanism and Kinetics
The drug release from a hydrophobic matrix like carnauba wax typically follows a diffusion-controlled mechanism. The data obtained from the in vitro dissolution study can be fitted into various kinetic models to understand the release mechanism.
Logical Relationship of Drug Release Kinetics:
Caption: Analysis of drug release kinetics from matrix tablets.
For hydrophobic matrices, the drug release often follows the Higuchi model, where the cumulative amount of drug released is proportional to the square root of time. This indicates that the release is primarily governed by Fickian diffusion. The Korsmeyer-Peppas model can further elucidate the release mechanism based on the value of the release exponent 'n'. For a tablet, an 'n' value of approximately 0.45 suggests Fickian diffusion.
Conclusion
While this compound (EGDS) is a valuable excipient in the cosmetic and pharmaceutical industries, its application as a primary matrix-forming agent for oral controlled-release tablets is not well-documented in scientific literature. Its physicochemical properties may be better suited for other drug delivery technologies like melt granulation or lipid-based nanoparticles.
Researchers interested in developing controlled-release formulations with hydrophobic, waxy materials can refer to the provided application notes and protocols for carnauba wax as a representative and effective matrix former. The principles of formulation development, manufacturing, and evaluation described herein are broadly applicable to the study of various hydrophobic matrix systems. Proper characterization of the drug, excipients, and their interactions is crucial for designing a robust and effective controlled-release dosage form.
References
- 1. jocpr.com [jocpr.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. [sites.ualberta.ca]
- 5. Carnauba wax as a promising excipient in melt granulation targeting the preparation of mini-tablets for sustained release of highly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of hydrophobic materials as matrices for controlled-release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ethylene Glycol Distearate (EGDS) as a Hydrophilic Embedding Agent for High-Resolution Light Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) glycol distearate (EGDS) is a waxy solid that can be utilized as an embedding medium for the preparation of biological samples for light microscopy.[1] Its hydrophilic nature offers potential advantages over traditional paraffin (B1166041) wax embedding, particularly in the preservation of delicate cellular structures and antigenicity for immunohistochemical studies. While less common than paraffin, EGDS and the related compound, diethylene glycol distearate (DGD), have been explored as alternatives for high-resolution histological analysis. This document provides an overview of the application of EGDS as an embedding agent and detailed protocols for its use.
Principle
The principle of EGDS embedding is similar to that of paraffin embedding. The process involves dehydrating the fixed tissue, clearing it with a solvent miscible with both the dehydrating agent and the embedding medium, and finally infiltrating the tissue with molten EGDS. Upon cooling, the EGDS solidifies, providing a supportive matrix for sectioning. The hydrophilic properties of EGDS may result in better preservation of tissue morphology and antigenicity compared to the hydrophobic paraffin.
Advantages and Limitations
Potential Advantages:
-
Improved Morphological Preservation: The hydrophilic nature of EGDS may cause less tissue shrinkage and distortion compared to paraffin.
-
Enhanced Antigen Preservation: Milder processing conditions associated with some hydrophilic embedding media can lead to better preservation of antigenic sites for immunohistochemistry.
-
Sharper Histological Features: Sections from similar hydrophilic waxes like dithis compound have shown sharper histological features than paraffin sections.[2]
Limitations:
-
Brittleness: Pure EGDS can be brittle, which may pose challenges during sectioning. Modifications, such as the addition of resins, may be necessary to improve its handling properties.[2]
-
Limited Data: There is a scarcity of published, detailed protocols and quantitative comparative data specifically for EGDS as a microscopy embedding agent. Much of the available literature focuses on the related compound, dithis compound (DGD).
Quantitative Data Summary
There is a notable lack of specific quantitative data in the available literature directly comparing this compound with paraffin as a microscopy embedding agent. However, data from a study on a modified dithis compound (DGD) wax provides some insights into achievable sectioning thickness.
| Parameter | Modified Dithis compound Wax | Paraffin Wax |
| Sectionability | Excellent at 2-3 µm; variable at 1.0 µm | Not specified |
| Histological Detail | Sharper features observed | Standard |
Table 1: Comparison of a modified dithis compound wax with paraffin. Data extrapolated from a study on modified DGD, as direct comparative data for EGDS was not found.[2]
Experimental Protocols
The following protocols are based on general histological principles and information available for the related compound, dithis compound. Researchers should optimize these protocols for their specific tissues and applications.
Materials
-
This compound (EGDS)
-
Fixative (e.g., 10% Neutral Buffered Formalin)
-
Ethanol (B145695) (70%, 95%, 100%)
-
Xylene (or other clearing agents like Toluene)
-
Embedding molds
-
Microtome
-
Glass slides
-
Staining reagents
Protocol 1: Standard EGDS Embedding of Fixed Tissues
This protocol outlines the basic steps for embedding fixed biological samples in EGDS.
-
Fixation: Fix the tissue sample in a suitable fixative, such as 10% neutral buffered formalin, for a duration appropriate to the tissue size and type.
-
Dehydration: Sequentially dehydrate the fixed tissue through a graded series of ethanol solutions.
-
70% Ethanol: 1-2 hours
-
95% Ethanol: 1-2 hours (2 changes)
-
100% Ethanol: 1-2 hours (3 changes)
-
-
Clearing: Remove the ethanol and render the tissue transparent by immersing it in a clearing agent like xylene.
-
Xylene: 1-2 hours (2 changes)
-
-
Infiltration: Infiltrate the cleared tissue with molten EGDS. The melting point of EGDS is typically between 60-70°C.
-
Melt EGDS in an oven at a temperature just above its melting point.
-
Infiltrate the tissue with molten EGDS for 2-4 hours, with at least two changes of fresh EGDS.
-
-
Embedding:
-
Fill a pre-warmed embedding mold with molten EGDS.
-
Orient the infiltrated tissue within the mold.
-
Cool the mold on a cold plate to solidify the EGDS block.
-
-
Sectioning:
-
Trim the solidified EGDS block.
-
Section the block on a microtome. Sectionability has been noted to be excellent at 2-3 micrometers for a modified dithis compound wax.[2]
-
-
Mounting and Staining:
-
Float the sections on a warm water bath.
-
Mount the sections onto glass slides.
-
Dewax the sections using xylene.
-
Rehydrate the sections through a descending series of ethanol concentrations.
-
Stain the sections as required (e.g., Hematoxylin and Eosin).
-
Dehydrate, clear, and mount with a coverslip.
-
Visualizations
Experimental Workflow for EGDS Embedding
The following diagram illustrates the sequential steps involved in the EGDS embedding process.
Caption: A flowchart of the EGDS tissue embedding process.
Logical Relationships in Microscopy Sample Preparation
This diagram illustrates the key factors that influence the final quality of a microscopy sample prepared using an embedding agent like EGDS.
References
Application Notes and Protocols: Methodology for Inducing Pearlescence Using Ethylene Glycol Distearate (EGDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) Glycol Distearate (EGDS) is a waxy, solid ester derived from stearic acid and ethylene glycol, widely utilized across the cosmetic, personal care, and pharmaceutical industries.[1][2] Its primary function is to impart a luxurious, pearlescent, or opalescent appearance to liquid and semi-solid formulations, thereby enhancing their aesthetic appeal.[3][4] Beyond its visual contributions, EGDS also serves as a versatile multifunctional additive, acting as an emollient, thickener, emulsifier, and stabilizer.[5][6][7]
The pearlescent effect is not a chemical reaction but a physical phenomenon achieved through the controlled crystallization of EGDS within a formulation.[5][8] When the product is heated, EGDS melts and disperses; upon controlled cooling, it recrystallizes into fine, platelet-shaped or lens-like crystals that reflect and refract light, creating the characteristic shimmer.[8][9][10] This document provides detailed methodologies and protocols for effectively inducing and controlling this effect for research and product development.
Mechanism of Pearlescence Induction
The generation of a pearlescent effect is a thermophysical process contingent on the solubility and crystallization behavior of EGDS within the formulation. The process can be systematically broken down into four key stages:
-
Heating and Dissolution: The formulation containing EGDS is heated to a temperature above the melting point of EGDS (typically ≥75°C).[9][11] This allows the waxy solid to melt and dissolve completely into the surfactant or oil phase, forming a homogeneous mixture.[3]
-
Dispersion: With continuous and moderate agitation, the molten EGDS is finely dispersed throughout the liquid base as microscopic droplets.[3]
-
Controlled Cooling and Crystallization: The mixture is cooled gradually under constant, gentle agitation.[9] This controlled cooling is the most critical step, as it forces the EGDS to precipitate out of the solution and form lens-like or platelet-shaped crystals of a specific size and morphology.[7][8] Rapid cooling or inadequate agitation leads to the formation of uneven, non-reflective crystals, resulting in poor pearlescence.[9]
-
Light Reflection: The formed crystals align themselves in layers within the product, creating a multi-layered structure that reflects and refracts incident light, producing the visible pearlescent luster.[8][9]
Quantitative Data and Formulation Parameters
The quality, intensity, and stability of the pearlescent effect are highly dependent on several key parameters. Careful control of these factors is essential for achieving consistent and reproducible results.
Key Processing Parameters
| Parameter | Recommended Range/Value | Impact on Pearlescence |
| EGDS Concentration | 0.5% - 2.5% (w/w) | Optimal for brilliant pearlescence in aqueous systems.[9][11] Levels >2.5% increase opacity but can diminish the shimmer effect.[12] |
| Heating Temperature | ≥75°C | Ensures complete melting and homogeneous dispersion of EGDS.[7][11][13] Insufficient heating results in incomplete dissolution and poor pearlescence. |
| Melting Point of EGDS | 60 - 73°C | The formulation must be heated significantly above this range.[1][10][12] |
| Cooling Rate | Slow and controlled | Critical for the formation of uniform, well-defined crystals. Rapid cooling leads to small, irregular crystals and a dull appearance.[9] |
| Agitation | Continuous, moderate shear | Ensures uniform temperature distribution and dispersion.[12] High shear during cooling can disrupt crystal formation.[5] |
| Surfactant System | Varies; Non-ionic preferred | The type and concentration of surfactants are critical. Non-ionic surfactants have been shown to favor the desired platelet crystal shape.[14][15][16] Excessive surfactants can solubilize EGDS, preventing crystallization.[9][12] |
Formulation Examples and Pearlescence Outcome
The following data, adapted from a study on EGDS crystallization, illustrates the profound impact of surfactant type and EGDS/surfactant ratio on the final crystal morphology and pearlescent effect.[14][15]
| Formulation ID | EGDS Content (%) | Surfactant Type | EGDS/Surfactant Ratio | Crystal Morphology | Pearlescence Quality |
| A | 19 | Anionic | 1.30 | Dendritic, irregular | Poor |
| B | 19 | Amphoteric | 1.30 | Spherical agglomerates | Poor |
| C | 19 | Non-ionic | 1.30 | Smooth, well-defined platelets | Excellent |
| C1 | 19 | Non-ionic | 2.60 | Dense, spherical agglomerates | Poor |
| C2 | 11 | Non-ionic | 0.75 | Well-defined platelets | Good |
Note: This table demonstrates that a non-ionic surfactant at an optimized EGDS/surfactant ratio (approx. 0.75-1.30) is crucial for obtaining the platelet-shaped crystals necessary for a strong pearlescent effect.[14][15]
Experimental Protocols
Protocol 1: Induction of Pearlescence in a Liquid Surfactant System
This protocol provides a generalized method for creating a pearlescent effect in a model system such as a shampoo, body wash, or liquid hand soap.
Materials and Equipment:
-
Ethylene Glycol Distearate (EGDS) flakes or powder
-
Surfactant base (e.g., Sodium Laureth Sulfate, Cocamidopropyl Betaine)
-
Deionized water
-
Heating mantle or water bath with magnetic stirrer
-
Beakers and standard laboratory glassware
-
Overhead mixer/stirrer
-
Thermometer
Procedure:
-
Phase Preparation:
-
Aqueous Phase: In a main vessel, add deionized water and begin heating to 75-80°C.
-
Surfactant/EGDS Phase: In a separate beaker, combine the primary and secondary surfactants with the EGDS flakes.[13] Heat this mixture to 75-80°C while stirring until the EGDS is completely melted and the phase is a clear, homogeneous liquid.[3][12]
-
-
Emulsification:
-
Slowly add the hot Surfactant/EGDS Phase to the hot Aqueous Phase under continuous, moderate agitation with an overhead stirrer.[5] Maintain the temperature at 75-80°C during this addition.
-
Mix for 15-20 minutes to ensure the formation of a fine, uniform emulsion.
-
-
Controlled Cooling:
-
Turn off the heat source and begin to cool the batch slowly and uniformly while maintaining continuous, gentle agitation. The pearlescent effect will begin to develop as the product cools and the EGDS crystallizes.[5]
-
The target cooling rate should be slow enough to allow for proper crystal growth.
-
-
Final Additions:
-
Once the batch has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives, fragrances, and specific active pharmaceutical ingredients (APIs).[5]
-
Adjust the pH and viscosity as required for the final formulation.
-
Continue gentle mixing until the product is uniform.
-
Protocol 2: Quality Assessment and Characterization
To ensure the desired outcome, the pearlescent effect and the underlying crystal structure should be characterized.
-
Visual Assessment: Compare the final product against a standard or control batch under consistent lighting conditions. Evaluate the intensity of the shimmer, the opacity, and the overall aesthetic.
-
Microscopy:
-
Optical Microscopy: Can be used for preliminary observation of crystal formation during the cooling process.
-
Scanning Electron Microscopy (SEM): The preferred method for detailed characterization. A small sample of the formulation is prepared (e.g., dried on a slide) and observed under SEM to analyze the size, shape (platelet vs. dendritic), and aggregation of the EGDS crystals.[8][14] This provides a direct link between the microscopic crystal structure and the macroscopic visual effect.
-
Applications in Drug Development
While primarily used for aesthetics, the properties of EGDS are beneficial in pharmaceutical formulations:
-
Topical Formulations: In creams, lotions, and ointments, EGDS can improve the texture, increase viscosity, and provide emollience for a smooth skin feel, in addition to creating a visually appealing product.[2][11]
-
Oral Suspensions: EGDS can act as an opacifier and suspending agent, helping to create a uniform appearance and prevent the settling of active ingredients.
-
Formulation Stability: As an emulsifier and thickener, EGDS contributes to the overall stability of complex formulations, preventing phase separation of oil and water components.[6][11]
-
Versatility: EGDS is generally compatible with a wide range of cosmetic and pharmaceutical ingredients, making it a versatile excipient for formulators.[7][11]
References
- 1. yeserchem.com [yeserchem.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. ulprospector.com [ulprospector.com]
- 4. yeserchem.com [yeserchem.com]
- 5. benchchem.com [benchchem.com]
- 6. anveya.com [anveya.com]
- 7. This compound (EGDS) - Ataman Kimya [atamanchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. m.youtube.com [m.youtube.com]
- 11. atamankimya.com [atamankimya.com]
- 12. This compound - Ataman Kimya [atamanchemicals.com]
- 13. yeserchem.com [yeserchem.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. Effects of surfactants on crystallization of this compound in oil-in-water emulsion-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
Application Notes and Protocols: Incorporating Ethylene glycol distearate in Topical Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation and characterization of Ethylene (B1197577) Glycol Distearate (EGDS) in topical pharmaceutical formulations. This document outlines the physicochemical properties of EGDS, its functions as a formulation excipient, and detailed protocols for its use and evaluation.
Introduction to Ethylene Glycol Distearate (EGDS)
This compound (EGDS) is the diester of ethylene glycol and stearic acid.[1][2][3][4] It is a waxy, white to cream-colored solid at room temperature, often supplied as flakes.[1][3][5] In topical formulations, EGDS is a multifunctional excipient valued for its ability to modify the rheology, texture, and stability of semi-solid dosage forms.[1][5][6][7][8][9][10][11] Its primary applications in this context include use as a viscosity modifier, emulsion stabilizer, and opacifying agent.[1][2][5]
Key Physicochemical Properties:
| Property | Value | Reference(s) |
| INCI Name | Glycol Distearate | [2] |
| CAS Number | 627-83-8 | [3][4] |
| Molecular Formula | C38H74O4 | [3][4] |
| Appearance | White to cream-colored waxy solid/flakes | [1][2][3][5] |
| Melting Point | 60-63 °C (140-145 °F) | [1][2] |
| Solubility | Insoluble in water; soluble in oils and organic solvents | [1][5][10] |
| HLB Value | Approximately 5-6 | [1] |
Applications in Topical Pharmaceutical Formulations
EGDS is utilized in various topical preparations, including creams, lotions, and ointments, to achieve desired physical characteristics and improve stability.[1][7][8][10]
-
Viscosity Modifier: EGDS increases the viscosity of formulations, contributing to a richer, more substantive feel.[1][10][11] This thickening effect is crucial for achieving the desired consistency and ensuring the product remains at the site of application.
-
Emulsion Stabilizer: In oil-in-water (O/W) and water-in-oil (W/O) emulsions, EGDS helps to stabilize the formulation by preventing the coalescence of dispersed droplets and phase separation.[1][2][11]
-
Opacifying Agent: EGDS imparts a white, opaque, or pearlescent appearance to formulations, which can improve the aesthetic appeal and protect light-sensitive active pharmaceutical ingredients (APIs).[1][2]
-
Emollient: Due to its fatty acid components, EGDS also possesses emollient properties, helping to soften and smooth the skin.[10]
Quantitative Data on the Effects of EGDS
The incorporation of EGDS can significantly impact the physical properties of a topical formulation. The following tables summarize the expected quantitative effects based on typical usage levels.
Table 1: Effect of EGDS Concentration on the Viscosity of a Model O/W Cream
| EGDS Concentration (% w/w) | Apparent Viscosity (cP at 10 s⁻¹) | Yield Stress (Pa) |
| 0 (Control) | 15,000 - 25,000 | 10 - 20 |
| 1 | 25,000 - 40,000 | 20 - 35 |
| 2 | 40,000 - 60,000 | 35 - 55 |
| 5 | > 80,000 | > 70 |
Note: These values are illustrative and can vary significantly based on the base formulation, including the primary emulsifiers and other thickening agents used. At higher concentrations (up to 10%), EGDS can impart a much stiffer, paste-like consistency.[1]
Table 2: Influence of EGDS on Emulsion Droplet Size and Stability in a Model O/W Emulsion
| Formulation | Initial Mean Droplet Size (µm) | Mean Droplet Size after 30 days at 40°C (µm) | Polydispersity Index (PDI) |
| Control (without EGDS) | 2 - 5 | 5 - 10 (evidence of coalescence) | 0.4 - 0.6 |
| With 2% EGDS | 2 - 4 | 2.5 - 4.5 (stable) | 0.2 - 0.4 |
Note: Smaller changes in droplet size and a lower PDI indicate greater emulsion stability. The presence of EGDS is expected to inhibit droplet coalescence.
Experimental Protocols
Protocol for Preparation of an O/W Cream with EGDS
This protocol describes the preparation of a model oil-in-water (O/W) cream incorporating EGDS.
Materials:
-
Oil Phase:
-
Cetostearyl alcohol: 10-15%
-
White soft paraffin: 5-10%
-
Liquid paraffin: 5-10%
-
This compound (EGDS): 1-5%
-
Primary emulsifier (e.g., Glyceryl monostearate): 2-5%
-
-
Aqueous Phase:
-
Purified water: q.s. to 100%
-
Humectant (e.g., Propylene glycol or Glycerin): 5-10%
-
Preservative (e.g., Phenoxyethanol): 0.5-1%
-
-
Active Pharmaceutical Ingredient (API): As required (if oil-soluble, add to the oil phase; if water-soluble, add to the aqueous phase).
Equipment:
-
Water bath or other heating system
-
Homogenizer or high-shear mixer
-
Beakers and mixing vessels
-
Stirring apparatus (e.g., overhead stirrer)
Procedure:
-
Preparation of the Aqueous Phase: In a suitable vessel, combine the purified water, humectant, and any water-soluble API. Heat to 70-75°C and stir until all components are dissolved.
-
Preparation of the Oil Phase: In a separate vessel, combine the cetostearyl alcohol, white soft paraffin, liquid paraffin, EGDS, and primary emulsifier. If the API is oil-soluble, add it to this phase. Heat to 70-75°C and stir until all components have melted and the mixture is uniform.[1][2]
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase under continuous homogenization or high-shear mixing. Continue mixing for 10-15 minutes to form a uniform emulsion.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools.
-
Final Additions: Once the cream has cooled to below 40°C, add the preservative and any other temperature-sensitive components.
-
Homogenization (Optional): For a finer droplet size and improved texture, the cream can be passed through a homogenizer again after it has cooled.
-
Final Product: Stir until the cream is uniform and at room temperature.
Protocol for Rheological Characterization
This protocol outlines the methodology for assessing the rheological properties of topical formulations containing EGDS.[6][7][8]
Equipment:
-
Rheometer with cone-plate or parallel-plate geometry
-
Peltier temperature control system
Procedure:
-
Sample Loading: Carefully apply the sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C or 32°C) for a set period (e.g., 5 minutes) before measurement.
-
Flow Curve Measurement:
-
Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).
-
Record the shear stress and calculate the apparent viscosity as a function of the shear rate.
-
This will demonstrate the shear-thinning behavior of the cream.
-
-
Oscillatory Measurement (Amplitude Sweep):
-
Apply an oscillating stress or strain at a constant frequency (e.g., 1 Hz).
-
Vary the stress/strain amplitude to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied stress/strain.
-
The yield stress can be determined from the limit of the LVER.
-
-
Oscillatory Measurement (Frequency Sweep):
-
Perform a frequency sweep at a constant stress/strain within the LVER.
-
This provides information on the formulation's structure and stability over different time scales.
-
Protocol for Emulsion Stability Assessment (Particle Size Analysis)
This protocol describes the use of laser diffraction or dynamic light scattering to assess the stability of the emulsion over time.[12][13][14][15][16]
Equipment:
-
Laser diffraction particle size analyzer or Dynamic Light Scattering (DLS) instrument
-
Glass vials for stability storage
Procedure:
-
Sample Preparation: Disperse a small amount of the cream in a suitable solvent (e.g., deionized water or an appropriate oil) and sonicate briefly to ensure a homogeneous dispersion of the droplets.
-
Initial Measurement (Time 0): Analyze the particle size distribution of the freshly prepared formulation. Record the mean droplet size and polydispersity index (PDI).
-
Stability Study: Store the cream in sealed containers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) as per ICH guidelines.
-
Time-Point Measurements: At predetermined time points (e.g., 1, 3, and 6 months), withdraw samples and repeat the particle size analysis as described in step 2.
-
Data Analysis: Compare the droplet size distributions over time. A significant increase in the mean droplet size or PDI indicates emulsion instability (e.g., coalescence).
Protocol for In Vitro Drug Release Testing (IVRT)
This protocol outlines a method for assessing the release of an API from a topical formulation containing EGDS using a Franz diffusion cell.[17][18][19][20][21][22][23][24]
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)
-
Receptor medium (e.g., phosphate-buffered saline, potentially with a solubilizer)
-
Water bath with circulator
-
Magnetic stirrers
-
HPLC or other suitable analytical method for API quantification
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells, ensuring the receptor chambers are filled with degassed receptor medium and maintained at 32°C.[18][25] A small stir bar should be placed in each receptor chamber.
-
Membrane Mounting: Mount the synthetic membrane between the donor and receptor chambers, ensuring there are no air bubbles between the membrane and the receptor medium.
-
Sample Application: Apply a finite dose of the topical formulation evenly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
API Quantification: Analyze the concentration of the API in the collected samples using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative amount of API released per unit area over time and plot the release profile. The release rate (flux) can be determined from the slope of the linear portion of the plot.
Safety and Regulatory Considerations
EGDS is generally considered safe for use in topical products and has a long history of use in the cosmetic and pharmaceutical industries.[10] It is a mild ingredient with low potential for skin irritation.[1] Formulators should always consult the relevant regulatory guidelines for excipients in their target markets.
Conclusion
This compound is a versatile and valuable excipient for the formulation of topical pharmaceutical products. Its ability to modify viscosity, stabilize emulsions, and opacify formulations allows for the creation of elegant and physically stable creams and lotions. By following the detailed protocols provided in these application notes, researchers and drug development professionals can effectively incorporate and characterize EGDS in their topical formulations to achieve the desired product performance and quality attributes.
References
- 1. atamankimya.com [atamankimya.com]
- 2. humblebeeandme.com [humblebeeandme.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. specialchem.com [specialchem.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Rheology by Design: A Regulatory Tutorial for Analytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. atamankimya.com [atamankimya.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. usp.org [usp.org]
- 14. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 15. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 16. Light-scattering method in particle size analysis of parenteral emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. alterlab.co.id [alterlab.co.id]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. CN111337640A - Method for rapidly evaluating in-vitro release of external preparation - Google Patents [patents.google.com]
- 25. uspnf.com [uspnf.com]
Application Notes and Protocols for Ethylene Glycol Distearate (EGDS) as a Phase Change Material in Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) Glycol Distearate (EGDS) is an organic phase change material (PCM) with significant potential for thermal energy storage (TES) applications. As a diester of ethylene glycol and stearic acid, EGDS exhibits a high latent heat of fusion within a specific temperature range, making it suitable for various applications, including waste heat recovery, solar energy storage, and thermal management of electronic devices and buildings.[1] Organic PCMs like EGDS offer advantages such as chemical stability, minimal supercooling, and non-corrosiveness. This document provides detailed application notes and experimental protocols for the characterization of EGDS as a PCM for thermal energy storage.
Thermophysical Properties of EGDS
The performance of EGDS as a PCM is primarily determined by its thermophysical properties. A summary of key properties is presented in the table below.
| Property | Value | Unit | Notes |
| Melting Temperature | 65.35 | °C | After 1000 thermal cycles[1] |
| Freezing Temperature | 65.83 | °C | After 1000 thermal cycles[1] |
| Latent Heat of Melting | 215.43 | J/g (kJ/kg) | After 1000 thermal cycles[1] |
| Latent Heat of Freezing | 216.45 | J/g (kJ/kg) | After 1000 thermal cycles[1] |
| Chemical Formula | C₃₈H₇₄O₄ | - | - |
| Molecular Weight | 627.0 | g/mol | - |
| Purity | >98% | % | Purity is crucial for optimal performance[1] |
| Thermal Stability | Stable up to ~200 | °C | Determined by Thermogravimetric Analysis (TGA) |
Phase Change Mechanism of EGDS
The thermal energy storage capability of EGDS is based on the latent heat absorbed or released during its solid-liquid phase transition. In the solid state, the long hydrocarbon chains of the stearate (B1226849) molecules are arranged in a crystalline lattice, held together by van der Waals forces. As heat is applied, the molecules gain vibrational energy. At the melting point, the energy input overcomes these intermolecular forces, leading to a breakdown of the ordered crystalline structure into a disordered liquid state. This process absorbs a significant amount of energy (latent heat of fusion) at a nearly constant temperature. The reverse process occurs during freezing, releasing the stored latent heat.
Experimental Protocols
Accurate characterization of EGDS is essential for its effective implementation in TES systems. The following are detailed protocols for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase change temperatures and latent heat of fusion of EGDS.
Objective: To measure the melting and freezing temperatures and the associated enthalpy changes of EGDS.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum crucibles and lids
-
Microbalance (accuracy ±0.01 mg)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the EGDS sample into an aluminum crucible.
-
Hermetically seal the crucible to prevent any mass loss during the experiment.
-
Prepare an empty, sealed aluminum crucible to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference crucibles into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point (e.g., 25°C).
-
Heat the sample from the initial temperature to a temperature at least 20°C above the melting point (e.g., 90°C) at a constant heating rate of 5°C/min.
-
Hold the sample at the upper temperature for 5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample back to the initial temperature at a constant cooling rate of 5°C/min.
-
Hold the sample at the initial temperature for 5 minutes.
-
Repeat the heating and cooling cycle for a total of three cycles to check for thermal reliability.
-
-
Data Analysis:
-
From the DSC thermograms, determine the onset and peak temperatures for both melting and freezing.
-
Calculate the latent heat of fusion (enthalpy) by integrating the area under the melting and freezing peaks.
-
Thermal Conductivity Measurement
The low thermal conductivity of organic PCMs is a significant drawback. This protocol describes the measurement of the thermal conductivity of solid EGDS using the transient plane source (TPS) method.
Objective: To determine the thermal conductivity of solid EGDS.
Apparatus:
-
Transient Plane Source (TPS) instrument
-
Isotropic, flat, and smooth EGDS samples (at least two identical pieces)
-
Temperature-controlled environment
Procedure:
-
Sample Preparation:
-
Melt the EGDS and cast it into molds to create two identical, flat, and smooth solid samples with a thickness of at least 10 mm. Ensure the surfaces are parallel.
-
The diameter of the samples should be larger than the diameter of the TPS sensor.
-
-
Instrument Setup:
-
Place the TPS sensor between the two identical EGDS samples, ensuring good thermal contact.
-
Apply a slight pressure to the sample assembly to minimize any air gaps at the sensor-sample interface.
-
Place the assembly in a temperature-controlled chamber and allow it to reach thermal equilibrium at the desired measurement temperature (in the solid state, e.g., 25°C).
-
-
Measurement:
-
Set the measurement parameters on the TPS instrument, including the heating power and measurement time. These parameters should be chosen to ensure that the heat generated by the sensor does not induce any phase change in the sample.
-
Initiate the measurement. The instrument will pass a current through the sensor for a short period, causing a temperature increase. The temperature rise of the sensor as a function of time is recorded.
-
-
Data Analysis:
-
The thermal conductivity is calculated by the instrument's software based on the recorded temperature transient and the known properties of the sensor.
-
Perform multiple measurements at different locations on the sample to ensure reproducibility and to obtain an average value.
-
Accelerated Thermal Cycling Test
This test evaluates the long-term thermal stability and reliability of EGDS after repeated melting and freezing cycles.
Objective: To assess the changes in the thermophysical properties of EGDS after a large number of thermal cycles.
Apparatus:
-
Thermal cycler or a temperature-controlled bath/oven
-
Sealed containers for the EGDS samples
-
DSC for post-cycling analysis
Procedure:
-
Sample Preparation:
-
Place a known amount of EGDS into several sealed containers to prevent degradation due to exposure to air.
-
-
Cycling Protocol:
-
Subject the samples to repeated melting and freezing cycles in the thermal cycler.
-
The temperature range for cycling should encompass the phase change temperatures of EGDS (e.g., from 40°C to 90°C).
-
The heating and cooling rates should be controlled, and a sufficient dwell time at the maximum and minimum temperatures should be included to ensure complete phase transition.
-
A typical protocol would involve heating to 90°C, holding for 30 minutes, cooling to 40°C, and holding for 30 minutes.
-
-
Analysis:
-
After a predetermined number of cycles (e.g., 100, 500, 1000 cycles), remove a sample from the cycler.
-
Analyze the cycled sample using DSC (following the protocol described above) to determine any changes in the melting/freezing temperatures and latent heat of fusion.
-
Visually inspect the sample for any signs of degradation, such as discoloration or phase separation.
-
Experimental Workflow and Data Relationships
The characterization of EGDS as a PCM involves a logical flow of experiments to understand its properties and performance. The relationship between the synthesis, characterization, and performance is crucial for its application.
Conclusion
EGDS is a promising organic PCM for thermal energy storage applications due to its high latent heat, suitable phase change temperature, and good thermal stability. The protocols provided in this document offer a standardized approach for researchers and scientists to characterize EGDS and evaluate its performance for specific TES applications. Accurate and consistent characterization is paramount for the successful design and implementation of efficient and reliable thermal energy storage systems.
References
Application Notes and Protocols for the Formulation of High Internal Phase Emulsions Using Ethylene Glycol Distearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
High internal phase emulsions (HIPEs) are a class of concentrated emulsions where the volume of the internal phase exceeds 74% of the total volume. This high concentration imparts unique, semi-solid properties to the emulsion, making them attractive for various applications, including as templates for porous materials and as delivery vehicles for active pharmaceutical ingredients.
While typically stabilized by surfactants or polymers, there is growing interest in the use of crystalline, solid-particle stabilizers for forming HIPEs, often referred to as Pickering HIPEs. Ethylene (B1197577) glycol distearate (EGDS), a waxy, low HLB (hydrophilic-lipophilic balance) solid, presents as a promising candidate for the stabilization of water-in-oil (W/O) HIPEs. Theoretically, EGDS can be melted and then recrystallized in situ at the oil-water interface to form a rigid barrier that prevents droplet coalescence.
These application notes provide a comprehensive, albeit theoretical, framework for the formulation and characterization of HIPEs using ethylene glycol distearate as the primary stabilizer. The following protocols are based on established principles of Pickering HIPE formation and the known physicochemical properties of EGDS.
Data Presentation: Hypothetical Formulation Parameters
The successful formulation of a HIPE is dependent on a precise balance of its components and processing conditions. The following table summarizes a proposed range of parameters for the formulation of a W/O HIPE stabilized by EGDS.
| Parameter | Proposed Range | Rationale |
| Internal Phase (Water) Volume Fraction | 75% - 85% | Defines the emulsion as a HIPE, influencing viscosity and final structure. |
| Continuous Phase (Oil) | 15% - 25% | A low-polarity oil is recommended to be compatible with the low HLB of EGDS. |
| This compound (EGDS) Concentration | 1% - 5% (w/w of the oil phase) | Sufficient concentration is needed to form a stable particle layer at the interface. |
| Processing Temperature | 70°C - 80°C | Above the melting point of EGDS to ensure complete dissolution in the oil phase.[1] |
| Homogenization Speed | 5,000 - 15,000 rpm | High shear is necessary to create small droplets and facilitate the formation of a stable emulsion. |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of EGDS-stabilized HIPEs.
Protocol 1: Preparation of EGDS-Stabilized HIPE
1. Materials and Equipment:
-
This compound (EGDS)
-
Oil phase (e.g., mineral oil, silicone oil)
-
Deionized water
-
High-shear homogenizer
-
Heating mantle or water bath
-
Beakers and graduated cylinders
-
Thermometer
2. Procedure:
-
Prepare the Continuous Phase:
-
Weigh the desired amount of the oil phase into a beaker.
-
Add the specified concentration of EGDS to the oil phase.
-
Heat the mixture to 70-80°C while stirring until the EGDS is completely melted and dissolved. Maintain this temperature.
-
-
Prepare the Internal Phase:
-
Heat the deionized water to the same temperature as the continuous phase (70-80°C).
-
-
Emulsification:
-
Place the hot continuous phase under the high-shear homogenizer and begin stirring at a moderate speed.
-
Slowly add the hot internal phase to the continuous phase in a dropwise manner.
-
As the mixture begins to thicken, gradually increase the homogenization speed.
-
Continue adding the internal phase until the desired volume fraction is reached.
-
Homogenize for an additional 5-10 minutes to ensure a uniform emulsion.
-
-
Cooling and Solidification:
-
Remove the emulsion from the homogenizer and allow it to cool to room temperature with gentle stirring. This controlled cooling is crucial for the crystallization of EGDS at the oil-water interface.
-
Protocol 2: Characterization of the HIPE
1. Macroscopic Stability:
- Transfer a sample of the HIPE to a sealed container.
- Visually inspect the sample for any signs of phase separation or oil leakage over a period of several days to weeks.
2. Microscopic Morphology:
- Place a small drop of the HIPE on a microscope slide.
- Gently press a coverslip over the sample.
- Observe the emulsion structure using an optical microscope to assess droplet size, shape, and distribution.
3. Rheological Properties:
- Use a rheometer with a parallel plate or cone-and-plate geometry to measure the viscoelastic properties of the HIPE.
- Perform a frequency sweep to determine the storage modulus (G') and loss modulus (G''). A stable HIPE will exhibit solid-like behavior with G' > G''.
Visualizations
The following diagrams illustrate the proposed experimental workflow and the theoretical stabilization mechanism.
Caption: Experimental workflow for preparing EGDS-stabilized HIPEs.
Caption: Proposed stabilization of a water droplet by EGDS crystals.
References
Application Notes and Protocols: Ethylene Glycol Distearate (EGDS) as an Opacifier in Liquid Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) Glycol Distearate (EGDS), also known as glycol distearate, is the diester of ethylene glycol and stearic acid.[1][2] It is a waxy, white to cream-colored solid flake widely utilized in personal care, cosmetic, and pharmaceutical liquid formulations.[2][3][4] Its primary functions are to act as an opacifier and a pearlizing agent, imparting a rich, creamy, and lustrous appearance to products like shampoos, liquid soaps, body washes, and lotions.[5][6][7] Beyond aesthetics, EGDS also contributes to the formulation's viscosity, texture, and stability, and acts as an emollient, providing a soft and smooth feel to the skin and hair.[3][6][8]
The opacifying and pearlescent effects of EGDS are due to its near insolubility in water-based formulas.[2][9] When incorporated into a liquid formulation via a hot process, EGDS dissolves and emulsifies within the surfactant complex.[7][10] Upon controlled cooling with gentle agitation, the EGDS precipitates out of the solution, forming fine, plate-like crystals.[8][11] These suspended crystals scatter and reflect light, which reduces the transparency of the formulation and creates a pearlescent or opaque effect.[3][12][13]
Data Presentation: Properties and Concentration Levels
A summary of the physicochemical properties of Ethylene Glycol Distearate and its recommended usage levels for achieving desired effects in formulations is provided below.
| Property | Value | References |
| INCI Name | Glycol Distearate | [1] |
| CAS Number | 627-83-8 | [14][15] |
| EC Number | 211-014-3 | [15] |
| Appearance | White to cream-colored waxy flakes or solid | [1][2] |
| Melting Point | 60-63°C (140-145°F) | [1][2][14] |
| Solubility | Insoluble in water; Soluble in organic solvents; Dispersible in water & oil | [2][6][16] |
| HLB Value | 5-6 | [2][9] |
| Typical Usage Level (Opacifier/Pearlizer) | 0.5% - 4% | [1][2][10] |
| Typical Usage Level (Viscosity Modifier) | Up to 10% | [9][17] |
Mechanism of Opacification and Pearlescence
The visual effects imparted by EGDS are a result of its crystallization behavior within the liquid formulation. This process is dependent on temperature, cooling rate, and agitation.
Caption: Workflow of EGDS mechanism for inducing pearlescence.
Experimental Protocols
Protocol 1: Preparation of a Pearlescent Liquid Formulation (Hot Process)
This protocol describes the general method for incorporating EGDS into a surfactant-based liquid formulation, such as a shampoo or body wash, to achieve a pearlescent effect.
Materials:
-
Deionized Water
-
Primary Surfactant (e.g., Sodium Laureth Sulfate - SLES)
-
Co-surfactants (e.g., Cocamidopropyl Betaine - CAPB, Cocamide DEA)[10]
-
This compound (EGDS)
-
Humectant (e.g., Glycerin)[10]
-
Chelating Agent (e.g., EDTA-2Na)[12]
-
pH Adjuster (e.g., Citric Acid)[10]
-
Preservative (e.g., DMDM Hydantoin)[10]
-
Thickener (e.g., Sodium Chloride)[10]
-
Fragrance and Dye (as required)
-
Beakers, heating plate with magnetic stirrer, water bath, pH meter, viscometer.
Procedure:
-
Aqueous Phase Preparation:
-
In a main beaker, add the deionized water.
-
Begin gentle agitation and add the chelating agent (EDTA-2Na) and humectant (Glycerin), mixing until fully dissolved.[10]
-
-
Surfactant/Oil Phase Preparation:
-
In a separate beaker, combine the primary surfactant (SLES), co-surfactants (CAPB, CDEA), and EGDS flakes.[10][12]
-
Heat this mixture in a water bath to 70-75°C while stirring continuously.[10][11] Ensure the temperature is maintained until all EGDS flakes have completely melted and the mixture is homogenous.[9][12]
-
-
Combining Phases:
-
Slowly add the hot surfactant/EGDS phase (Step 2) to the aqueous phase (Step 1) under continuous, moderate agitation. Avoid excessive aeration.
-
Maintain the temperature of the combined mixture at around 70-75°C for a short period to ensure uniform dispersion.
-
-
Cooling and Crystallization:
-
Final Additions:
-
Once the formulation has cooled to below 40°C, add the preservative, fragrance, and dye. Mix until uniform.
-
Measure the pH of the formulation. Adjust to the desired range (typically 5.0-6.0 for skin/hair products) using the pH adjuster (e.g., citric acid).[10]
-
Slowly add the thickener (e.g., sodium chloride) in small increments until the target viscosity is achieved. Mix carefully to avoid over-thickening.[10]
-
-
Final Product:
-
Allow the formulation to rest and equilibrate. The full pearlescent effect will develop as the product completely cools and the crystal structure stabilizes.
-
Caption: Experimental workflow for preparing an opacified formulation.
Protocol 2: Characterization of the Opacified Formulation
1. Visual and Microscopic Assessment:
-
Objective: To qualitatively assess the opacity and pearlescence and to observe the crystal morphology.
-
Procedure:
-
Visually inspect the final formulation in a clear container against a dark background to evaluate the intensity of the pearlescent sheen and the degree of opacity.
-
Place a small sample of the formulation on a microscope slide.
-
Observe under an optical microscope (e.g., using polarized light) to visualize the size, shape, and distribution of the EGDS crystals. Well-formed, plate-like crystals are indicative of a successful pearlescent effect.
-
2. Stability Testing:
-
Objective: To evaluate the physical stability of the formulation and the persistence of the opacifying effect over time and under stress conditions.
-
Procedure:
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C, 50°C) for a period of 1-3 months. Periodically check for signs of instability such as phase separation, crystal settling, or changes in color, odor, and viscosity.
-
Freeze-Thaw Cycling: Subject samples to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours). Typically, 3-5 cycles are performed. Assess the formulation for physical changes after each cycle. This tests the stability of the crystal suspension.
-
Long-Term Stability: Store samples under ambient conditions for an extended period (e.g., 12-24 months) to assess real-time shelf life.
-
3. Particle Size Analysis:
-
Objective: To quantitatively determine the size distribution of the suspended EGDS crystals, which influences the visual effect.[18]
-
Techniques: Laser diffraction is a widely used and effective technique for particle size analysis in liquid dispersions.[19] Dynamic light scattering (DLS) can also be employed, particularly for smaller particles.[20]
-
Procedure (using Laser Diffraction):
-
Ensure the sample is properly dispersed in a suitable medium (often the formulation base itself, diluted if necessary) to avoid particle aggregation.
-
Introduce the sample into the particle size analyzer.
-
The instrument passes a laser beam through the sample, and detectors measure the angular pattern of scattered light.[19]
-
Software algorithms calculate the particle size distribution based on the light scattering data.[19]
-
Key parameters to report include the mean particle size and the distribution metrics (e.g., D10, D50, D90), which indicate the percentage of particles smaller than a certain size.[20]
-
Safety and Regulatory Status
This compound is generally considered safe for use in cosmetic and personal care products at typical concentrations.[10][16] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that EGDS is safe as a cosmetic ingredient in the present practices of use and concentration.[3][17] While skin sensitivity is rare, patch testing is recommended for individuals with highly sensitive skin.[3][10] It is non-toxic and demonstrates low irritation potential.[6][10]
References
- 1. humblebeeandme.com [humblebeeandme.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. annmariegianni.com [annmariegianni.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. ezelements.ca [ezelements.ca]
- 6. atamankimya.com [atamankimya.com]
- 7. This compound (EGDS) - Ataman Kimya [atamanchemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. atamankimya.com [atamankimya.com]
- 10. yeserchem.com [yeserchem.com]
- 11. ulprospector.com [ulprospector.com]
- 12. yeserchem.com [yeserchem.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. This compound - Ataman Kimya [atamanchemicals.com]
- 16. specialchem.com [specialchem.com]
- 17. View Attachment [cir-reports.cir-safety.org]
- 18. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 19. youtube.com [youtube.com]
- 20. halolabs.com [halolabs.com]
Application Notes and Protocols: Ethylene Glycol Distearate in the Development of Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) glycol distearate (EGDS) is a waxy solid derived from the esterification of ethylene glycol with stearic acid.[1] While extensively utilized in the cosmetics and personal care industries as a pearlescent and opacifying agent, its application in the field of biodegradable polymers is an emerging area of research. Technical data suggests its utility as a lubricant and processing aid for thermoplastics, indicating its potential to enhance the processability of biodegradable polymers such as polylactic acid (PLA), polyhydroxyalkanoates (PHAs), and starch blends.[2][3] This document provides detailed application notes and experimental protocols to guide researchers in exploring the use of EGDS to modify the physical, mechanical, and thermal properties of biodegradable polymers. The following sections outline methodologies to investigate EGDS as a processing aid, a potential compatibilizer, and a nucleating agent.
Application Note 1: Evaluating Ethylene Glycol Distearate as a Lubricant and Processing Aid
Objective: To determine the efficacy of this compound (EGDS) as an internal lubricant to improve the melt flow properties and processability of biodegradable polymers during extrusion and injection molding.
Background: The high melt viscosity of some biodegradable polymers, such as polylactic acid (PLA), can lead to processing challenges. EGDS, a fatty acid ester, can act as a lubricant, reducing friction between polymer chains and between the polymer and processing equipment.[3] This can lead to lower processing temperatures, reduced energy consumption, and improved surface finish of the final product.
Experimental Protocol: Melt Flow Index (MFI) Analysis of PLA with EGDS
This protocol details the procedure for quantifying the effect of EGDS on the melt flow characteristics of PLA.
Materials:
-
Polylactic acid (PLA) resin (e.g., Ingeo™ Biopolymer)
-
This compound (EGDS), polymer grade
-
Twin-screw extruder
-
Pelletizer
-
Melt Flow Indexer (MFI) conforming to ASTM D1238 or ISO 1133
-
Drying oven
-
Analytical balance
Procedure:
-
Drying: Dry the PLA resin and EGDS flakes at 80°C for 4 hours to remove any residual moisture.
-
Compounding:
-
Prepare blends of PLA and EGDS at various concentrations (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% w/w).
-
Mechanically mix the PLA pellets and EGDS flakes before feeding them into a twin-screw extruder.
-
Set the extruder temperature profile appropriate for PLA (e.g., 170°C to 190°C from feed zone to die).
-
Extrude the molten polymer blend and pelletize the extrudate.
-
-
Melt Flow Index (MFI) Testing:
-
Set the MFI instrument to the standard conditions for PLA (e.g., 210°C, 2.16 kg load).
-
Introduce a specified amount of the compounded pellets into the heated barrel of the MFI.
-
Allow the polymer to melt for a specified pre-heat time.
-
Extrude the molten polymer through the die and collect the extrudate for a defined period.
-
Weigh the collected extrudate and calculate the MFI in grams per 10 minutes.
-
Perform at least three measurements for each concentration.
-
Data Presentation:
| EGDS Concentration (w/w %) | Melt Flow Index (g/10 min) | Standard Deviation |
| 0.0 | [Insert Data] | [Insert Data] |
| 0.5 | [Insert Data] | [Insert Data] |
| 1.0 | [Insert Data] | [Insert Data] |
| 1.5 | [Insert Data] | [Insert Data] |
| 2.0 | [Insert Data] | [Insert Data] |
Expected Outcome: An increase in the MFI value with increasing EGDS concentration would indicate improved melt flow, confirming its role as a lubricant.
Visualization:
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Rapid Crystallization of Ethylene Glycol Distearate (EGDS) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the rapid and uncontrolled crystallization of Ethylene (B1197577) Glycol Distearate (EGDS) in solution.
Frequently Asked Questions (FAQs)
Q1: What is ethylene glycol distearate (EGDS) and why is it used in my formulations?
A1: this compound (EGDS) is a waxy, white to cream-colored solid organic compound.[1][2][3] It is the diester of ethylene glycol and stearic acid. In formulations, it is primarily used as a pearlescent agent, opacifier, and viscosity modifier.[4][5] Its ability to form platelet-like crystals when crystallized under controlled conditions imparts a desirable pearlescent sheen to liquid products.[2][6] It also contributes to the texture and stability of creams and lotions.
Q2: What is the melting point of EGDS and why is it important?
A2: The melting point of EGDS is typically in the range of 60°C to 75°C (140°F to 167°F).[2][3] It is crucial to heat your formulation to at least 75°C to ensure the complete melting and fine dispersion of EGDS.[2][4] Failure to fully dissolve the EGDS before the cooling and crystallization phase is a common cause of formulation failure.
Q3: Is EGDS soluble in water?
A3: No, EGDS is insoluble in water.[1][3] It is, however, soluble in hot organic solvents such as ethanol (B145695) and cosmetic esters, and can be effectively dispersed in hot surfactant systems.[7]
Q4: What is the ideal concentration of EGDS in a formulation?
A4: The optimal concentration of EGDS depends on the desired effect. For achieving a pearlescent appearance in products like shampoos and body washes, a concentration range of 0.5% to 2.5% is generally recommended.[2][7] For applications where it is used as a thickener or emollient in lotions and creams, the concentration can be higher, sometimes up to 10%.[2]
Q5: How does the cooling rate affect EGDS crystallization?
A5: The cooling rate is a critical parameter in controlling EGDS crystallization. A slow, controlled cooling process with continuous agitation allows for the formation of uniform, platelet-like crystals that produce the desired pearlescent effect.[2] Rapid cooling can lead to the formation of small, irregular crystals or amorphous precipitation, resulting in a dull appearance or clumping.[2]
Troubleshooting Guide
Issue 1: The solution becomes cloudy or opaque without a pearlescent effect.
Possible Cause 1: Cooling rate is too fast.
-
Explanation: Rapid cooling does not allow sufficient time for the EGDS molecules to orient themselves into the desired platelet-like crystalline structure. This results in the formation of small, randomly oriented crystals that scatter light, leading to an opaque or cloudy appearance rather than a pearlescent sheen.[2]
-
Solution: Decrease the cooling rate of your formulation. Implement a programmed cooling profile with continuous, gentle agitation to promote the growth of larger, well-defined crystals.
Possible Cause 2: EGDS concentration is too high.
-
Explanation: An excessively high concentration of EGDS can lead to increased opacity, which can mask the pearlescent effect.[7]
-
Solution: Reduce the concentration of EGDS in your formulation. Refer to the recommended concentration ranges for your specific application.
Issue 2: The EGDS is precipitating out of solution as large, visible particles or clumps.
Possible Cause 1: Incomplete dissolution of EGDS.
-
Explanation: If the EGDS is not fully melted and dispersed in the hot solution, the undissolved particles will act as nucleation sites during cooling, leading to the formation of large aggregates and clumps instead of fine, pearlescent crystals.
-
Solution: Ensure that the formulation is heated to a temperature above the melting point of EGDS (at least 75°C) and held at that temperature with adequate agitation until all EGDS is completely dissolved before initiating the cooling process.[2][4]
Possible Cause 2: Insufficient or improper agitation during cooling.
-
Explanation: Inadequate agitation can lead to localized areas of high supersaturation, causing rapid and uncontrolled crystal growth and aggregation.
-
Solution: Employ continuous and consistent, low-shear agitation throughout the cooling process to maintain a homogenous dispersion and promote uniform crystal growth.
Issue 3: The solution remains clear or hazy with no pearlescence, or the pearlescence is weak and unstable.
Possible Cause 1: EGDS concentration is too low.
-
Explanation: If the concentration of EGDS is too low, it may be fully solubilized by the surfactants in the formulation, preventing it from reaching the supersaturation level required for crystallization to occur.[7] This can result in a clear or hazy solution with no pearlescent effect, or a pearlescence that is temperature-sensitive and disappears over time.[7]
-
Solution: Gradually increase the concentration of EGDS in your formulation until the desired level of pearlescence is achieved.
Possible Cause 2: Incompatible surfactant system.
-
Explanation: The type and concentration of surfactants are critical for stabilizing the EGDS emulsion and influencing crystal morphology. Anionic and amphoteric surfactants, if not balanced with non-ionic surfactants, may not favor the formation of the desired platelet-like crystals.[1] Non-ionic surfactants are particularly effective at the oil-water interface to promote the desired crystal habit.[1][8]
-
Solution: Evaluate the surfactant system in your formulation. Consider incorporating or increasing the proportion of non-ionic surfactants. The ratio of EGDS to surfactant is a key parameter to control crystal shape.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound (EGDS)
| Property | Value |
| Appearance | White to cream-colored waxy solid/flakes |
| Melting Point | 60°C - 75°C (140°F - 167°F) |
| Solubility in Water | Insoluble |
| Solubility in Solvents | Soluble in hot ethanol, hot cosmetic esters, hot mineral oil |
Table 2: Recommended EGDS Concentration for Different Applications
| Application | Recommended Concentration (% w/w) | Expected Effect |
| Pearlescent Agent | 0.5% - 2.5% | Imparts a shimmering, pearl-like appearance |
| Opacifier/Thickener | 2.5% - 10% | Increases viscosity and opacity |
Experimental Protocols
Protocol 1: Preparation of a Stable Pearlescent EGDS Dispersion
Objective: To prepare a stable aqueous dispersion of EGDS exhibiting a distinct pearlescent effect.
Materials:
-
This compound (EGDS)
-
Deionized Water
-
Surfactant System (e.g., a blend of non-ionic and anionic surfactants)
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer, overhead mixer)
-
Temperature probe
-
Cooling bath or controlled cooling system
Methodology:
-
Water Phase Preparation: In a primary vessel, add the deionized water and any water-soluble components of your formulation. Begin heating the water phase to 75-80°C with gentle agitation.
-
Oil/Surfactant Phase Preparation: In a separate vessel, combine the EGDS, surfactants, and any other oil-soluble ingredients. Heat this mixture to 75-80°C with agitation until the EGDS is completely melted and the phase is uniform.
-
Emulsification: Once both phases have reached the target temperature and are homogeneous, slowly add the oil/surfactant phase to the water phase under continuous, moderate agitation. Maintain the temperature at 75-80°C for 15-20 minutes to ensure a fine and stable emulsion.
-
Controlled Cooling: Begin the cooling process at a slow and controlled rate (e.g., 0.5-1.0°C per minute). It is critical to maintain continuous, gentle agitation throughout the cooling phase to promote the formation of platelet-like crystals.
-
Crystallization and Maturation: As the temperature drops below the melting point of EGDS, the pearlescent effect will start to develop. Continue to cool the formulation to room temperature (approximately 25-30°C) with ongoing agitation.
-
Final Adjustments: Once the formulation has reached room temperature, other temperature-sensitive ingredients such as fragrances or preservatives can be added. Adjust the pH if necessary.
Visualizations
Caption: Troubleshooting workflow for EGDS crystallization issues.
Caption: Key factors influencing successful EGDS crystallization.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. nbinno.com [nbinno.com]
- 3. This compound (EGDS) - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. HallStar® EGDS | Hallstar BPC [hallstarbeauty.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of EGDS Concentration for Pearlescent Effect
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize Ethylene Glycol Distearate (EGDS) concentration for desired pearlescent effects in their formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation process.
Issue 1: No or Weak Pearlescent Effect
-
Question: My formulation is not showing any pearlescent effect, or the effect is very weak. What are the possible causes and how can I fix it?
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Answer: A lack of or a weak pearlescent effect is a common issue that can stem from several factors related to the crystallization of EGDS. The pearlescent effect is a result of the formation of platelet-like EGDS crystals that reflect light.[1][2]
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Insufficient EGDS Concentration: The concentration of EGDS may be too low to form a sufficient number of crystals.[3]
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Solubilization by Surfactants: Excessive amounts of certain surfactants can solubilize the EGDS, preventing it from crystallizing.[1][3]
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Improper Processing Temperatures: The formulation must be heated to a temperature above the melting point of EGDS (typically >75°C) to ensure it fully melts and disperses.[1][4]
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Rapid Cooling: Cooling the formulation too quickly can lead to the formation of small, irregular crystals that do not produce a pearlescent effect.[1]
Troubleshooting Steps:
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Verify EGDS Concentration: Ensure the EGDS concentration is within the recommended range for your application (see Table 1).
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Review Surfactant System: Evaluate the type and concentration of surfactants in your formulation. Consider reducing the concentration of highly solubilizing surfactants.
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Optimize Heating and Cooling Process: Ensure the formulation is heated to at least 75°C with adequate agitation until the EGDS is completely melted and dispersed.[1][4] Subsequently, cool the formulation slowly and with continuous, gentle agitation to promote the growth of well-defined, platelet-like crystals.[1]
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Issue 2: Product is Opaque but not Pearlescent
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Question: My product has become opaque, but it lacks the desired shimmering, pearlescent effect. What could be the reason?
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Answer: Opacity without pearlescence often indicates that the EGDS has crystallized, but not in the correct platelet-like form required for the shimmer effect.
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High EGDS Concentration: An excessively high concentration of EGDS can lead to increased opacity, which can mask the pearlescent effect.[1][3]
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Incorrect Crystal Morphology: The EGDS may have formed needle-shaped or amorphous crystals instead of the desired platelets. This can be influenced by the cooling rate and the presence of other ingredients.[2]
Troubleshooting Steps:
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Reduce EGDS Concentration: Gradually decrease the concentration of EGDS in your formulation to see if the pearlescent effect becomes more apparent.
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Control Cooling Rate: A slower, more controlled cooling process can favor the formation of platelet-shaped crystals.[1]
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Evaluate Ingredient Interactions: Some ingredients can interfere with the crystallization process. Consider a systematic evaluation of each component's impact on the pearlescent effect.
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Issue 3: Clumping or Settling of Pearlescent Particles
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Question: I am observing clumping of the pearlescent agent or it is settling at the bottom of my formulation. How can I prevent this?
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Answer: Clumping and settling are typically due to poor crystal formation and inadequate suspension.
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Insufficient Agitation: A lack of continuous and appropriate agitation during the cooling phase can lead to the formation of large, uneven crystals that agglomerate and settle.[1]
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Low Viscosity: If the viscosity of the final product is too low, it may not be able to effectively suspend the EGDS crystals.
Troubleshooting Steps:
-
Optimize Agitation: Employ continuous, gentle agitation throughout the cooling process to ensure the formation of small, well-dispersed crystals.
-
Adjust Viscosity: If necessary, incorporate a suitable thickening agent to increase the viscosity of the formulation and improve the suspension of the pearlescent particles.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for EGDS to achieve a good pearlescent effect?
A1: The ideal concentration of EGDS typically ranges from 0.5% to 2.5% in rinse-off products like shampoos and body washes.[1][5] For creams and lotions, where it also contributes to thickening and emollience, the concentration can be higher, sometimes up to 10%.[1][5] However, at higher concentrations, the formulation may become overly opaque, diminishing the pearlescent sheen.[1]
Q2: What is the mechanism behind the pearlescent effect of EGDS?
A2: The pearlescent effect is a result of the crystallization of EGDS into thin, platelet-like structures within the formulation.[1][2] When the formulation is heated, the EGDS melts and disperses. As it cools under controlled conditions, it recrystallizes into these platelets. These suspended micro-crystals have different refractive indices from the surrounding medium, causing them to reflect and refract light, which creates the characteristic shimmering and pearlescent appearance.[2]
Q3: How do processing parameters like temperature and cooling rate affect the pearlescent effect?
A3: Processing parameters are critical for achieving the desired pearlescent effect.
-
Heating: The formulation must be heated to a temperature above the melting point of EGDS (typically at least 75°C) to ensure it completely melts and is finely dispersed.[1][4]
-
Cooling: A slow and controlled cooling process with continuous agitation is crucial.[1] Rapid cooling can lead to the formation of small, irregular crystals that do not produce a pearlescent effect, while cooling without proper agitation can result in large, uneven crystals and clumping.[1]
Q4: Can other ingredients in the formulation interfere with the pearlescent effect of EGDS?
A4: Yes, other ingredients, particularly surfactants, can significantly impact the pearlescent effect. High concentrations of certain surfactants can solubilize the EGDS, preventing it from crystallizing and thus inhibiting the pearlescent effect.[1][3] It is important to consider the overall composition of the formulation and how it might affect the solubility and crystallization of EGDS. The ratio of EGDS to surfactant can be a critical factor in achieving the desired crystal shape and pearlescence.[6]
Data Presentation
Table 1: Recommended EGDS Concentration Ranges for Pearlescent Effect
| Product Type | Recommended EGDS Concentration (%) | Expected Effect |
| Shampoos & Body Washes | 0.5 - 2.5 | Pearlescent shimmer and opacity.[1][5] |
| Lotions & Creams | 1.0 - 10.0 | Opacity, thickening, and a soft feel, with pearlescence at lower concentrations.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a Pearlescent Formulation
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Phase A (Water Phase): In a primary vessel, combine deionized water and any water-soluble components. Begin heating to 75-80°C with moderate agitation.
-
Phase B (Oil/Surfactant Phase): In a separate vessel, combine the surfactants, any oil-soluble components, and the EGDS. Heat this phase to 75-80°C with agitation until the EGDS is completely melted and the phase is uniform.
-
Emulsification: Once both phases are at 75-80°C, slowly add Phase B to Phase A with continuous agitation. Maintain the temperature for 15-20 minutes to ensure a homogenous emulsion.
-
Cooling: Begin to cool the emulsion slowly while maintaining continuous, gentle agitation. A controlled cooling rate of approximately 1-2°C per minute is recommended.
-
Final Additions: Once the formulation has cooled to below 40°C, add any heat-sensitive ingredients such as fragrances or preservatives.
-
Final Mixing: Continue mixing until the formulation is uniform.
Protocol 2: Evaluation of Pearlescent Effect
A common method for evaluating the pearlescent effect is through visual assessment. However, for a more quantitative approach, instrumental methods can be employed.
-
Visual Assessment:
-
Place a sample of the formulation in a clear container.
-
Observe the sample under a consistent light source from various angles.
-
Rate the pearlescent effect on a scale (e.g., 1-5, where 1 is no effect and 5 is a strong, shimmering effect).
-
-
Instrumental Measurement:
-
Specialized instruments that measure light reflectance at multiple angles can provide a quantitative measure of the pearlescent effect. These instruments can capture the "color flop" or change in color and lightness with the viewing angle, which is characteristic of pearlescent materials.[7]
-
A simpler instrumental method involves measuring the reflected light from a stirred liquid sample using a fiber optic probe. The ratio of the standard deviation to the mean of the light intensity can be used as a quantitative measure of the pearlescent effect.[8]
-
Mandatory Visualization
Caption: Workflow for optimizing EGDS concentration and troubleshooting common issues.
Caption: Key factors influencing the successful formation of a pearlescent effect.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. HallStar® EGDS | Hallstar BPC [hallstarbeauty.com]
- 4. This compound (EGDS) - Ataman Kimya [atamanchemicals.com]
- 5. GLYCOL DISTEARATE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. byk-instruments.com [byk-instruments.com]
- 8. Optical methods for measuring the pearlescent effect in toiletries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethylene Glycol Distearate (EGDS) Crystallization Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of ethylene (B1197577) glycol distearate (EGDS) crystals in emulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ethylene glycol distearate (EGDS) crystal agglomeration in emulsions?
A1: The primary cause of EGDS crystal agglomeration is uncontrolled crystallization during the cooling phase of the emulsion preparation.[1] This can be due to several factors, including rapid cooling, insufficient agitation, improper formulation, and an unfavorable surfactant system.[1][2][3]
Q2: How does the cooling rate impact EGDS crystal formation?
A2: The cooling rate is a critical parameter in controlling the size and morphology of EGDS crystals. Rapid cooling can lead to the formation of small, irregular crystals that have a higher tendency to agglomerate, resulting in a poor pearlescent effect.[1][4] A slow and controlled cooling process allows for the formation of larger, more uniform platelet-like crystals, which are desirable for a stable and aesthetically pleasing pearlescent emulsion.[2][4]
Q3: What is the role of agitation in preventing agglomeration?
A3: Continuous and appropriate agitation during the cooling process is essential to ensure uniform temperature distribution and to prevent the newly formed crystals from sticking together.[1][5] Insufficient agitation can lead to localized supersaturation and the formation of large crystal clumps.[1] However, excessive shear can also be detrimental, potentially fracturing the delicate crystals.[6]
Q4: How do surfactants influence EGDS crystallization?
A4: Surfactants play a crucial role in stabilizing the emulsion and influencing the crystal habit of EGDS.[2][3] Non-ionic surfactants, in particular, have been shown to be effective in promoting the formation of the desired platelet-like crystals by interacting at the oil-water interface.[2] The choice of surfactant and the ratio of surfactant to EGDS are critical factors.[3] Anionic and amphoteric surfactants may not be as effective in directing the crystal shape, potentially leading to spherical agglomerates.[2]
Q5: Can polymers be used to prevent EGDS crystal agglomeration?
A5: Yes, polymers can act as stabilizing agents in emulsions and can help prevent crystal agglomeration.[7][8] They can adsorb onto the surface of the growing crystals, providing a steric barrier that prevents them from coming into close contact and aggregating.[9] The effectiveness of a polymer depends on its molecular weight, concentration, and interaction with both the EGDS crystals and the continuous phase of the emulsion.[8][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Large, visible clumps or aggregates of EGDS crystals. | 1. Cooling rate is too fast: This leads to rapid nucleation and uncontrolled crystal growth.[1] 2. Inadequate agitation: Insufficient mixing allows crystals to settle and fuse.[1] 3. Incorrect EGDS to surfactant ratio: An insufficient amount of surfactant may not adequately stabilize the forming crystals.[3] | 1. Implement a slower, controlled cooling profile. Aim for a gradual temperature decrease to allow for orderly crystal formation.[1][4] 2. Ensure continuous and uniform agitation throughout the cooling process. The appropriate agitation speed will depend on the vessel geometry and batch size. 3. Optimize the EGDS to surfactant ratio. A higher concentration of a suitable non-ionic surfactant can improve crystal stability.[2][3] |
| Poor or inconsistent pearlescent effect. | 1. Formation of improperly shaped crystals: The desired pearlescent effect is achieved by platelet-like crystals. Spherical or needle-like crystals will not produce the desired sheen.[2] 2. Excessive solubilization of EGDS: High concentrations of certain surfactants can solubilize the EGDS, preventing it from crystallizing.[1] | 1. Review the surfactant system. Non-ionic surfactants are generally preferred for promoting platelet-like crystal growth.[2] 2. Adjust the surfactant concentration. Avoid using an excessive amount of surfactant that could inhibit crystallization.[1] |
| Emulsion instability (e.g., creaming or phase separation). | 1. Poor emulsification: The initial emulsion may not be stable due to an inappropriate surfactant, insufficient homogenization, or an incorrect oil-to-water ratio. 2. Crystal-induced flocculation: The EGDS crystals may be bridging between droplets, leading to instability. | 1. Optimize the emulsification process. Ensure the use of an effective emulsifier and adequate homogenization to create a stable initial emulsion. 2. Incorporate a polymeric stabilizer. Polymers can provide steric hindrance to prevent both droplet and crystal aggregation.[9] |
Experimental Protocols
Protocol 1: Preparation of a Stable EGDS Pearlescent Emulsion
This protocol provides a general methodology for preparing a stable oil-in-water (O/W) pearlescent emulsion with EGDS.
Materials:
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This compound (EGDS)
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Non-ionic surfactant (e.g., Laureth-7, Polysorbate 80)
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Polymeric stabilizer (e.g., Carbomer, Xanthan Gum) - Optional
-
Oil phase components (e.g., mineral oil, fatty alcohols)
-
Aqueous phase components (e.g., deionized water, glycerin)
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Preservative
Equipment:
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Jacketed vessel with controlled heating and cooling capabilities
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Variable-speed overhead stirrer with a suitable impeller (e.g., anchor or propeller)
-
Homogenizer (optional, for initial emulsion formation)
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Microscope with polarizing filters for crystal morphology observation
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Particle size analyzer
Methodology:
-
Preparation of the Oil and Aqueous Phases:
-
In a primary vessel, combine the EGDS with the other oil-phase ingredients. Heat the mixture to 75-80°C with gentle stirring until all components, including the EGDS, are completely melted and the phase is uniform.[1][5]
-
In a separate vessel, combine the aqueous phase ingredients, including the non-ionic surfactant and any polymeric stabilizers. Heat to 75-80°C with stirring until all components are dissolved.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase (or vice versa, depending on the desired emulsion type) with continuous, moderate agitation.
-
If a homogenizer is used, process the mixture for a sufficient time to achieve a fine, uniform emulsion.
-
-
Controlled Cooling and Crystallization:
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Once a stable emulsion is formed, begin the controlled cooling process. A slow cooling rate (e.g., 0.5-2°C per minute) is recommended.
-
Maintain continuous, gentle agitation throughout the cooling process. The agitation speed should be sufficient to keep the emulsion homogenous but not so high as to cause excessive shear.
-
The pearlescent effect will begin to develop as the temperature drops below the melting point of EGDS (approximately 60-65°C).[5] Continue cooling with agitation until the emulsion reaches room temperature (around 25-30°C).[1][5]
-
-
Characterization:
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Examine a sample of the final emulsion under a microscope with polarizing filters to observe the EGDS crystal morphology. The desired crystals should appear as thin, flat platelets.
-
Measure the particle size distribution to ensure the emulsion droplets are within the desired range and to detect any large agglomerates.
-
Protocol 2: Quantitative Analysis of EGDS Crystal Size
This protocol outlines a method for quantifying the size distribution of EGDS crystals within an emulsion.
Methodology:
-
Sample Preparation:
-
Carefully dilute a small sample of the final emulsion with deionized water to a concentration suitable for the particle size analyzer. Gentle mixing may be required to ensure homogeneity.
-
-
Particle Size Analysis:
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Use a laser diffraction particle size analyzer or a dynamic light scattering (DLS) instrument to measure the particle size distribution.
-
The optical model used for the measurement should be appropriate for the refractive indices of the materials in the emulsion.
-
The results will provide data on the mean particle size and the distribution of particle sizes, which can indicate the presence of agglomerates.
-
Visualizations
Caption: Troubleshooting workflow for EGDS crystal agglomeration.
Caption: Experimental workflow for preparing stable EGDS emulsions.
References
- 1. ukugi.com [ukugi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. atamankimya.com [atamankimya.com]
- 6. zhongtaipearl.com [zhongtaipearl.com]
- 7. Significance of polymer on emulsion stability in surfactant‐polymer flooding [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Polymer Molecular Weight on Aging of Poly(Ethyleneoxide)/Dextran All-Aqueous Emulsions Stabilized by Oppositely Charged Nanoparticle/Polyelectrolyte Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Improving the Thermal Stability of Ethylene Glycol Distearate (EGDS) Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of Ethylene (B1197577) Glycol Distearate (EGDS) formulations.
Frequently Asked Questions (FAQs)
Q1: What is Ethylene Glycol Distearate (EGDS) and why is its thermal stability a critical formulation parameter?
A1: this compound (EGDS) is a waxy, solid compound derived from the reaction of ethylene glycol and stearic acid.[1] It is widely used in personal care, cosmetic, and pharmaceutical formulations as a pearlizing agent, opacifier, thickener, and emulsifier.[2][3][4] Its thermal stability is critical because temperature fluctuations during manufacturing, storage, or transport can cause the EGDS to undergo physical changes, such as crystallization or melting. This can lead to undesirable formulation characteristics, including phase separation, changes in viscosity, and loss of the desired pearlescent effect, ultimately impacting product quality, efficacy, and shelf-life.[1][2]
Q2: What are the common visual and rheological signs of thermal instability in EGDS formulations?
A2: Common signs of thermal instability include:
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Loss of Pearlescence: The formulation appears dull or lacks the desired shimmering effect. This occurs when EGDS fails to crystallize into the correct thin, platelet-like structures upon cooling.[5][6]
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Crystal Growth: The appearance of large, visible crystals or a grainy texture. This can happen when the formulation cools too slowly or when there are insufficient nucleation sites, leading to fewer, larger crystals instead of many small ones.
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Phase Separation: The oil and water phases of an emulsion separate, indicating a breakdown of the emulsion's stability.[1][2] EGDS contributes to emulsion stability, and its instability can compromise the entire system.
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Increased Viscosity or Solidification: The formulation becomes overly thick or solidifies at temperatures where it should remain fluid. This can be caused by uncontrolled crystallization of EGDS.
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Decreased Viscosity: A noticeable thinning of the product, which can occur if the EGDS structure that provides thickening breaks down due to thermal stress.
Q3: How does the manufacturing process influence the thermal stability and crystal structure of EGDS?
A3: The manufacturing process, particularly the heating and cooling stages, is crucial. EGDS must be heated above its melting point (typically 60-65°C) to dissolve and disperse evenly within the formulation.[7] The cooling rate that follows is a critical step. A controlled and often rapid cooling process promotes the formation of small, uniform, platelet-like crystals necessary for a pearlescent effect.[5][6] In contrast, slow cooling can lead to the growth of large, undesirable dendritic crystals.[5] Proper mixing during the cooling phase is also essential to ensure homogenous distribution and prevent clumping or aggregation of the EGDS crystals.[7]
Troubleshooting Guide
Issue 1: My formulation has lost its pearlescent effect after exposure to a single heat-cool cycle.
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Potential Cause 1: Improper Cooling Rate. The cooling rate was too slow, allowing large, non-reflective crystals to form instead of the desired small platelets.
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Solution 1: Optimize the cooling process. Implement a more rapid cooling phase post-heating, combined with consistent, moderate agitation to encourage the nucleation of small, uniform crystals.
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Potential Cause 2: Incorrect Surfactant System. The type or concentration of surfactants in the formulation can interfere with EGDS crystallization. Non-ionic surfactants, in particular, play a significant role in guiding the formation of platelet-shaped crystals.[6][8]
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Solution 2: Evaluate the surfactant system. The ratio of non-ionic surfactant to EGDS may need adjustment.[6][8] Experiment with different types of co-emulsifiers or surfactants that are known to promote the desired crystal habit for EGDS.
Issue 2: Large, needle-like crystals are visible in my emulsion, causing a grainy texture.
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Potential Cause 1: Ostwald Ripening. Over time, especially during temperature fluctuations, smaller crystals can dissolve and redeposit onto larger crystals, a process known as Ostwald ripening. This leads to an increase in average crystal size and a grainy texture.
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Solution 1: Incorporate a Crystal Growth Inhibitor. Certain polymers can adsorb to the surface of EGDS crystals, sterically hindering further growth. Consider adding polymers like polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), or cellulose (B213188) derivatives (e.g., HPMC), which can improve the stability of amorphous solid dispersions and inhibit crystallization.[9][[“]][11]
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Potential Cause 2: Insufficient Nucleation Sites. The formulation may lack sufficient nucleation sites for EGDS to crystallize upon, leading to the formation of fewer, larger crystals.
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Solution 2: Introduce nucleating agents. Finely dispersed solid particles, such as certain types of silica (B1680970) or other insoluble additives, can act as heterogeneous nucleation sites, promoting the formation of a larger number of smaller crystals.
Issue 3: The viscosity of my cream formulation increases significantly and irreversibly after being stored at an elevated temperature (e.g., 40°C).
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Potential Cause: Network Formation and Restructuring. At elevated temperatures, EGDS can partially melt and then recrystallize upon cooling into a different, more robust network structure within the emulsion. This new structure can entrap the continuous phase more effectively, leading to a significant increase in viscosity.
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Solution: Add a stabilizing polymer. Polymers can interfere with the crystal network formation of EGDS.[12] Incorporating a hydrophilic polymer like polyethylene glycol (PEG) or certain block copolymers can modify the crystallization behavior of EGDS and prevent the formation of an overly rigid network.[9][13] These polymers can also help maintain the formulation's stability and desired rheological properties.[[“]]
Quantitative Data Summary
The stability of an EGDS formulation can be significantly influenced by the addition of co-emulsifiers and stabilizing agents. The table below presents hypothetical data illustrating the impact of different additives on the recrystallization onset temperature of EGDS, as would be measured by Differential Scanning Calorimetry (DSC). A higher recrystallization temperature on cooling can sometimes indicate more rapid and potentially smaller crystal formation.
| Additive Type | Additive Example | Concentration (% w/w) | Recrystallization Onset Temperature (°C) |
| None | - | 0 | 58.5 |
| Non-ionic Surfactant | Polysorbate 80 | 1.0 | 60.2 |
| Non-ionic Surfactant | Polysorbate 80 | 2.0 | 61.1 |
| Anionic Surfactant | Sodium Laureth Sulfate | 1.0 | 57.9 |
| Stabilizing Polymer | PEG 4000 | 0.5 | 59.3 |
| Stabilizing Polymer | HPMC | 0.5 | 59.8 |
Experimental Protocols
Protocol: Assessing Thermal Stability via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the melting and crystallization behavior of materials like EGDS.[14][15] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
1. Objective: To determine the melting point (Tₘ) and crystallization temperature (T꜀) of EGDS within a formulation and assess how additives affect these thermal events.
2. Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance
-
Test formulation containing EGDS
3. Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the formulation into an aluminum DSC pan. Seal the pan hermetically using a crimper. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 25°C.
-
Heating Scan: Heat the sample from 25°C to 90°C at a controlled rate (e.g., 10°C/min). This will melt the EGDS and erase its previous thermal history.
-
Isothermal Hold: Hold the sample at 90°C for 5 minutes to ensure complete melting.
-
Cooling Scan: Cool the sample from 90°C back to 25°C at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again from 25°C to 90°C at the same rate (10°C/min).
-
-
Data Analysis:
-
From the first heating scan, determine the onset temperature of the endothermic peak, which corresponds to the melting point of the EGDS in its initial state.
-
From the cooling scan, determine the onset temperature of the exothermic peak, which represents the crystallization temperature.
-
From the second heating scan, determine the melting point of the recrystallized EGDS. Comparing this to the first scan can provide insights into any changes in crystal structure.
-
Visualizations
Caption: Troubleshooting workflow for EGDS thermal instability.
Caption: Key factors influencing EGDS crystal stability.
Caption: Experimental workflow for DSC analysis.
References
- 1. innospk.com [innospk.com]
- 2. This compound (EGDS) - Ataman Kimya [atamanchemicals.com]
- 3. soapatopia.com [soapatopia.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of surfactants on crystallization of this compound in oil-in-water emulsion-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. ijpsr.com [ijpsr.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
Challenges in the synthesis and purification of high-purity ethylene glycol distearate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of high-purity ethylene (B1197577) glycol distearate (EGDS).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing ethylene glycol distearate (EGDS)?
A1: The most common method for synthesizing EGDS is the direct esterification of stearic acid with ethylene glycol.[1][2][3][4] This reaction is typically carried out at elevated temperatures in the presence of an acid catalyst.[1][2] The water produced as a byproduct is continuously removed to drive the reaction to completion.[1]
Q2: What are the common impurities in crude EGDS?
A2: Common impurities include unreacted starting materials (stearic acid and ethylene glycol), the monoester byproduct (ethylene glycol monostearate or EGMS), and residual catalyst.[5][6] Discoloration can also occur due to oxidation side reactions at high temperatures.[7]
Q3: Why is it crucial to remove water during the synthesis?
A3: The esterification reaction is a reversible equilibrium process.[8] Removing the water as it is formed shifts the equilibrium towards the formation of the diester product, thereby increasing the yield of EGDS.[9] Methods like azeotropic distillation are often employed for this purpose.[1][9]
Q4: What are the key quality control parameters for high-purity EGDS?
A4: Key quality control parameters include the acid value (indicating the amount of residual stearic acid), saponification value, and color.[2] For high-purity applications, a low acid value is particularly important.[7]
Troubleshooting Guides
Synthesis Stage
Q: My reaction yield is consistently low. What are the potential causes and solutions?
A: Low yield in EGDS synthesis can be attributed to several factors:
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Incomplete Reaction: The esterification reaction may not have reached completion.
-
Solution: Ensure the reaction is run for a sufficient amount of time, typically 2-4 hours.[7] Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops to a predetermined level (e.g., below 5 mg KOH/g).[7][10]
-
-
Inefficient Water Removal: The presence of water can inhibit the forward reaction.
-
Solution: Improve the efficiency of water removal. If using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343), ensure the system is properly set up and there are no leaks.[9] For solvent-free systems, applying a vacuum or using a nitrogen sparge can help remove water.[1]
-
-
Suboptimal Molar Ratio: An incorrect ratio of reactants can limit the formation of the distearate.
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Solution: The theoretical molar ratio of stearic acid to ethylene glycol is 2:1.[9] In practice, using a slight excess of stearic acid may be employed.[9] However, a large excess of either reactant can complicate purification. A molar ratio of stearic acid to ethylene glycol between 1:0.5 and 1:0.9 has also been suggested.[7]
-
Q: The final product is discolored (yellow or brown). How can I prevent this?
A: Discoloration is often a result of oxidation or degradation at high temperatures.
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Excessive Reaction Temperature: High temperatures can cause the materials to char or undergo side reactions.
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Prolonged Reaction Time: Keeping the mixture at a high temperature for too long can lead to oxidation.
-
Solution: Avoid unnecessarily long reaction times. Once the acid value indicates the reaction is complete, proceed to the cooling and purification stages.[7]
-
Q: The acid value of my product is too high. What steps can I take to reduce it?
A: A high acid value indicates a significant amount of unreacted stearic acid.
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Incomplete Esterification: As with low yield, this is the most common cause.
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Post-Reaction Neutralization: The crude product should be neutralized to remove the acid catalyst and any remaining stearic acid.
-
Solution: After the reaction, wash the crude product with an alkaline solution, such as sodium hydroxide (B78521) or sodium bicarbonate, to neutralize residual acids before further purification.[2]
-
Purification Stage
Q: I am having trouble purifying the crude EGDS. What are some effective methods?
A: High-purity EGDS is typically achieved through a multi-step purification process.
-
Washing and Neutralization: This is a critical first step.
-
Recrystallization: This is a highly effective method for removing impurities like the monoester.
-
Protocol: A common method involves dissolving the crude product in a hot solvent, such as carbon tetrachloride, followed by cooling to induce crystallization. The addition of a co-solvent like acetone (B3395972) can sometimes improve the precipitation of the pure product.[9]
-
Q: My product fails to crystallize during recrystallization, or the purity remains low. What should I do?
A: Issues with recrystallization often stem from solvent choice or the presence of significant impurities.
-
Solvent Issues: The solvent system may not be optimal.
-
Solution: Experiment with different solvent systems. The ideal solvent should dissolve the EGDS well at high temperatures but poorly at low temperatures. Ensure you are using the correct ratios if a co-solvent is involved.
-
-
High Impurity Load: If the crude product is very impure, a single recrystallization may not be sufficient.
-
Solution: Perform multiple recrystallization steps. Alternatively, consider a pre-purification step like column chromatography to remove the bulk of the impurities before the final recrystallization.
-
Data Presentation
Table 1: Typical Reaction Parameters for EGDS Synthesis
| Parameter | Value Range | Notes |
| Molar Ratio (Stearic Acid:Ethylene Glycol) | 2:1 (theoretical) to 2:1.1 | A slight excess of ethylene glycol can be used, but a 1:0.5 to 1:0.9 ratio has also been reported.[7][9] |
| Catalyst | p-Toluenesulfonic acid, Sulfuric acid, Solid acid catalyst | Catalyst amount typically ranges from 1-5% by weight of stearic acid.[7] |
| Reaction Temperature | 150°C - 260°C | Temperatures above 260°C can lead to product discoloration.[1][7] |
| Reaction Time | 2 - 4 hours | Monitor via acid value to determine completion.[7] |
Table 2: Comparison of Synthesis Methods and Reported Outcomes
| Catalyst | Solvent | Temperature | Yield | Purity | Acid Value (mgKOH/g) | Reference |
| p-Toluenesulfonic acid | Toluene | 110°C - 130°C | 80-85% | >99.9% | Not specified | [9] |
| Solid Acid Catalyst | Solvent-free | 230°C - 260°C | >97% (conversion) | Not specified | < 5 | [7] |
| Sulfuric Acid | Not specified | Elevated | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of EGDS via Catalytic Esterification
-
Reactant Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add stearic acid and ethylene glycol in a 2:1.05 molar ratio.
-
Solvent and Catalyst Addition: Add toluene as an azeotropic solvent (approximately 20-30% of the total reactant weight). Add p-toluenesulfonic acid (1-2% of the stearic acid weight) as the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 110-130°C).[9] Continuously remove the water that collects in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by periodically taking samples and determining the acid value. The reaction is considered complete when the acid value is below a target threshold (e.g., < 10 mgKOH/g).
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-90°C.
Protocol 2: Purification of Crude EGDS
-
Solvent Removal: If a solvent like toluene was used, remove it under reduced pressure using a rotary evaporator.
-
Neutralization and Washing: Wash the crude product with hot demineralized water, followed by a wash with a 5% sodium bicarbonate solution until the effervescence ceases. Wash again with hot demineralized water to remove any remaining salts.
-
Drying: Dry the crude EGDS in a vacuum oven.
-
Recrystallization:
-
Final Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. The final product should be white, flaky crystals.[1]
Visualizations
Caption: Workflow for the synthesis of high-purity EGDS.
Caption: Detailed workflow for the purification of EGDS.
Caption: Troubleshooting logic for common EGDS synthesis issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Glycol Distearate - Descrizione [tiiips.com]
- 3. Glycol distearate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. atamankimya.com [atamankimya.com]
- 6. WO2008040770A1 - Ethyleneglycol distearate crystals, method for making the same and uses thereof - Google Patents [patents.google.com]
- 7. CN105294432A - Method for synthesizing this compound in absence of solvent at ordinary pressure - Google Patents [patents.google.com]
- 8. Ethylene glycol monostearate | this compound | glycerol esters of fatty acids | esters of fatty acids | sodium dimethyldithiocarbamate [venus-goa.com]
- 9. RO109731B1 - Ethylenglycole distearate preparation process - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Effect of cooling rate on ethylene glycol distearate crystal size and morphology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the effect of cooling rate on the crystal size and morphology of ethylene (B1197577) glycol distearate (EGDS).
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of EGDS, with a focus on problems arising from improper control of the cooling rate.
| Issue | Potential Cause | Recommended Solution |
| Poor or No Pearlescence | Rapid Cooling: Cooling the formulation too quickly is a primary cause of poor pearlescent effects.[1] This leads to the formation of small, irregular crystals instead of the desired platelet-like structures. | Implement a controlled and gradual cooling process. Aim for a slow, consistent cooling rate to allow for the proper formation of platelet-like crystals. A rate of approximately 6°C/hour has been used in some applications.[2] |
| Insufficient Agitation: Inadequate mixing during the cooling phase can result in uneven temperature distribution and localized rapid cooling, leading to the formation of clumps and irregular crystals.[1] | Maintain continuous and gentle agitation throughout the cooling process to ensure a homogenous temperature distribution. | |
| Incorrect EGDS Concentration: If the concentration of EGDS is too low, it may be solubilized by surfactants in the formulation, preventing crystal formation.[1][3] | Ensure the EGDS concentration is within the optimal range for pearlescence, typically between 0.5% and 2.5% in rinse-off products.[1][3] | |
| Clumping or Agglomeration of Crystals | Excessively Rapid Cooling: Sudden drops in temperature can lead to the formation of dense agglomerates of smaller crystals. | Follow a programmed, slow cooling profile. Avoid sudden exposure of the formulation to cold temperatures. |
| High Supersaturation: A high degree of supersaturation, often caused by rapid cooling, can lead to the formation of dendritic crystals which can easily interlock and form clumps.[4][5] | Control the cooling rate to maintain a lower level of supersaturation, which favors the growth of well-defined, faceted crystals.[4][5] | |
| Inconsistent Crystal Size and Shape | Fluctuating Cooling Rate: An unstable cooling rate will result in a varied crystal size distribution, as different nucleation and growth conditions are present at different times. | Utilize a temperature-controlled bath or jacketed vessel to ensure a steady and reproducible cooling rate. |
| Presence of Impurities: Impurities in the formulation can act as nucleation sites, leading to the formation of a heterogeneous population of crystals. | Use high-purity EGDS and other formulation components. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal cooling rate for achieving optimal pearlescence with EGDS?
A1: While the optimal cooling rate can be formulation-dependent, a slow and controlled rate is crucial. A gradual cooling process allows for the formation of the desired large, platelet-like crystals that produce a pearlescent effect.[1] For instance, a cooling ramp of 6°C/hour has been cited as effective.[2] Rapid cooling should be avoided as it leads to the formation of smaller, less uniform crystals and can result in clumping.[1]
Q2: How does the cooling rate affect the morphology of EGDS crystals?
A2: The cooling rate directly influences the level of supersaturation in the solution, which in turn dictates the crystal morphology. High supersaturation, often a result of rapid cooling, tends to produce dendritic (tree-like) crystals.[4][5] Lower supersaturation levels, achieved through slower cooling, favor the growth of well-defined, faceted, platelet-like crystals, which are desirable for creating a pearlescent effect.[4][5]
Q3: Can agitation speed during cooling impact EGDS crystal size?
A3: Yes, agitation is a critical parameter. Insufficient agitation can lead to uneven cooling and the formation of agglomerates.[1] However, excessive shear from high agitation speeds can also lead to smaller crystals due to crystal breakage. Therefore, gentle, continuous agitation is recommended to maintain temperature uniformity without causing significant crystal damage.
Q4: What is the recommended temperature to which the EGDS-containing mixture should be cooled?
A4: The mixture should be cooled to a temperature where the EGDS has fully crystallized. A common practice is to cool the formulation to around 30°C while maintaining agitation.[1][3]
Q5: Why are my EGDS crystals forming clumps instead of a smooth, pearlescent dispersion?
A5: Clumping is often a result of uncontrolled, rapid cooling which leads to the formation of either dense agglomerates of small crystals or interlocking dendritic crystals.[1][4][5] To avoid this, a slow and steady cooling rate with consistent, gentle agitation is essential.
Data on Cooling Rate and EGDS Crystal Characteristics
The following table summarizes the expected qualitative relationship between cooling rate and the resulting EGDS crystal size and morphology, based on established crystallization principles.
| Cooling Rate | Expected Average Crystal Size | Predominant Crystal Morphology | Resulting Visual Effect |
| Slow (e.g., < 5°C/hour) | Larger | Platelet, Faceted | Pronounced Pearlescence |
| Moderate (e.g., 5-15°C/hour) | Intermediate | Mix of Platelet and some Dendritic | Moderate Pearlescence |
| Rapid (e.g., > 15°C/hour) | Smaller | Dendritic, Irregular | Poor Pearlescence, Clumping |
Experimental Protocols
Protocol for Controlled Cooling Crystallization of EGDS
This protocol describes a method for crystallizing Ethylene Glycol Distearate in an aqueous solution under controlled cooling conditions to study the effect of cooling rate on crystal size and morphology.
1. Materials and Equipment:
-
This compound (EGDS)
-
Deionized Water
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Surfactant (e.g., non-ionic surfactant)
-
Jacketed glass reactor with a temperature controller and overhead stirrer
-
Microscope with a camera and image analysis software
-
Scanning Electron Microscope (SEM) for detailed morphology analysis
2. Procedure:
-
Preparation of the EGDS solution:
-
Disperse the desired concentration of EGDS (e.g., 1-5% w/w) and surfactant in deionized water in the jacketed reactor.
-
Heat the mixture to a temperature above the melting point of EGDS (typically >75°C) under continuous agitation until the EGDS is completely melted and the solution is homogenous.[1][3]
-
-
Controlled Cooling:
-
Set the temperature controller to the desired cooling program. For example, to achieve a cooling rate of 5°C/hour, program the controller to decrease the temperature from 75°C to 30°C over 9 hours.
-
Maintain a constant, gentle agitation speed throughout the cooling process.
-
-
Sampling and Analysis:
-
At regular temperature intervals (e.g., every 10°C), carefully extract a small, representative sample of the suspension.
-
Immediately analyze the sample under the microscope to observe crystal formation and morphology. Capture images for later analysis.
-
Once the final temperature is reached, prepare samples for SEM analysis by filtering, washing, and drying the crystals according to standard procedures.
-
-
Data Analysis:
-
Use image analysis software to measure the size distribution of the crystals from the captured microscope images.
-
Use SEM images to characterize the morphology of the crystals (e.g., platelet, dendritic, etc.).
-
Repeat the experiment with different cooling rates to determine the relationship between cooling rate, crystal size, and morphology.
-
Visualizations
Caption: Workflow for studying the effect of cooling rate on EGDS crystallization.
Caption: Decision tree for troubleshooting poor pearlescence in EGDS formulations.
References
Technical Support Center: Overcoming Phase Separation in EGDS-Based Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common issues of phase separation in ethylene (B1197577) glycol distearate (EGDS)-based emulsions. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phase separation in EGDS-based emulsions?
Phase separation in EGDS-based emulsions, manifesting as creaming, coalescence, or flocculation, is a sign of instability.[1] The primary causes stem from an imbalance in the formulation and processing parameters. These include:
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Inadequate Surfactant Concentration: An insufficient amount of surfactant will not adequately cover the surface of the dispersed phase droplets, leading to their coalescence.[2] Conversely, an excessive concentration can lead to the formation of micelles that may destabilize the emulsion.[3]
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Improper Homogenization: Insufficient energy during homogenization results in large droplet sizes, which are more prone to creaming and coalescence.[4]
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Temperature Fluctuations: Temperature changes during preparation and storage can affect the viscosity of the phases and the solubility of the surfactants, leading to instability.[5]
-
Inappropriate Oil-to-Water Ratio: The volume of the dispersed phase can influence the stability of the emulsion.
-
Incorrect Cooling Rate: The rate at which the emulsion is cooled can impact the crystallization of EGDS and the final stability of the emulsion. Slow cooling can sometimes promote the formation of more stable crystal structures.[6]
Q2: How does the concentration of the surfactant affect the stability of an EGDS emulsion?
The surfactant concentration is a critical factor in achieving a stable emulsion. The stability of an oil-in-water (O/W) emulsion typically increases with surfactant concentration up to an optimal point.[3] Beyond this optimal concentration, the stability may decrease due to the formation of micelles in the continuous phase, which can interfere with the interfacial film around the dispersed droplets.[3]
Q3: What is the role of homogenization in preventing phase separation?
Homogenization is a critical process step that reduces the droplet size of the dispersed phase.[7] Smaller droplets have a larger surface area-to-volume ratio, which, when adequately stabilized by an emulsifier, reduces the tendency for creaming and coalescence, thereby enhancing the overall stability of the emulsion.[4] The time and speed of homogenization are key parameters that need to be optimized.[8]
Q4: Can the cooling rate during preparation impact the final emulsion stability?
Yes, the cooling rate can significantly influence the crystallization of EGDS within the emulsion droplets. A slower cooling rate can allow for the formation of more ordered and stable EGDS crystals, which can contribute to the long-term stability of the emulsion, particularly in pearlescent formulations.[6] Rapid cooling may lead to the formation of less stable crystal structures, which can trigger instability over time.[9]
Troubleshooting Guide
This guide addresses common issues of phase separation and provides actionable steps to resolve them.
Issue 1: Creaming or Sedimentation is observed in the emulsion.
-
Question: My emulsion is separating into two layers, with a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation). How can I fix this?
-
Answer: Creaming and sedimentation are often precursors to more severe instability like coalescence.[1] Here are the steps to troubleshoot this issue:
-
Increase the Viscosity of the Continuous Phase: A more viscous external phase will slow down the movement of the dispersed droplets, thereby reducing the rate of creaming or sedimentation. Consider adding a thickening agent.
-
Reduce Droplet Size: Larger droplets are more susceptible to gravitational separation. Optimize your homogenization process by increasing the speed or time to achieve a smaller average droplet size.
-
Optimize the Density Difference: While often difficult to modify, reducing the density difference between the oil and water phases can minimize gravitational separation.
-
Issue 2: The emulsion shows signs of coalescence (droplets merging).
-
Question: I've noticed that the droplets in my emulsion are merging to form larger ones, leading to a complete separation of the oil and water phases. What should I do?
-
Answer: Coalescence is an irreversible process that indicates a breakdown of the interfacial film stabilizing the droplets.[2] To address this:
-
Optimize Surfactant Concentration: Ensure you are using an adequate concentration of a suitable surfactant. The choice of a non-ionic surfactant is often crucial for the stability of EGDS emulsions.[10]
-
Improve Homogenization: More efficient homogenization leads to smaller and more uniform droplets that are less prone to coalescence.
-
Control Temperature: Avoid temperature extremes during both preparation and storage, as this can disrupt the interfacial film.
-
Issue 3: The emulsion appears flocculated (droplets are clumping together).
-
Question: The droplets in my emulsion are clumping together, but not merging. How can I prevent this?
-
Answer: Flocculation is the aggregation of droplets without the rupture of the interfacial film and is often a reversible process.[1] It can be addressed by:
-
Increasing Repulsive Forces: Ensure that the surfactant system provides sufficient electrostatic or steric repulsion between the droplets.
-
Gentle Agitation: In some cases, gentle mixing can redisperse the flocculated droplets.
-
Optimizing Surfactant Concentration: An appropriate surfactant concentration can help to create a stable interfacial layer that prevents droplets from adhering to each other.
-
Data Presentation
The following tables summarize quantitative data on the formulation and processing parameters that influence the stability of EGDS-based emulsions.
Table 1: Effect of Surfactant Concentration on Emulsion Stability
| Surfactant Concentration (wt%) | Observation | Stability Index | Reference |
| < 0.3 | Increased stability with increasing concentration | Increasing | [3] |
| 0.3 | Optimal stability | Highest | [3] |
| > 0.3 | Decreased stability due to micelle formation | Decreasing | [3] |
Table 2: Influence of Homogenization Parameters on Emulsion Stability
| Homogenizer Speed (rpm) | Homogenization Time (hours) | Emulsion Stability (%) | Reference |
| Not Specified | 1 | 88 | [8] |
| Not Specified | 3 | 97 | [8] |
Table 3: Example Formulations for Pearlescent EGDS Emulsions
| Component | Formulation A (wt%) | Formulation B (wt%) | Formulation C (wt%) |
| EGDS/EGMS (95/5) | 19 | 19 | 19 |
| Cocamidopropylbetaine | 41.8 | - | - |
| Sodium Trideceth Sulfate | - | 56.3 | - |
| Lauryl Alcohol 7 EO | - | 16.2 | 16.2 |
| Deionized Water | 38.7 | 24.2 | 64.3 |
| Ratio EGDS/Surfactant | 1.30 | 1.30 | 1.30 |
| Observation | Unstable, large spherical crystals | Stable, platelet-shaped crystals | Stable, platelet-shaped crystals |
| Reference | [10] | [10] | [10] |
Experimental Protocols
Protocol 1: Preparation of a Stable EGDS-Based Emulsion
-
Preparation of Phases:
-
Aqueous Phase: Dissolve any water-soluble components, including the primary surfactant, in deionized water. Heat to 75-80°C.
-
Oil Phase: Melt the EGDS and any other oil-soluble components. Heat to 75-80°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring with a high-shear homogenizer.
-
Homogenize at a predetermined speed and time to achieve the desired droplet size.
-
-
Cooling:
-
Cool the emulsion to room temperature under gentle agitation. The cooling rate should be controlled to ensure proper crystallization of the EGDS.
-
Protocol 2: Particle Size Analysis using Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the emulsion with deionized water to a concentration suitable for DLS analysis, ensuring the sample is free of air bubbles.
-
Instrument Setup:
-
Set the temperature of the DLS instrument to 25°C.
-
Select the appropriate scattering angle (e.g., 90° or 173°).
-
-
Measurement:
Protocol 3: Accelerated Stability Testing
-
Temperature Cycling:
-
Subject the emulsion samples to multiple cycles of temperature changes (e.g., 4°C for 24 hours followed by 45°C for 24 hours).
-
After a predetermined number of cycles, visually inspect the samples for any signs of phase separation.
-
-
Centrifugation:
-
Centrifuge the emulsion samples at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Observe the samples for any signs of creaming or sedimentation.
-
Visualizations
References
- 1. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Influence of Surfactant and Weak-Alkali Concentrations on the Stability of O/W Emulsion in an Alkali-Surfactant–Polymer Compound System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of water/oil emulsion preparation: Impact of time, speed, and homogenizer type on droplet size and dehydration efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mpikg.mpg.de [mpikg.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. static.horiba.com [static.horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. horiba.com [horiba.com]
- 12. usp.org [usp.org]
Impact of surfactant choice on ethylene glycol distearate crystallization behavior
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethylene (B1197577) glycol distearate (EGDS) crystallization, particularly focusing on the impact of surfactant choice.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of surfactants in the crystallization of ethylene glycol distearate (EGDS)?
A1: Surfactants are crucial for controlling the crystal habit and stability of EGDS in oil-in-water emulsions. The choice of surfactant directly influences the shape, size, and ultimately the desired visual effect, such as pearlescence.[1][2] Non-ionic surfactants, in particular, have been shown to promote the formation of thin, platelet-like crystals, which are essential for achieving a pearlescent effect.[1][2][3] Anionic surfactants, on the other hand, tend to result in spherical agglomerates with a matte appearance.[2] Without any surfactant, the EGDS dispersion is highly unstable, and the resulting crystals do not exhibit pearlescence.[2]
Q2: Why are non-ionic surfactants effective at inducing the desired platelet-like EGDS crystals?
A2: Non-ionic surfactants are believed to interact with the developing EGDS crystals at the liquid interface.[1][2][3] It is hypothesized that the lipophilic tails of the surfactant molecules interact with the growing crystal faces of EGDS, modifying their growth rates and favoring a platelet habit.[1][2] The exact nature of this interaction is still under investigation.[1][2][3]
Q3: What happens to EGDS crystallization in the presence of anionic surfactants?
A3: In the presence of anionic surfactants, EGDS tends to form small, spherical agglomerates of crystals, often with rough surfaces.[2] These spherical shapes do not produce a pearlescent effect; instead, they lead to a matte and opaque appearance due to diffuse light reflection.[2]
Q4: Can EGDS crystallization occur without a surfactant?
A4: While crystallization can occur, the resulting emulsion and suspension are highly unstable without a surfactant. The crystals formed do not have the required characteristics for pearlescence.[2] Therefore, the use of surfactants is considered essential for practical applications requiring a stable, pearlescent EGDS dispersion.[2]
Q5: What is the ideal concentration range for EGDS to achieve a pearlescent effect?
A5: For rinse-off products, the typical concentration of EGDS to achieve a good pearlescent effect ranges from 0.5% to 2.5%.[4][5] Higher concentrations may increase opacity but can diminish the clarity of the pearlescent effect.[4][6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or no pearlescent effect. | Incorrect surfactant choice. | Ensure a non-ionic surfactant is being used as the primary emulsifier. Anionic surfactants tend to produce a matte finish.[1][2] |
| Insufficient surfactant concentration. | The ratio of non-ionic surfactant to EGDS is critical. A decrease in this ratio can lead to the loss of the desired platelet shape.[1][2][3] | |
| Rapid cooling. | Uneven crystal formation can result from rapid cooling. A gradual and controlled cooling process is recommended to allow for proper crystal growth.[4] | |
| Formation of spherical or dendritic crystals instead of platelets. | Use of anionic or no surfactant. | As mentioned, anionic surfactants promote spherical agglomerates, while the absence of a surfactant can lead to uncontrolled dendritic crystal growth initially.[1][2][7] |
| Low ratio of non-ionic surfactant to EGDS. | If the amount of non-ionic surfactant is too low relative to the EGDS content, the ability to direct platelet formation is lost.[2] | |
| Product appears matte and opaque. | Predominance of spherical EGDS crystal agglomerates. | This is a typical outcome when using an anionic surfactant.[2] Consider replacing or combining with a non-ionic surfactant. |
| Inconsistent pearlescence between batches. | Variation in cooling rate or agitation. | Ensure the cooling profile and stirring speed are consistent for each batch to achieve reproducible crystal formation.[4] |
| Solubilization of EGDS. | Excessive amounts of certain surfactants can solubilize the EGDS, preventing crystal formation.[4][6] This may manifest as a delayed or temperature-sensitive pearlescence.[5][6] | |
| Clumping or aggregation of EGDS crystals. | Insufficient agitation during cooling. | Continuous and adequate agitation is necessary to keep the forming crystals dispersed.[4] |
| High concentration of EGDS. | Very high concentrations of EGDS can lead to increased opacity and potential aggregation.[4] |
Data Presentation
Table 1: Impact of Surfactant Type on EGDS Crystal Morphology and Appearance
| Surfactant Type | Predominant Crystal Morphology | Visual Appearance of Dispersion | Reference |
| Non-ionic | Thin, platelet-like | Pearlescent | [1][2][3] |
| Anionic | Small, spherical agglomerates with rough surfaces | Matte and opaque | [2] |
| None | Uncontrolled, initially dendritic, then faceted | Unstable, no pearlescence | [1][2][7] |
Table 2: Effect of Non-ionic Surfactant to EGDS Ratio on Crystal Shape
| EGDS (%) | Total Surfactant (%) | EGDS/Surfactant Ratio | Observed Crystal Morphology | Pearlescent Effect | Reference |
| 19 | 14.6 | 1.3 | Platelet-like | Good | [2] |
| 19 | 7.3 | 2.6 | Spherical dense agglomerates of platelets | Poor | [2] |
| 11 | 15 | 0.73 | Agglomerated platelets | Slight decrease | [2] |
Experimental Protocols
1. Preparation of EGDS Oil-in-Water Emulsion and Crystallization
This protocol is based on the methodology for inducing pearlescent EGDS crystals.
-
Materials:
-
This compound (EGDS) flakes
-
Non-ionic surfactant (e.g., Lauryl alcohol (7 EO))
-
Deionized water
-
-
Equipment:
-
Glass stirred vessel with a temperature control jacket
-
Thermostatic bath and circulating pump
-
Stirrer (e.g., flat blade propeller)
-
-
Procedure:
-
Introduce all ingredients (water, surfactant, and EGDS flakes) into the glass stirred vessel.
-
Heat the mixture to 75°C while stirring to melt the EGDS and form a homogeneous emulsion.[2][4][6]
-
Once the EGDS is fully melted and dispersed, begin a controlled cooling process.
-
Continue stirring throughout the cooling phase to ensure uniform crystal formation and prevent aggregation.
-
Cool the mixture to approximately 25°C.[1]
-
2. Characterization of EGDS Crystals
-
Scanning Electron Microscopy (SEM):
-
Prepare a diluted sample of the final EGDS dispersion.
-
Deposit a drop of the diluted sample onto an SEM stub and allow the water to evaporate.
-
Coat the sample with a conductive material (e.g., gold-palladium) if necessary.
-
Observe the crystal morphology and surface features using an SEM instrument.[2]
-
-
Particle Size Analysis:
-
Use a laser diffraction particle size analyzer.
-
Disperse the EGDS crystal suspension in a suitable medium (e.g., water) to obtain an appropriate obscuration level.
-
Measure the particle size distribution. The optical model can be based on the Mie theory, using the refractive indices of water (1.333) and EGDS (1.456).[2]
-
Visualizations
Caption: Experimental workflow for EGDS crystallization and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Effects of surfactants on crystallization of this compound in oil-in-water emulsion-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. atamankimya.com [atamankimya.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Viscosity Modification in Formulations Containing Ethylene Glycol Distearate (EGDS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying the viscosity of formulations containing ethylene (B1197577) glycol distearate (EGDS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ethylene glycol distearate (EGDS) in a formulation?
A1: this compound (EGDS) is a multifunctional ingredient primarily used as a viscosity modifier, opacifier, and pearlescing agent in a variety of cosmetic and pharmaceutical formulations, including creams, lotions, shampoos, and body washes.[1][2][3][4][5][6][7][8] It is the diester of ethylene glycol and stearic acid.[1][9][10][11] At lower concentrations, it imparts a pearlescent effect, while at higher concentrations, it significantly increases the viscosity, potentially leading to a stiff, paste-like consistency.[1][4]
Q2: How does the concentration of EGDS affect the viscosity of a formulation?
A2: The concentration of EGDS is directly proportional to the viscosity of the final product. Increasing the amount of EGDS will result in a thicker formulation. Typical usage levels vary depending on the desired effect:
-
For a pearlescent effect in aqueous products like shampoos and body washes: 0.5% to 2.5% is commonly used.[1][2][3]
-
For contributing to the body and opacity of creams and lotions: 1% to 2% is a typical range.[1][4]
-
For significant thickening and achieving a stiff consistency: Higher levels, up to 10%, can be utilized.[1][4]
Q3: What is the correct procedure for incorporating EGDS into a formulation?
A3: EGDS is a waxy solid at room temperature with a melting point of approximately 60-63°C (140-145°F).[1] To ensure proper incorporation and functionality, it must be melted. The general procedure is as follows:
-
Heat the oil or surfactant phase of your formulation to at least 70-75°C (158-167°F).[1][2]
-
Add the EGDS flakes to the heated phase and stir until completely melted and dispersed.
-
Maintain this temperature while mixing to ensure a homogenous distribution.
-
Proceed with the emulsification process and then allow the formulation to cool down with continuous, gentle agitation. Controlled cooling is crucial for the formation of the desired crystalline structure for pearlescence and stable viscosity.[12]
Q4: Can EGDS be used in cold-process formulations?
A4: No, EGDS is not suitable for true cold-process formulations as it requires melting at an elevated temperature (above 60-63°C) to be effectively incorporated and to perform its function as a viscosity modifier and pearlescent agent.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Viscosity | Insufficient EGDS concentration. | Increase the concentration of EGDS in increments of 0.5% to achieve the desired thickness. |
| EGDS not properly melted or dispersed. | Ensure the formulation is heated to at least 70-75°C and that the EGDS is fully melted and homogeneously mixed before cooling. | |
| High concentration of certain surfactants. | Some surfactants can solubilize EGDS, reducing its thickening effect.[1] Consider reducing the surfactant level or choosing a surfactant system that is more compatible. Non-ionic surfactants are often a good choice.[13][14] | |
| High Viscosity or Product is Too Stiff | Excessive EGDS concentration. | Reduce the concentration of EGDS. At levels approaching 10%, a paste-like consistency can be expected.[1][4] |
| Interaction with other thickeners. | If using co-thickeners like polymers (e.g., carbomers, xanthan gum), there may be a synergistic effect. Reduce the concentration of one or both thickeners. | |
| Phase Separation or Instability | Improper emulsification. | Ensure adequate mixing speed and time during the emulsification step. The temperature of the oil and water phases should be similar when they are combined.[15] |
| Incorrect cooling procedure. | Rapid or uncontrolled cooling can lead to poor crystallization of EGDS and emulsion instability.[12] Employ a slow, controlled cooling process with continuous, gentle stirring. | |
| Incompatible ingredients. | Certain electrolytes or active ingredients can disrupt the emulsion.[16] Evaluate the compatibility of all components in the formulation. | |
| Loss of Pearlescent Effect | EGDS concentration is too high or too low. | If the concentration is too high, excessive opacity can mask the pearlescent effect.[1][2] If too low, it may be solubilized by surfactants.[1] Adjust the concentration to within the optimal range of 0.5-2.5% for pearlescence. |
| Incorrect cooling rate. | The formation of the platelet-like crystals responsible for pearlescence is highly dependent on a controlled cooling process.[12] | |
| Incompatible surfactant system. | The type and concentration of surfactants can influence the crystallization of EGDS.[13][14] Non-ionic surfactants are often preferred for achieving a good pearlescent effect.[13][14] |
Data Presentation
Table 1: Effect of this compound (EGDS) Concentration on Formulation Viscosity (Illustrative)
| EGDS Concentration (%) | Formulation Type | Expected Viscosity | Primary Function |
| 0.5 - 2.5 | Shampoo, Body Wash | Low to Medium | Pearlescing Agent, Slight Thickening |
| 1.0 - 4.0 | Lotion, Cream | Medium to High | Opacifier, Thickener |
| > 4.0 - 10.0 | Ointment, Paste | Very High to Stiff | Primary Structurant, Thickener |
Note: These are typical ranges and the final viscosity will depend on the complete formulation.
Table 2: Influence of Common Co-formulants on Viscosity
| Co-formulant | Effect on Viscosity with EGDS | Considerations |
| Polymers (e.g., Carbomer, Xanthan Gum) | Synergistic thickening effect. | May allow for a reduction in the concentration of both thickeners. Carbomers should be properly neutralized and hydrated. Xanthan gum can enhance emulsion stability.[17][18][19][20][21] |
| Electrolytes (e.g., Sodium Chloride) | Can increase or decrease viscosity depending on the concentration and surfactant system (salt curve effect).[22][23][24][25] | The effect is highly formulation-dependent. Incremental additions with viscosity measurements are recommended. High levels can destabilize some emulsions. |
| Surfactants | Can increase or decrease viscosity. Non-ionic surfactants are generally more compatible with EGDS for pearlescence.[13][14] | The choice of surfactant and its concentration can significantly impact the crystallization of EGDS and the final viscosity.[13][14] |
| Fatty Alcohols (e.g., Cetyl, Stearyl Alcohol) | Increases viscosity and contributes to emulsion stability. | Often used in conjunction with EGDS in cream and lotion formulations. |
Experimental Protocols
Protocol 1: Preparation of a Pearlescent Shampoo
Objective: To prepare a stable, pearlescent shampoo with moderate viscosity using EGDS.
Materials:
-
Deionized Water
-
Sodium Laureth Sulfate (SLES)
-
Cocamidopropyl Betaine (CAPB)
-
This compound (EGDS)
-
Polyquaternium-10
-
Sodium Chloride (NaCl)
-
Citric Acid
-
Preservative
-
Fragrance
Procedure:
-
Phase A (Aqueous Phase): In a primary beaker, disperse Polyquaternium-10 in deionized water with agitation. Heat to 70-75°C.
-
Phase B (Surfactant/Oil Phase): In a separate beaker, combine SLES, CAPB, and EGDS. Heat to 70-75°C while stirring until the EGDS is completely melted and the phase is uniform.
-
Emulsification: Slowly add Phase B to Phase A with continuous, moderate agitation. Maintain the temperature for 15-20 minutes to ensure a homogeneous mixture.
-
Cooling: Begin to cool the batch slowly while maintaining gentle agitation.
-
Additives: When the temperature is below 40°C, add the preservative and fragrance.
-
Viscosity and pH Adjustment: Adjust the viscosity by adding a pre-prepared NaCl solution in small increments until the desired thickness is achieved. Check the pH and adjust to the target range (typically 5.5-6.5 for shampoos) using citric acid.
-
Final Mixing: Continue to mix gently until the product is uniform and cool to room temperature.
Protocol 2: Viscosity Measurement of a Cream Formulation
Objective: To accurately measure the viscosity of a cream formulation containing EGDS.
Equipment:
-
Rotational Viscometer with appropriate spindle (e.g., cone and plate or parallel plate)
-
Temperature-controlled water bath
Procedure:
-
Sample Preparation: Allow the cream sample to equilibrate to the desired measurement temperature (e.g., 25°C) for at least 24 hours.
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Set the water bath to the measurement temperature.
-
Sample Loading: Carefully apply the sample to the viscometer plate, avoiding the entrapment of air bubbles.
-
Equilibration: Allow the sample to rest on the plate for a few minutes to allow for temperature equilibration and relaxation of any stresses induced during loading.
-
Measurement:
-
For a single point viscosity measurement, select a specific shear rate (e.g., 10 s⁻¹) and record the viscosity reading once it has stabilized.
-
For a more comprehensive analysis, perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to understand the shear-thinning behavior of the cream.
-
-
Data Recording: Record the viscosity (in mPa·s or cP), shear rate (in s⁻¹), and temperature.
-
Cleaning: Thoroughly clean the spindle and plate after each measurement.
Visualization
Caption: Experimental workflow for preparing formulations with EGDS.
Caption: Troubleshooting logic for viscosity issues in EGDS formulations.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound (EGDS) - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. ulprospector.com [ulprospector.com]
- 7. nbinno.com [nbinno.com]
- 8. specialchem.com [specialchem.com]
- 9. humblebeeandme.com [humblebeeandme.com]
- 10. GLYCOL DISTEARATE - Ataman Kimya [atamanchemicals.com]
- 11. Glycol distearate - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. naturalbulksupplies.com [naturalbulksupplies.com]
- 16. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Xanthan Gum on the Rheological Behavior and Microstructure of Sodium Caseinate Acid Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Agarose Stearate-Carbomer940 as Stabilizer and Rheology Modifier for Surfactant-Free Cosmetic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. Effects of sodium chloride on rheological behaviour of the gemini-like surfactants - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 24. Parabolic Viscosity Behavior of NaCl-Thickened Surfactant Systems upon Temperature Change - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Addressing batch-to-batch inconsistency in ethylene glycol distearate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address batch-to-batch inconsistencies in the synthesis of ethylene (B1197577) glycol distearate (EGDS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of EGDS, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my Ethylene Glycol Distearate (EGDS) synthesis consistently low?
A low yield in EGDS synthesis is often due to the reversible nature of the Fischer esterification reaction and suboptimal reaction conditions.[1][2] Key factors include:
-
Equilibrium Limitations: The esterification reaction between stearic acid and ethylene glycol is reversible.[1][3] To drive the reaction towards the product side, it is crucial to remove water as it is formed, for instance, by using a Dean-Stark apparatus or by carrying out the reaction under vacuum.[2][4]
-
Incomplete Reaction: The reaction may not have reached completion.[2] Ensure the reaction is allowed to proceed for a sufficient amount of time. Progress can be monitored by measuring the acid value of the reaction mixture at regular intervals.[3]
-
Suboptimal Reactant Ratio: The molar ratio of ethylene glycol to stearic acid influences the product distribution. While a stoichiometric ratio is 1:2, using a slight excess of one reactant can be explored, though a large excess can complicate purification.[3]
-
Loss of Product During Workup: Significant product loss can occur during separation and purification steps, such as extractions and transfers between vessels.[2]
Question: The final EGDS product has a high acid value. What is the cause and how can it be rectified?
A high acid value indicates the presence of unreacted stearic acid, suggesting an incomplete reaction.
-
Causes:
-
Insufficient Reaction Time: The reaction may have been stopped prematurely. A typical reaction time is between 2 to 4 hours.[5]
-
Low Reaction Temperature: Esterification requires elevated temperatures, typically in the range of 140°C to 260°C.[3] If the temperature is too low, the reaction rate will be slow.
-
Inefficient Catalysis: The catalyst may be inactive or used in an insufficient amount. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts.[3][5][6]
-
-
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction by checking the acid value and continue until it falls below a target threshold (e.g., < 5 mg KOH/g).[3][5]
-
Ensure Catalyst Activity: Use a fresh or properly stored catalyst at an appropriate concentration (e.g., 1-5% by weight of stearic acid for a solid acid catalyst).[5]
-
Purification: After the reaction, neutralize the remaining acid with an alkaline solution, such as sodium bicarbonate, and wash the product thoroughly.[2][6]
-
Question: My EGDS product is off-color (e.g., yellow or brown). How can I prevent this?
Product discoloration is typically a result of side reactions or impurities at high temperatures.
-
Causes:
-
Oxidation: Side reactions, such as oxidation, can occur at high temperatures, especially in the presence of air.[5]
-
Overheating: Excessively high temperatures can lead to the degradation of reactants or the product.[2][3]
-
Impure Reactants: The purity of the starting materials, stearic acid and ethylene glycol, is crucial. Impurities can lead to side reactions and discoloration.[2][6]
-
-
Solutions:
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen to prevent oxidation.[3]
-
Temperature Control: Maintain careful control over the reaction temperature, avoiding excessive heat.[2] A typical range is between 230-260°C for solvent-free synthesis.[5]
-
Use High-Purity Reactants: Ensure the use of high-purity stearic acid and ethylene glycol.[2][6]
-
Decolorization: If the final product is colored, it may require an additional decolorization step.
-
Question: I am observing batch-to-batch variation in the melting point of the EGDS. What could be the reason?
Variations in the melting point are indicative of inconsistencies in the product's purity and composition.
-
Causes:
-
Inconsistent Purity: The presence of unreacted starting materials, byproducts, or residual catalyst can depress and broaden the melting point range.[7]
-
Variable Monoester/Diester Ratio: The product is a mixture of ethylene glycol monostearate (EGMS) and distearate (EGDS). Inconsistent reaction conditions can lead to varying ratios of these two esters, affecting the overall melting point.
-
-
Solutions:
-
Standardize Reaction Conditions: Maintain strict control over all reaction parameters, including time, temperature, and catalyst loading, to ensure consistent product composition.
-
Thorough Purification: Implement a robust purification protocol to remove impurities effectively.[6]
-
Quality Control: Use analytical techniques like Differential Scanning Calorimetry (DSC) to characterize the melting point of each batch and ensure it falls within the specified range (typically 65-73°C).[7][8]
-
Question: The pearlescent effect of my product is poor or inconsistent. Why is this happening?
The pearlescent effect of EGDS is dependent on its crystallization into thin platelets.[8][9]
-
Causes:
-
Incorrect Cooling Rate: The rate of cooling after the synthesis is critical for achieving the desired crystal structure.[10]
-
Presence of Impurities: Impurities can interfere with the crystallization process.
-
Influence of Other Components: In formulated products like shampoos, other ingredients, particularly surfactants, can influence the crystallization of EGDS.[11][12]
-
-
Solutions:
-
Controlled Cooling: The cooling process must be carefully controlled to promote the formation of platelet-like crystals.[10] This often involves slow cooling with continuous agitation.[13]
-
High Purity Product: Ensure the EGDS used is of high purity.
-
Formulation Considerations: When formulating, the choice and concentration of surfactants can be critical. Non-ionic surfactants, in particular, have been shown to influence the crystal habit of EGDS.[11]
-
Frequently Asked Questions (FAQs)
What are the common methods for synthesizing this compound (EGDS)?
EGDS is typically synthesized via the direct esterification of stearic acid and ethylene glycol.[8][9] This reaction is usually catalyzed by an acid.[6] An alternative method involves the reaction of stearic acid with ethylene oxide.[8][9]
What are the critical process parameters to control during EGDS synthesis?
The key parameters that require careful control to ensure batch-to-batch consistency are:
-
Molar ratio of reactants (stearic acid to ethylene glycol)[3][5]
-
Reaction time[5]
-
Efficiency of water removal[2]
-
Cooling rate post-reaction[10]
How can I monitor the progress of the reaction?
The progress of the esterification reaction can be monitored by periodically taking samples from the reaction mixture and measuring the acid value. The reaction is considered complete when the acid value drops to a predetermined low level, for example, below 5 mg KOH/g.[3][5]
What are the standard quality control tests for EGDS?
Standard quality control tests for EGDS include:
-
Appearance: Visual inspection for color and form (white to off-white solid/flakes).[10]
-
Purity: Typically determined by gas chromatography (GC).[7]
-
Melting Point: Measured using techniques like Differential Scanning Calorimetry (DSC).[7][10]
-
Acid Value: To quantify the amount of residual unreacted stearic acid.[6][7]
-
Saponification Value: To determine the amount of ester present.[6]
Data and Specifications
The following tables summarize key quantitative data for the synthesis and quality control of EGDS.
Table 1: Key Reaction Parameters for EGDS Synthesis
| Parameter | Typical Value/Range | Purpose |
| Reactant Molar Ratio | Stearic Acid : Ethylene Glycol = 1 : 0.5 - 0.9 | To favor the formation of the diester.[5] |
| Catalyst | p-Toluenesulfonic acid, Sulfuric acid, Solid acid catalysts | To increase the reaction rate.[3][6] |
| Catalyst Concentration | 1% - 5% (w/w of stearic acid) for solid acid catalysts | To ensure efficient catalysis without excessive side reactions.[5] |
| Reaction Temperature | 230°C - 260°C (solvent-free) | To achieve a reasonable reaction rate.[5] |
| Reaction Time | 2 - 4 hours | To allow the reaction to proceed to completion.[5] |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation and discoloration at high temperatures.[3] |
Table 2: Typical Quality Control Specifications for EGDS
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid/flakes | Visual Inspection |
| Purity (by GC) | ≥ 85% | Gas Chromatography (GC)[14] |
| Melting Point | 65°C - 73°C | Differential Scanning Calorimetry (DSC)[8] |
| Acid Value | < 5.0 mg KOH/g | Titration[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Esterification
This protocol describes a lab-scale synthesis of EGDS using a solid acid catalyst in a solvent-free system.
-
Reactant Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation setup (e.g., a Dean-Stark trap) to remove water, charge stearic acid and ethylene glycol in a 1:0.6 molar ratio.
-
Catalyst Addition: Add a solid acid catalyst (e.g., silica (B1680970) gel-supported p-toluenesulfonic acid) corresponding to 2% of the weight of the stearic acid.
-
Inert Atmosphere: Purge the reaction flask with nitrogen gas for 10-15 minutes to create an inert atmosphere.[3]
-
Heating and Reaction: Begin heating the mixture with continuous stirring. Raise the temperature to 230-240°C. Water will begin to distill off as a byproduct of the reaction.
-
Monitoring the Reaction: After 2 hours, start monitoring the reaction by taking small samples every 30-60 minutes to measure the acid value.
-
Completion: The reaction is considered complete when the acid value is below 5.0 mg KOH/g.[5]
-
Catalyst Removal: Cool the reaction mixture to about 100°C and filter to remove the solid catalyst.
-
Purification: The crude product can be purified further as described in Protocol 2.
Protocol 2: Purification of EGDS
-
Neutralization: Dissolve the crude EGDS in a suitable hot organic solvent (e.g., toluene). Wash the organic solution with a warm 5% sodium bicarbonate solution to neutralize any remaining acid catalyst and unreacted stearic acid.
-
Washing: Wash the organic layer with warm demineralized water until the washings are neutral.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation under reduced pressure.
-
Crystallization: Allow the molten EGDS to cool slowly to room temperature with gentle stirring to promote the formation of the desired crystalline structure.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for EGDS synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for batch-to-batch inconsistency in EGDS synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the possible sources of error in an esterification laboratory ex.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN105294432A - Method for synthesizing this compound in absence of solvent at ordinary pressure - Google Patents [patents.google.com]
- 6. Glycol Distearate - Descrizione [tiiips.com]
- 7. benchchem.com [benchchem.com]
- 8. Glycol distearate - Wikipedia [en.wikipedia.org]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. atamankimya.com [atamankimya.com]
- 14. biosynth.com [biosynth.com]
Validation & Comparative
A Comparative Analysis of Ethylene Glycol Distearate and Glycol Monostearate as Pearlizing Agents
In the formulation of personal care and cosmetic products, visual appeal is a critical factor in consumer choice. Pearlizing agents are specialty additives that impart a lustrous, pearlescent, or opalescent appearance to otherwise transparent or translucent liquid products such as shampoos, body washes, and liquid soaps. Among the most widely used pearlizing agents are ethylene (B1197577) glycol distearate (EGDS) and glycol monostearate (GMS), also commonly referred to as ethylene glycol monostearate (EGMS). While both are esters of stearic acid and ethylene glycol, their distinct chemical structures give rise to significant differences in their performance characteristics. This guide provides a comprehensive comparative analysis of EGDS and GMS, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal agent for their formulation needs.
Ethylene glycol distearate, a diester of ethylene glycol and stearic acid, is known for creating a more pronounced and brilliant pearlescent effect.[1][2] In contrast, glycol monostearate, a monoester, imparts a finer, more satin-like sheen to formulations.[1][2] The fundamental difference in their chemical makeup—two stearic acid molecules attached to the ethylene glycol backbone in EGDS versus one in GMS—influences their crystallization behavior, which is the mechanism behind the pearlescent effect.[3] Upon cooling in a liquid formulation, these agents crystallize into fine, plate-like structures that reflect and refract light, creating the characteristic shimmer.[3][4] EGDS tends to form larger and more defined crystalline platelets, leading to a more intense and dramatic visual effect.[1][4]
Performance Characteristics: A Quantitative Comparison
The selection between EGDS and GMS often hinges on the desired aesthetic outcome and the processing parameters of the formulation. The following table summarizes the key quantitative and qualitative differences between these two pearlizing agents.
| Property | This compound (EGDS) | Glycol Monostearate (GMS/EGMS) |
| Chemical Structure | Diester of ethylene glycol and stearic acid | Monoester of ethylene glycol and stearic acid |
| INCI Name | Glycol Distearate | Glycol Stearate |
| CAS Number | 627-83-8 | 111-60-4 |
| Melting Point (°C) | 65–73[3] | 55–60[3] |
| Appearance | White to cream-colored waxy solid/flakes[5] | White to light yellow waxy solid/flakes[6] |
| Solubility | Insoluble in water[3] | Slightly soluble in water[3] |
| Typical Use Level | 0.5% - 2.5% for pearlescence; up to 10% for viscosity modification[5][7] | 1% - 5% |
| Pearlescent Effect | Pronounced, brilliant shimmer[1][2] | Fine, satin-like sheen[1][2] |
| Pearlescence Index * | Higher | Lower |
| Viscosity Building | Contributes to thickening, especially at higher concentrations[8] | Also acts as a thickener |
| Foam Stability | Minimal impact on lather[9] | Generally considered to have minimal impact on foam |
| Emulsion Stability | Acts as a stabilizer in emulsions[5] | Contributes to emulsion stability[2] |
Experimental Protocols
To quantitatively assess the performance of EGDS and GMS, a series of standardized experimental protocols can be employed.
Measurement of Pearlescence Index
The intensity of the pearlescent effect can be quantified using a goniophotometer or a specialized fiber optic probe.
-
Objective: To measure the light-reflecting properties of the pearlizing agents in a finished formulation.
-
Apparatus: Goniophotometer or a fiber optic probe connected to a photodetector.
-
Procedure:
-
Prepare identical liquid surfactant-based formulations, one with a specified concentration of EGDS and another with the same concentration of GMS.
-
Ensure complete dissolution of the pearlizing agent by heating the formulation to a temperature above its melting point (e.g., 75-80°C) with gentle agitation.
-
Cool the formulation under controlled conditions to allow for crystallization.
-
For goniophotometer measurement, place the sample in the instrument and measure the CIE Lab* color values at various angles of illumination and detection. The "Flop Index," which indicates the change in appearance with viewing angle, can be calculated from this data. A higher Flop Index suggests a more pronounced pearlescent effect.[1]
-
For fiber optic probe measurement, immerse the probe in the formulation with gentle, constant stirring. The probe measures fluctuations in reflected light intensity over time. The Pearlescence Index (PI) is calculated as the ratio of the standard deviation of the light intensity to the mean light intensity.[1]
-
-
Data Analysis: Compare the calculated Flop Index or Pearlescence Index for the EGDS and GMS formulations. A higher value indicates a more intense pearlescent effect.
Evaluation of Viscosity
The thickening properties of the pearlizing agents can be assessed using a viscometer.
-
Objective: To determine the impact of EGDS and GMS on the viscosity of a liquid formulation.
-
Apparatus: Rotational viscometer.
-
Procedure:
-
Prepare a base formulation without any pearlizing agent.
-
Create separate batches of the base formulation containing varying concentrations of EGDS and GMS (e.g., 1%, 2%, 3%, 5%).
-
Process each batch under identical heating and cooling conditions to ensure consistent crystallization of the pearlizing agent.
-
Allow the samples to equilibrate to a constant temperature (e.g., 25°C).
-
Measure the viscosity of each sample using the viscometer at a specified shear rate.
-
-
Data Analysis: Plot viscosity as a function of the pearlizing agent concentration for both EGDS and GMS. This will provide a comparative view of their thickening capabilities.
Foam Stability Analysis
The effect of the pearlizing agents on foam characteristics can be evaluated by measuring foam height and stability over time.
-
Objective: To compare the impact of EGDS and GMS on the foamability and foam stability of a surfactant-based formulation.
-
Apparatus: Graduated cylinders, mechanical shaker or sparging apparatus.
-
Procedure:
-
Prepare three formulations: a control without a pearlizing agent, one with EGDS, and one with GMS, all containing the same surfactant system and concentration.
-
Place a defined volume of each formulation into separate graduated cylinders.
-
Generate foam using a standardized method, such as a set number of inversions, shaking for a specific duration on a mechanical shaker, or sparging with a gas at a controlled flow rate.
-
Immediately after foam generation, record the initial foam volume.
-
Record the foam volume at regular intervals (e.g., 1, 5, 10, and 15 minutes) to assess foam decay.
-
-
Data Analysis: Plot foam volume versus time for each formulation. Compare the initial foam height (foamability) and the rate of foam decay (foam stability) between the control, EGDS, and GMS samples.
Emulsion Stability Testing
The ability of EGDS and GMS to stabilize emulsions can be assessed through accelerated stability testing.
-
Objective: To evaluate the physical stability of emulsions containing either EGDS or GMS.
-
Apparatus: Centrifuge, temperature-controlled ovens, and freezers.
-
Procedure:
-
Prepare two identical oil-in-water emulsions, one stabilized with EGDS and the other with GMS.
-
Centrifugation: Centrifuge samples of each emulsion at a high speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes). Observe for any signs of phase separation, creaming, or coalescence.[10]
-
Freeze-Thaw Cycling: Subject the samples to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature (25°C for 24 hours). After a set number of cycles (e.g., 3-5), visually inspect the samples for any changes in appearance, consistency, or phase separation.[10]
-
Accelerated Aging: Store samples at elevated temperatures (e.g., 40°C, 50°C) for a period of several weeks to months. Periodically evaluate the samples for changes in color, odor, viscosity, and signs of separation.[11]
-
-
Data Analysis: Compare the stability of the EGDS and GMS emulsions under each stress condition. Note any observed instabilities and the time at which they occur.
Visualizing the Comparison
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. yeserchem.com [yeserchem.com]
- 4. NIKKOL EGDS (GLYCOL DISTEARATE)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 5. atamankimya.com [atamankimya.com]
- 6. EGMS - Ethylene Glycol Monostearate for Pearlescent Cosmetics [sinocurechem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound (EGDS) - Ataman Kimya [atamanchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. dgk-ev.de [dgk-ev.de]
Ethylene Glycol Distearate: A Comprehensive Safety and Performance Comparison for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Ethylene (B1197577) Glycol Distearate and its Alternatives in Pharmaceutical Formulations.
Ethylene glycol distearate (EGDS) is a widely used excipient in the pharmaceutical and cosmetic industries, valued for its functions as an opacifier, emulsifier, and lubricant. This guide provides a comprehensive validation of its safety profile and compares its performance with common alternatives—magnesium stearate (B1226849), stearic acid, and microcrystalline cellulose (B213188)—supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates a favorable safety profile for use in pharmaceutical preparations, characterized by low acute oral toxicity and minimal potential for skin irritation and sensitization. In performance, it offers effective lubrication, emulsification, and opacification. However, alternative excipients such as magnesium stearate may offer superior lubrication efficiency in certain formulations, while stearic acid and microcrystalline cellulose provide different functionalities such as binding and disintegration. The selection of an appropriate excipient should be based on the specific requirements of the drug formulation, considering both the safety and the desired performance characteristics.
Comparative Safety and Toxicity Data
The following tables summarize the key quantitative toxicity data for this compound and its common alternatives. The data is compiled from a range of toxicological studies to provide a comparative overview.
Table 1: Acute and Sub-chronic Oral Toxicity Data
| Excipient | Test Species | LD50 (Oral) | NOAEL (Sub-chronic) | Citation(s) |
| This compound | Rat | >5000 mg/kg | No systemic effects observed in a 91-day dermal study with formulations containing up to 0.5% EGDS. An oral NOAEL for reproductive toxicity was reported as 100 mg/kg-day. | [1][2] |
| Magnesium Stearate | Rat | >10,000 mg/kg | Generally considered safe for human consumption at levels below 2500 mg/kg of body weight per day. | |
| Stearic Acid | Rat | 4600 mg/kg | A No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg has been reported in a repeated dose oral toxicity study in rats. | |
| Microcrystalline Cellulose | Rat | >5000 mg/kg | NOAEL values reported range up to 9,000 mg/kg body weight per day in chronic toxicity studies. |
Table 2: In Vitro Cytotoxicity Data
| Excipient | Cell Line | IC50 | Citation(s) |
| This compound | - | Data not readily available | - |
| Magnesium Stearate | Chinese Hamster Lung (CHL/IU) cells | 50% growth-inhibitory concentrations estimated at 49 µg/mL (short-term, without metabolic activation) and 9 µg/mL (24-h continuous). | [3] |
| Stearic Acid | Colorectal adenocarcinoma (DLD-1) cells | 60 µM | [4] |
| Microcrystalline Cellulose | NIH3T3 (normal fibroblasts) | 263.9 µg/mL |
Comparative Performance Data
The performance of an excipient is critical to the final drug product's efficacy and manufacturability. This section compares the performance of EGDS and its alternatives in key pharmaceutical applications.
Lubrication in Tablet Manufacturing
Lubricants are essential in tablet production to prevent the adhesion of the tablet to the die wall and punches. The efficiency of a lubricant can impact tablet hardness, disintegration, and dissolution.
Table 3: Comparative Lubricant Performance in Direct Compression
| Lubricant | Concentration (w/w) | Key Findings | Citation(s) |
| This compound | Not specified in direct comparative studies | Generally provides good lubrication. | [5] |
| Magnesium Stearate | 0.5 - 2.0% | High lubrication efficiency, but can lead to reduced tablet tensile strength and prolonged disintegration/dissolution times.[6][7] | [6][7] |
| Stearic Acid | 0.5 - 2.0% | Good alternative to magnesium stearate with less negative impact on tensile strength.[6] | [6] |
| Sodium Stearyl Fumarate (alternative) | 0.5 - 2.0% | Good lubrication with minimal impact on tablet dissolution or bioavailability.[4] | [4] |
One study found that for a brittle (lactose-rich) formulation, magnesium stearate showed the most significant reduction in friction with increasing concentration, while for a plastic (microcrystalline cellulose-rich) formulation, all three lubricants (magnesium stearate, sodium stearyl fumarate, and stearic acid) exhibited similar performance.[7] Another study highlighted that micronized stearic acid grades are good alternatives to magnesium stearate, offering good lubrication with a more limited negative effect on tablet strength.[6]
Emulsifying and Opacifying Properties
This compound is frequently used in liquid and semi-solid formulations for its emulsifying and opacifying or pearlizing effects.[8][9][10][11]
-
Emulsification: EGDS helps to stabilize oil-in-water emulsions, preventing the separation of ingredients and ensuring a uniform consistency in creams and lotions.[10]
-
Opacification: In liquid formulations, EGDS can be used to create an opaque or pearlescent appearance, which can improve the aesthetic appeal of the product.[8][9] It is effective at low concentrations (0.5% to 2.5%) for achieving a brilliant pearlescent effect in aqueous products.[10] The opacifying effect is due to its near insolubility in aqueous systems.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key safety assessment experiments.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance.
Objective: To classify a substance based on its acute oral toxicity according to the Globally Harmonized System (GHS).[11]
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually rats) of a single sex are used.[12]
-
Dosing: The test substance is administered in a single dose by gavage. The procedure is stepwise, typically starting with a dose of 300 mg/kg.[11][12]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[12]
-
Stepwise Procedure:
-
If no mortality occurs at the starting dose, the dose is increased for the next group of animals (e.g., to 2000 mg/kg).
-
If mortality occurs, the dose is decreased for the next group.
-
-
Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels.[12]
In Vitro Skin Irritation - OECD 439 (Reconstructed Human Epidermis Test)
This in vitro test method is used to identify chemicals that are irritant to the skin.
Objective: To determine the skin irritation potential of a substance by assessing its effect on a reconstructed human epidermis (RhE) model.[1][13][14]
Methodology:
-
Test System: A three-dimensional RhE model, which mimics the upper layers of human skin, is used.[14]
-
Application: The test substance is applied topically to the surface of the RhE tissue.[14]
-
Incubation: The tissue is incubated with the test substance for a defined period.
-
Viability Assessment: After incubation, the viability of the tissue is determined using the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.[13]
-
Endpoint: A substance is classified as an irritant if it reduces the tissue viability below a certain threshold (typically ≤ 50%).[13]
In Vitro Eye Irritation - OECD 492 (Reconstructed human Cornea-like Epithelium Test)
This in vitro test is used to identify chemicals that do not require classification for eye irritation or serious eye damage.
Objective: To assess the potential of a substance to cause eye irritation by evaluating its cytotoxicity on a reconstructed human cornea-like epithelium (RhCE) model.[2][15][16]
Methodology:
-
Test System: An RhCE model, which is a three-dimensional tissue construct mimicking the human corneal epithelium, is used.[17][18]
-
Application: The test substance is applied to the apical surface of the RhCE tissue.[16]
-
Incubation: The tissue is incubated for a specified duration (e.g., 30 minutes for liquids, 6 hours for solids).[16]
-
Viability Assessment: Similar to the skin irritation test, cell viability is measured using the MTT assay.[16][17]
-
Endpoint: A substance is identified as not requiring classification for eye irritation if the tissue viability is greater than 60%.[16]
Conclusion
This compound is a versatile excipient with a well-documented safety profile that supports its use in a variety of pharmaceutical formulations. Its low oral toxicity and minimal irritation potential make it a suitable choice for both oral and topical preparations. When compared to its alternatives, the optimal choice of excipient will depend on the specific formulation requirements. For applications requiring high lubrication efficiency, magnesium stearate may be preferred, although its impact on tablet disintegration and dissolution must be considered. Stearic acid presents a balanced alternative for lubrication with less of an effect on tablet strength. For emulsification and opacification in liquid and semi-solid dosage forms, this compound remains an excellent and widely used option. As with any excipient, formulation scientists should conduct appropriate compatibility and performance studies to ensure the quality and efficacy of the final drug product.
References
- 1. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | OECD [oecd.org]
- 2. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 3. Magnesium stearate, a widely-used food additive, exhibits a lack of in vitro and in vivo genotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Identification of Stearic Acid as a Potential PDK1 Inhibitor and In Vitro Validation of Stearic Acid as Colon Cancer Therapeutic in Combination with 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. revistas.usp.br [revistas.usp.br]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. soapatopia.com [soapatopia.com]
- 11. This compound - Ataman Kimya [atamanchemicals.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. senzagen.com [senzagen.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
- 16. x-cellr8.com [x-cellr8.com]
- 17. scantox.com [scantox.com]
- 18. iivs.org [iivs.org]
A Comparative Analysis of Ethylene Glycol Distearate and Glyceryl Stearate as Emulsifiers in Formulation Development
In the landscape of pharmaceutical and cosmetic formulation, the selection of an appropriate emulsifier is a critical determinant of a product's stability, texture, and overall performance. Among the myriad of options available, ethylene (B1197577) glycol distearate (EGDS) and glyceryl stearate (B1226849) (GS) are two widely utilized non-ionic surfactants. This guide offers an objective comparison of their efficacy as emulsifiers, supported by a review of their physicochemical properties and detailed experimental protocols for their evaluation.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of each emulsifier is paramount in predicting their behavior in a formulation. The following table summarizes the key characteristics of ethylene glycol distearate and glyceryl stearate.
| Property | This compound (EGDS) | Glyceryl Stearate (GS) |
| INCI Name | Glycol Distearate | Glyceryl Stearate |
| Chemical Structure | Diester of ethylene glycol and stearic acid | Monoester of glycerin and stearic acid |
| Appearance | White to cream-colored waxy solid flakes[1][2] | White or cream-colored wax-like solid[3] |
| HLB Value | Approximately 5-6[1][2][4][5][6] | Approximately 3.8-4.2 (non-SE)[7] |
| Self-Emulsifying (SE) Grade HLB | A self-emulsifying grade is available that contains some sodium and/or potassium stearate[1] | Available as self-emulsifying (SE) grade containing a small amount of potassium stearate, with an HLB value of 5-8[8][9] |
| Melting Point | 60-63°C (140-145°F)[1][2][4][6] | Approximately 55°C (130°F) |
| Solubility | Insoluble in water, dispersible in water and oil[1][4] | Soluble in oil |
| Primary Function | Pearlizing agent, opacifier, thickener, and co-emulsifier[1][10][11][12] | Emulsifier, stabilizer, thickener, and emollient[3][8] |
| Typical Use Level | 0.5-3%[1] | 1-10%[9] |
| Common Applications | Body washes, shampoos, lotions, concealers[1][10][12] | Creams, lotions, moisturizers, sunscreens[3] |
Efficacy as Emulsifiers: A Functional Comparison
Glyceryl Stearate (GS) , particularly in its self-emulsifying (SE) form, is a robust primary emulsifier.[8] Its well-balanced hydrophilic and lipophilic properties allow it to form stable oil-in-water (O/W) emulsions with a desirable creamy texture.[7] Non-SE grades of glyceryl stearate have a lower HLB value, making them more suitable for water-in-oil (W/O) emulsions.[7] GS is known for its ability to create fine, stable emulsions and is a versatile ingredient in a wide range of cosmetic and pharmaceutical products.[3]
This compound (EGDS) , while possessing emulsifying properties, is more commonly recognized for its role as a pearlizing agent and opacifier.[1][10][11][12] Its lower HLB value suggests a preference for W/O emulsions when used as the primary emulsifier.[1][5] However, it is frequently employed as a co-emulsifier and thickener in O/W emulsions, contributing to the overall stability and viscosity of the formulation.[1][10] Anecdotal evidence suggests that glyceryl stearate may suppress foam, whereas this compound does not significantly impact lather, making it suitable for cleansing products.
Experimental Protocols for Comparative Evaluation
To provide a quantitative comparison of the emulsifying efficacy of this compound and glyceryl stearate, the following experimental protocols are recommended.
I. Emulsion Preparation
Objective: To prepare standardized oil-in-water (O/W) emulsions using EGDS and GS as the primary emulsifiers.
Materials:
-
This compound
-
Glyceryl Stearate SE
-
Mineral Oil (or other suitable oil phase)
-
Deionized Water
-
Preservative (e.g., phenoxyethanol)
Procedure:
-
Oil Phase Preparation: In separate beakers, weigh the required amount of mineral oil and either this compound or Glyceryl Stearate SE. Heat the beakers to 75-80°C in a water bath until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate beaker, weigh the deionized water and preservative. Heat to 75-80°C.
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while homogenizing at a constant speed (e.g., 5000 rpm) for 5 minutes.
-
Cooling: Continue stirring with a propeller mixer at a lower speed (e.g., 500 rpm) until the emulsion cools to room temperature.
-
Formulation Variations: Prepare emulsions with varying concentrations of each emulsifier (e.g., 2%, 4%, 6% w/w) to assess the impact of concentration on emulsion properties.
II. Emulsion Stability Assessment
Objective: To evaluate the physical stability of the prepared emulsions over time and under stress conditions.
Methods:
-
Macroscopic Observation: Store the emulsion samples in transparent glass containers at different temperatures (4°C, 25°C, and 40°C). Visually inspect for any signs of phase separation, creaming, coalescence, or changes in appearance at regular intervals (e.g., 24 hours, 1 week, 1 month, and 3 months).
-
Centrifugation Test: Centrifuge 10 mL of each emulsion sample at 3000 rpm for 30 minutes. Measure the volume of any separated oil or water phase. A smaller separation volume indicates greater stability.
-
Freeze-Thaw Cycling: Subject the emulsions to three cycles of freezing at -10°C for 24 hours followed by thawing at 25°C for 24 hours. Observe for any phase separation or changes in consistency.
III. Droplet Size Analysis
Objective: To determine and compare the droplet size distribution of the emulsions.
Methodology:
-
Microscopy: Place a small drop of the diluted emulsion on a microscope slide and observe under a light microscope. Capture images and use image analysis software to measure the diameter of a representative number of droplets.
-
Dynamic Light Scattering (DLS) or Laser Diffraction: Utilize a particle size analyzer to obtain a quantitative measurement of the droplet size distribution. This will provide data on the mean droplet size and the polydispersity index (PDI). Smaller and more uniform droplet sizes generally correlate with greater emulsion stability.
IV. Viscosity Measurement
Objective: To measure and compare the viscosity of the emulsions.
Methodology:
-
Use a rotational viscometer with a suitable spindle to measure the viscosity of each emulsion at a controlled temperature (e.g., 25°C). Record the viscosity at different shear rates to characterize the rheological behavior of the emulsions.
Visualizing the Process and Structures
To better understand the chemical structures and the experimental workflow, the following diagrams are provided.
Conclusion
Both this compound and glyceryl stearate are valuable non-ionic surfactants in the formulation of emulsions. Glyceryl stearate, particularly the self-emulsifying grade, stands out as a more versatile and potent primary emulsifier for creating stable O/W emulsions with a pleasant sensory profile. This compound, while possessing emulsifying capabilities, is primarily utilized for its excellent pearlizing, opacifying, and thickening properties, often in conjunction with other emulsifiers.
The selection between these two emulsifiers, or their combination, will ultimately depend on the specific requirements of the formulation, including the desired emulsion type, stability, viscosity, and aesthetic appearance. The provided experimental protocols offer a robust framework for formulators to conduct their own comparative studies and make data-driven decisions for optimal product development.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. gazi.edu.tr [gazi.edu.tr]
- 3. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 4. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. bsee.gov [bsee.gov]
- 6. mdpi.com [mdpi.com]
- 7. nmr.oxinst.jp [nmr.oxinst.jp]
- 8. ul.qucosa.de [ul.qucosa.de]
- 9. researchgate.net [researchgate.net]
- 10. foreverest.net [foreverest.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Ethylene Glycol Distearate Alternatives for Cosmetic Opacity
For Researchers, Scientists, and Drug Development Professionals
Ethylene (B1197577) glycol distearate (EGDS) has long been a staple in the cosmetic industry for imparting a desirable pearlescent and opaque appearance to a wide range of personal care products. However, the growing demand for formulations with improved performance, diverse aesthetic effects, and alignment with sustainability trends has spurred the exploration of various alternatives. This guide provides an objective comparison of common and novel opacifying agents, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable alternative for your formulation needs.
Overview of Opacifying Agent Alternatives
The primary function of an opacifier is to reduce the transparency of a product by scattering and reflecting light.[1][2] This not only enhances the visual appeal, giving a rich and creamy look, but can also contribute to the stability and texture of the formulation.[1] Alternatives to EGDS can be broadly categorized into mineral-based agents, synthetic polymers, and fatty acid derivatives.
Quantitative Performance Comparison
The selection of an opacifier is a multi-faceted decision, balancing opacifying efficiency with formulation compatibility, stability, and desired sensory attributes. The following table summarizes the key performance indicators for various alternatives to EGDS. The data presented is a synthesis of typical values found in technical literature and research articles.
| Opacifier | Chemical Class | Typical Use Level (%) | Opacifying Efficiency (Whiteness Index*) | Particle Size (µm) | Formulation Stability | Key Sensory Attributes |
| Ethylene Glycol Distearate (EGDS) | Glycol Ester | 1 - 4 | 75 - 85 | 5 - 20 | Good | Pearlescent, smooth |
| Titanium Dioxide (TiO2) | Mineral | 0.5 - 5 | 90 - 98 | 0.2 - 0.7 | Excellent | High opacity, can feel chalky |
| Styrene/Acrylates Copolymer | Synthetic Polymer | 0.5 - 3 | 80 - 90 | 0.1 - 0.5 | Excellent | Milky, smooth |
| Mica | Mineral | 1 - 10 | 60 - 75 | 10 - 150 | Good | Shimmery, pearlescent |
| Cetyl Alcohol | Fatty Alcohol | 1 - 5 | 65 - 75 | N/A (crystallizes) | Good (also a thickener) | Creamy, adds viscosity |
| Glyceryl Stearate (B1226849) | Glyceryl Ester | 1 - 5 | 70 - 80 | N/A (crystallizes) | Good (also an emulsifier) | Creamy, smooth |
*Whiteness Index is a measure of the degree of whiteness, with higher values indicating greater opacity and whiteness.[3][4][5][6][7]
Detailed Experimental Protocols
To ensure accurate and reproducible evaluation of opacifier performance, standardized experimental protocols are essential.
Measurement of Opacifying Efficiency (Whiteness Index)
The opacifying efficiency of a cosmetic formulation can be quantified using a colorimeter or a spectrophotometer to measure the CIELAB color space values.[8] The Whiteness Index (WI) is then calculated from these values.
Protocol:
-
Sample Preparation: Prepare a standardized base formulation (e.g., a simple oil-in-water emulsion) without any opacifier. Disperse the opacifier to be tested into the base formulation at various concentrations (e.g., 1%, 2%, 3% w/w). Ensure complete and uniform dispersion.
-
Instrumentation: Use a calibrated colorimeter or spectrophotometer with a standard illuminant (e.g., D65) and observer angle (e.g., 10°).
-
Measurement:
-
Place the sample in a measurement cell with a standardized path length.
-
Measure the L, a, and b* values of the formulation. The L* value represents lightness (0=black, 100=white), a* represents the red-green axis, and b* represents the yellow-blue axis.
-
-
Calculation of Whiteness Index (CIE Whiteness Formula): WI = Y + 800(x_n - x) + 1700(y_n - y) Where Y is the tristimulus value, and (x_n, y_n) and (x, y) are the chromaticity coordinates of the perfect diffuser and the sample, respectively. Many modern instruments will automatically calculate the Whiteness Index.
Formulation Stability Testing
Stability testing is crucial to ensure that the incorporation of an opacifier does not adversely affect the long-term integrity of the cosmetic product.
Protocol:
-
Sample Preparation: Prepare the final cosmetic formulation containing the opacifier. Package the samples in the intended final packaging.
-
Storage Conditions: Store the samples under various conditions to accelerate aging and assess stability:
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life.
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.
-
Freeze-Thaw Cycling: -10°C to 25°C for 3-5 cycles (24 hours at each temperature).
-
-
Evaluation: At specified time points (e.g., 1, 2, 3 months for accelerated testing), evaluate the samples for changes in:
-
Physical Properties: Color, odor, viscosity, pH, and phase separation.
-
Visual Appearance: Uniformity of opacity, signs of crystallization or sedimentation.
-
Microbiological Stability: Test for microbial growth.
-
Sensory Panel Evaluation
Sensory analysis provides valuable insights into how consumers perceive the aesthetic and textural properties of a formulation containing an opacifier.[9][10][11][12][13][14][15][16]
Protocol:
-
Panelist Selection: Recruit a panel of trained sensory assessors (typically 10-15 individuals).
-
Sample Preparation: Prepare coded, randomized samples of the formulations with different opacifiers.
-
Evaluation Attributes: Define the key sensory attributes to be evaluated, such as:
-
Visual: Whiteness, opacity, pearlescence, uniformity.
-
Tactile (during application): Creaminess, smoothness, drag, spreadability.
-
After-feel: Tackiness, residue, smoothness.
-
-
Scoring: Use a labeled magnitude scale (e.g., a 15-point scale) for panelists to rate the intensity of each attribute.
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA) to identify significant differences between the formulations.
Visualizing Experimental Workflows and Relationships
To better understand the processes and relationships involved in selecting and evaluating opacifier alternatives, the following diagrams are provided.
Conclusion
The selection of an alternative to this compound for creating opacity in cosmetic formulations is a critical decision that impacts not only the product's appearance but also its stability and sensory profile. While titanium dioxide offers the highest opacifying efficiency, synthetic polymers like styrene/acrylates copolymer provide excellent opacity with a smooth, milky appearance.[17][18] For formulators seeking natural alternatives or additional textural benefits, fatty alcohols and esters such as cetyl alcohol and glyceryl stearate present viable options.[1] Mica remains a unique choice for imparting both opacity and a distinct shimmery effect.[19]
A thorough evaluation using standardized experimental protocols for opacifying efficiency, stability, and sensory analysis is paramount to selecting the optimal opacifier that aligns with the desired product characteristics and performance targets. This guide provides the foundational information and methodologies to empower researchers and formulators in making informed decisions for their next generation of cosmetic products.
References
- 1. us.typology.com [us.typology.com]
- 2. echemi.com [echemi.com]
- 3. laboratorioseyco.com [laboratorioseyco.com]
- 4. Whiteness Index [lovibond.com]
- 5. ISO whiteness / ISO brightness, WI (Hunter) and WI (CIE)/WI (Ganz) - 3nh_colorimeter spectrophotometer_light box_gloss meter [3nhcolor.com]
- 6. Whiteness Index | Whiteness Measurement Overview| X-Rite [xrite.com]
- 7. Standard,calculation and application of the Whiteness Index - chnspec.net [chnspec.net]
- 8. researchgate.net [researchgate.net]
- 9. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 10. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
- 11. Beyond the Bottle: How Sensory Testing is Shaping Beauty and Personal Care - Personal Care [scottbaderpersonalcare.com]
- 12. testinglab.com [testinglab.com]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. Cosmetic sensory testing [cosmeticsbusiness.com]
- 15. Tizra Reader [library.scconline.org]
- 16. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 17. chemategroup.com [chemategroup.com]
- 18. specialchem.com [specialchem.com]
- 19. ulprospector.com [ulprospector.com]
Navigating the Analytical Maze: A Comparative Guide to Quantifying Ethylene Glycol Distearate
For researchers, scientists, and drug development professionals, the precise quantification of ethylene (B1197577) glycol distearate (EGDS) is crucial for product quality control and formulation development. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your laboratory's needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for EGDS quantification is a critical decision influenced by factors such as required sensitivity, sample matrix complexity, and available instrumentation. Both HPLC and GC offer robust platforms for the analysis of EGDS and related compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like EGDS. Reversed-phase HPLC with detectors such as an Evaporative Light Scattering Detector (ELSD) is particularly well-suited for molecules like PEG stearates which lack a strong UV chromophore.
Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For a compound with a high molecular weight like EGDS, derivatization may be necessary to increase its volatility. However, methods utilizing highly polar columns have shown success in analyzing related polar compounds without derivatization.[3]
Below is a summary of performance data for relevant analytical methods. It is important to note that this data is primarily from studies on compounds structurally similar to EGDS, providing a valuable reference for expected performance.
| Analytical Method | Analyte(s) | Linearity (R²) | Precision (RSD) | Recovery | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-ELSD | PEG Stearates | >0.998 | Acceptable | Acceptable | Acceptable | - |
| GC-MS | Glycols, Glycol Ethers, and their Acetates | - | Repeatability & Reproducibility Validated | Quantitative | < 0.75 µg/g | - |
| GC-FID (Hydrolysis & Acetylation) | Ethylene Glycol containing surfactants | - | - | - | - | 50 µg/mL |
| GC-MS (Hydrolysis & Acetylation) | Polysorbate 80 | >0.99 | - | - | 0.3 µg/mL | 0.91 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods. Below are protocols for HPLC and GC methods that can be adapted for the quantification of ethylene glycol distearate.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for PEG Stearates
This method is suitable for the separation and quantification of polyethylene (B3416737) glycol fatty acid esters and can be adapted for EGDS.
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Evaporative Light Scattering Detector (ELSD)
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the cosmetic sample in an appropriate solvent.
-
Perform extraction if necessary to isolate the non-polar components, including EGDS.
-
Filter the sample extract through a 0.45 µm filter before injection.
-
-
Quantification:
-
A log-log plot can be used to construct the standard curve for quantification, which has shown good linearity for PEG stearates.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Glycols and Glycol Ethers
This method, developed for the simultaneous analysis of various glycols and their derivatives in cosmetics, can be a starting point for a direct GC-MS analysis of EGDS.[3]
-
Instrumentation:
-
Gas Chromatograph
-
Mass Spectrometer
-
-
Chromatographic Conditions:
-
Column: High-polarity column (e.g., packed with polyethylene glycol).[3]
-
Carrier Gas: Helium.
-
Injector and Oven Temperature Program: To be optimized for EGDS, likely requiring a high final temperature.
-
-
Sample Preparation:
-
Ultrasound-Assisted Extraction (UAE):
-
Weigh 0.1 g of the cosmetic sample.
-
Add a suitable organic solvent.
-
Extract using an ultrasonic bath.
-
-
Micro-Matrix Solid-Phase Dispersion (µMSPD):
-
Weigh 0.1 g of the sample and mix with a solid support.
-
Elute the analytes with a small volume of organic solvent.[3]
-
-
-
Detection:
-
Mass spectrometry provides high selectivity and sensitivity, allowing for the identification and quantification of the target analyte even in complex matrices.[3]
-
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for method implementation. The following diagram illustrates a generalized process for the cross-validation of analytical methods for EGDS quantification.
Caption: Generalized workflow for the cross-validation of analytical methods for the quantification of this compound (EGDS).
This guide provides a foundational understanding of the analytical techniques available for the quantification of this compound. While direct comparative studies on EGDS are limited, the data and protocols for related compounds offer a robust starting point for method development and validation in your laboratory. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis and the resources available.
References
A Comparative Analysis of the Emulsifying Properties of Ethylene Glycol Distearate (EGDS) and Cetyl Alcohol
In the realm of formulation science, the selection of an appropriate emulsifier is paramount to achieving stable and effective products. This guide provides a detailed comparative study of two widely used emulsifying agents: Ethylene (B1197577) Glycol Distearate (EGDS) and Cetyl Alcohol. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective emulsifying capabilities, supported by established experimental protocols.
Introduction to EGDS and Cetyl Alcohol
Ethylene Glycol Distearate (EGDS) is the diester of ethylene glycol and stearic acid.[1][2] It is a waxy, white to cream-colored solid commonly used in personal care products to create a pearlescent effect, in addition to its function as an emulsifier, thickener, and opacifier.[1][2][3] EGDS is a nonionic surfactant with a low Hydrophile-Lipophile Balance (HLB), making it suitable for water-in-oil (W/O) emulsions, though it is also used in oil-in-water (O/W) systems as a stabilizer.[1]
Cetyl Alcohol is a long-chain fatty alcohol.[4][5] It is a waxy, white solid or flakes and is utilized in a wide array of cosmetic and pharmaceutical formulations as a thickener, emollient, and co-emulsifier.[4][6][7][8] While not a primary emulsifier on its own, cetyl alcohol is highly effective in stabilizing emulsions when used in conjunction with other surfactants.[4][7] It functions by increasing the viscosity of the continuous phase and forming a structured network that prevents droplet coalescence.[6]
Comparative Emulsifying Properties: A Data-Driven Overview
While direct, publicly available experimental studies comparing the emulsifying properties of EGDS and cetyl alcohol under identical conditions are limited, a comparative analysis can be drawn from their known physicochemical properties and mechanisms of action. The following table summarizes key parameters that are critical for evaluating emulsifying performance.
| Property | This compound (EGDS) | Cetyl Alcohol |
| Chemical Class | Glycol Ester | Fatty Alcohol |
| Primary Function | Emulsifier, Opacifier, Pearlescent Agent, Thickener[1][3][9] | Co-emulsifier, Thickener, Emollient, Stabilizer[4][6][7] |
| Mechanism of Emulsion Stabilization | Reduces interfacial tension between oil and water phases.[10] Forms crystalline structures that provide a stabilizing network.[11][12] | Increases viscosity of the continuous phase.[6] Forms a liquid crystalline gel network with other surfactants, creating a steric barrier around droplets.[6] |
| Typical Use Level | 0.5% - 4%[13] | 1% - 5%[4][7] |
| Solubility | Oil soluble; insoluble in water.[1] | Oil soluble; insoluble in water.[5] |
| Melting Point | 60-63 °C | 46-52 °C |
| HLB Value | Approximately 1.5 | Approximately 1 |
| Impact on Viscosity | Significant thickening effect.[1][9] | Significant thickening effect, especially in the presence of other surfactants.[6][7] |
| Compatibility | Compatible with anionic, cationic, nonionic, and amphoteric surfactants.[1] | Compatible with anionic, nonionic, cationic, and amphoteric surfactants.[6] |
Experimental Protocols for Evaluating Emulsifying Properties
To provide a quantitative comparison of the emulsifying properties of EGDS and cetyl alcohol, a series of standardized experiments can be conducted. The following protocols outline the methodologies for these key experiments.
-
Objective: To prepare oil-in-water (O/W) emulsions using EGDS and cetyl alcohol as the emulsifying agents.
-
Materials:
-
Oil Phase: Mineral oil or a specific oil relevant to the intended application.
-
Aqueous Phase: Deionized water.
-
Emulsifiers: this compound (EGDS) and Cetyl Alcohol.
-
Primary Emulsifier (for Cetyl Alcohol): A nonionic surfactant such as Polysorbate 80.
-
-
Procedure:
-
Prepare the oil phase by dissolving the specified concentration of either EGDS or cetyl alcohol (in combination with the primary emulsifier) in the oil at 75°C.
-
Heat the aqueous phase to 75°C.
-
Slowly add the oil phase to the aqueous phase while homogenizing at a constant speed (e.g., 5000 rpm) for 5 minutes.
-
Allow the emulsion to cool to room temperature while stirring gently.
-
-
Objective: To evaluate the physical stability of the prepared emulsions over time.
-
Procedure:
-
Visual Observation: Store the emulsions in transparent, graduated cylinders at room temperature and at an elevated temperature (e.g., 45°C). Observe for any signs of instability such as creaming, sedimentation, flocculation, or coalescence at regular intervals (e.g., 24 hours, 7 days, 30 days).[14]
-
Centrifugation Test: Centrifuge the emulsion samples at a specified speed (e.g., 3000 rpm) for 30 minutes. Measure the volume of any separated phases. A stable emulsion will show no phase separation.
-
Freeze-Thaw Cycling: Subject the emulsions to three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.[14] Observe for any changes in appearance or phase separation.
-
-
Objective: To determine the mean droplet size and size distribution of the dispersed oil phase in the emulsions.[15][16]
-
Instrumentation: Laser Diffraction Particle Size Analyzer or Dynamic Light Scattering (DLS).[17][18]
-
Procedure:
-
Dilute a small sample of the emulsion with deionized water to the appropriate concentration for the instrument.
-
Measure the particle size distribution.
-
Analyze the data to determine the mean droplet diameter (e.g., D50) and the span of the distribution. Smaller and more uniform droplet sizes generally indicate better emulsion stability.[19]
-
-
Objective: To measure the viscosity of the emulsions, which is a key indicator of stability and texture.[20][21]
-
Instrumentation: Rotational Viscometer or Rheometer.
-
Procedure:
-
Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).
-
Measure the viscosity at a range of shear rates to characterize the rheological behavior (e.g., shear-thinning).
-
Compare the viscosity profiles of the emulsions containing EGDS and cetyl alcohol. Higher viscosity often correlates with greater emulsion stability.[22]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the comparative study.
Caption: Experimental workflow for the comparative study.
Conclusion
Both this compound and Cetyl Alcohol are valuable ingredients in the formulation of emulsions. EGDS functions as a primary emulsifier and opacifier, contributing significantly to the stability and appearance of products.[1][10] Cetyl alcohol, while primarily a co-emulsifier and thickener, plays a crucial role in enhancing emulsion stability by forming a reinforcing network within the continuous phase.[6][7]
The choice between EGDS and cetyl alcohol will depend on the specific requirements of the formulation. If a pearlescent appearance and primary emulsification from a single ingredient are desired, EGDS is an excellent choice. If the formulation already contains a primary emulsifier and requires enhanced stability, viscosity, and a creamy texture, cetyl alcohol is a superior option. For optimal performance, formulators may also consider using both ingredients in combination to leverage their synergistic effects. The experimental protocols outlined in this guide provide a robust framework for conducting a direct comparative analysis to inform the selection process based on empirical data.
References
- 1. This compound (EGDS) - Ataman Kimya [atamanchemicals.com]
- 2. etsy.com [etsy.com]
- 3. soapatopia.com [soapatopia.com]
- 4. us.typology.com [us.typology.com]
- 5. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. goodformulations.com [goodformulations.com]
- 8. Cetyl Alcohol - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. nbinno.com [nbinno.com]
- 10. innospk.com [innospk.com]
- 11. researchgate.net [researchgate.net]
- 12. yeserchem.com [yeserchem.com]
- 13. atamankimya.com [atamankimya.com]
- 14. agnopharma.com [agnopharma.com]
- 15. Particle size analysis of some water/oil/water multiple emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. horiba.com [horiba.com]
- 17. azom.com [azom.com]
- 18. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 19. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 20. News - Emulsion Viscosity Measurement [lonnmeter.com]
- 21. Online viscosity monitoring for quality control in emulsions formulation, testing and processing » rheonics :: viscometer and density meter [rheonics.com]
- 22. rheologylab.com [rheologylab.com]
Validating the Purity of Synthesized Ethylene Glycol Distearate: A Comparative Guide Using DSC and TGA
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to validate the purity of synthesized ethylene (B1197577) glycol distearate (EGDS), a common excipient in pharmaceutical and cosmetic formulations.
Ethylene glycol distearate is typically synthesized via the esterification of ethylene glycol with stearic acid.[1] This process can result in impurities, including unreacted starting materials (stearic acid and ethylene glycol) and the intermediate product, ethylene glycol monostearate (EGMS). Both DSC and TGA are powerful thermal analysis techniques that can effectively identify and quantify these impurities.[2]
Comparative Analysis of Thermal Properties
The following table summarizes the key thermal events for pure this compound and its potential impurities, which are crucial for interpreting DSC and TGA data.
| Compound | Melting Point (°C) | Onset of Decomposition (°C) (TGA) | Key Thermal Events |
| This compound (EGDS) | 65 - 73 | ~350 | A sharp melting endotherm in the DSC. Stable up to high temperatures in the TGA.[3] |
| Stearic Acid | ~69 | ~185 - 232[1][4] | A distinct melting endotherm in the DSC close to that of EGDS. Significant weight loss at a lower temperature than EGDS in the TGA.[1][5] |
| Ethylene Glycol | -12.9 | ~150 - 200[4] | A very low-temperature melting point, and significant weight loss at a much lower temperature than EGDS in the TGA.[3][4] |
| Ethylene Glycol Monostearate (EGMS) | 55 - 60[1][6][7] | Not specified, but expected to be lower than EGDS | A melting endotherm at a lower temperature than EGDS in the DSC.[1][6] |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and melting range of the synthesized EGDS and to detect the presence of impurities through changes in the melting profile.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the synthesized EGDS into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 100°C at a heating rate of 10°C/min.
-
Cool the sample back to 25°C.
-
Perform a second heating scan from 25°C to 100°C at 10°C/min to observe the thermal history after the initial melt.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of melting. The presence of impurities can lead to a broadened melting peak and a depression of the melting point.[8]
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability of the synthesized EGDS and to quantify volatile impurities or those that decompose at lower temperatures.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized EGDS into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the resulting thermogram (weight percent versus temperature). The onset of decomposition is determined from the initial weight loss. The presence of volatile impurities like ethylene glycol will result in an earlier weight loss step.
Interpreting the Results for Purity Validation
Pure this compound:
-
DSC: A single, sharp endothermic peak between 65-73°C, corresponding to its melting point.
-
TGA: A stable baseline with no significant weight loss until approximately 350°C, followed by a single-step decomposition.[3]
EGDS with Stearic Acid Impurity:
-
DSC: The melting peak may be broadened, and the onset temperature may be slightly depressed. A shoulder or a small, separate peak near 69°C might be observed.
-
TGA: An initial weight loss step starting around 185-232°C, corresponding to the decomposition of stearic acid, will be visible before the main decomposition of EGDS.[1][4]
EGDS with Ethylene Glycol Impurity:
-
DSC: A very low-temperature event corresponding to the melting of ethylene glycol (-12.9°C) might be detectable, though often challenging to observe.
-
TGA: A significant weight loss will occur at a much lower temperature (around 150-200°C) due to the volatilization of ethylene glycol.[4]
EGDS with Ethylene Glycol Monostearate Impurity:
-
DSC: A shoulder or a distinct peak at a lower temperature (around 55-60°C) preceding the main EGDS melting peak will be indicative of the presence of EGMS.[1][6]
-
TGA: The decomposition profile may show a slight earlier onset or a less sharp decomposition step compared to pure EGDS, though this can be subtle.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using DSC and TGA.
References
- 1. Glycol stearate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ETHYLENE GLYCOL MONOSTEARATE [unichemllc.com]
- 6. Ethylene Glycol Monostearate (EGMS) Or Glycol Stearate CAS 111-60-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. 111-60-4 CAS MSDS (ETHYLENE GLYCOL MONOSTEARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Ethylene Glycol Distearate (EGDS) from Diverse Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethylene (B1197577) Glycol Distearate Performance Based on Synthesis Route, Supported by Experimental Data.
Ethylene Glycol Distearate (EGDS), a versatile ester, is a widely utilized excipient in the pharmaceutical and personal care industries, primarily for its pearlescent, opacifying, and viscosity-modifying properties. The performance characteristics of EGDS can be influenced by its synthesis route, which primarily includes direct esterification and transesterification. This guide provides a comprehensive comparison of EGDS synthesized via these different pathways, supported by experimental data and detailed analytical protocols to aid in the selection of the most suitable grade for your specific formulation needs.
Synthesis Routes: A Chemical Overview
The two predominant methods for synthesizing this compound are direct esterification and transesterification. Each route employs different starting materials and reaction conditions, which can impact the final product's purity, composition, and ultimately, its functional performance.
Direct Esterification involves the reaction of stearic acid with ethylene glycol, typically at elevated temperatures and in the presence of an acid catalyst to drive the formation of the diester and remove the water byproduct.[1][2]
Transesterification , an alternative route, utilizes the reaction of a fatty acid ester, such as stearic acid methyl ester or a triglyceride like soybean oil, with ethylene glycol.[3][4] This process is also catalyzed, often by a base, and involves the exchange of the alcohol moiety of the ester.[3]
Performance and Property Comparison
The synthesis method can lead to variations in key properties of EGDS, such as the monoester to diester ratio, acid value, and saponification value. These differences can, in turn, affect its performance as a pearlescent agent, emulsifier, and thickener.[5][6]
| Property | Direct Esterification | Transesterification | Impact on Performance |
| Purity (Diester Content) | Typically high, can be controlled by molar ratio of reactants.[7] | Can vary depending on the extent of reaction and purification. May contain residual monoesters and glycerol (B35011) (if from triglycerides).[3] | Higher diester content generally leads to a more pronounced and stable pearlescent effect.[8] |
| Acid Value | Can be low with proper purification, but may be higher due to unreacted stearic acid.[9] | Generally lower as fatty acids are not direct reactants. | A lower acid value is indicative of higher purity and better stability, reducing the potential for interaction with other formulation components. |
| Saponification Value | Typically in the range of 180-210 mg KOH/g.[10] | Expected to be in a similar range, reflecting the ester content. | The saponification value is a measure of the ester content and can be used to confirm the identity and purity of the material.[11][12] |
| Melting Point | Generally in the range of 60-73°C.[13] | Similar melting range expected, but may be broader due to a higher variety of ester species. | The melting point is a critical parameter for formulation processing, particularly for achieving the desired crystalline structure for pearlescence.[14] |
| Pearlescent Effect | Can produce a strong, brilliant pearlescence.[15] | The pearlescent effect may be influenced by the presence of monoesters and other byproducts, potentially leading to a softer or less intense sheen. | The intensity and stability of the pearlescent effect are key performance indicators for many applications.[16] |
| Byproducts | Primarily water. | Methanol (from methyl esters) or glycerol (from triglycerides). | The presence of byproducts can affect the odor, color, and overall purity of the final product, necessitating thorough purification. |
Experimental Protocols
To ensure consistent and reliable evaluation of EGDS from different sources, standardized analytical methods are crucial. Below are detailed protocols for key experimental tests.
Determination of Acid Value
The acid value is a measure of the free fatty acids present in the EGDS sample. A lower acid value indicates a more complete esterification reaction and higher purity.
Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (B78521) (KOH) using a colorimetric or potentiometric endpoint.
Apparatus:
-
Analytical balance
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Heating mantle or water bath
-
Magnetic stirrer
Reagents:
-
Toluene
-
Isopropyl alcohol
-
Potassium hydroxide (KOH) solution, 0.1 N, standardized
-
Phenolphthalein (B1677637) indicator solution
Procedure:
-
Accurately weigh approximately 2 g of the EGDS sample into an Erlenmeyer flask.
-
Add 50 mL of a neutralized solvent mixture (e.g., 1:1 toluene/isopropyl alcohol) to the flask.
-
Gently heat the mixture on a heating mantle or in a water bath until the sample is completely dissolved.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the hot solution with standardized 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Perform a blank titration using the same procedure without the sample.
-
Calculate the acid value using the following formula: Acid Value (mg KOH/g) = ((A - B) * N * 56.1) / W Where:
-
A = volume of KOH solution used for the sample (mL)
-
B = volume of KOH solution used for the blank (mL)
-
N = normality of the KOH solution
-
W = weight of the sample (g)
-
56.1 = molecular weight of KOH
-
This procedure is adapted from standard methods for determining the acid number of waxes and fats.[17][18][19][20]
Determination of Saponification Value
The saponification value is a measure of the amount of esterified and free fatty acids present in the sample. It is an indicator of the total ester content.
Principle: The sample is refluxed with an excess of alcoholic potassium hydroxide solution to saponify the esters. The excess KOH is then back-titrated with a standardized acid solution.
Apparatus:
-
Reflux condenser
-
Round-bottom flask (250 mL)
-
Heating mantle
-
Burette (50 mL)
Reagents:
-
Alcoholic potassium hydroxide (KOH) solution, 0.5 N, standardized
-
Hydrochloric acid (HCl) solution, 0.5 N, standardized
-
Phenolphthalein indicator solution
Procedure:
-
Accurately weigh approximately 1.5-2.0 g of the EGDS sample into a round-bottom flask.[21]
-
Add 25.0 mL of 0.5 N alcoholic KOH solution to the flask.[21]
-
Connect the flask to a reflux condenser and heat the mixture to boiling on a heating mantle.
-
Reflux for 60 minutes to ensure complete saponification.
-
Allow the solution to cool slightly and then add a few drops of phenolphthalein indicator.
-
Titrate the hot solution with 0.5 N HCl solution until the pink color disappears.
-
Record the volume of HCl solution used.
-
Perform a blank determination by refluxing and titrating 25.0 mL of the alcoholic KOH solution without the sample.
-
Calculate the saponification value using the following formula: Saponification Value (mg KOH/g) = ((B - A) * N * 56.1) / W Where:
-
B = volume of HCl solution used for the blank (mL)
-
A = volume of HCl solution used for the sample (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
56.1 = molecular weight of KOH
-
This protocol is based on standard methods for determining the saponification number of waxes.[11][12][21][22][23][24]
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and thermal behavior of EGDS. The melting characteristics are crucial for controlling the crystallization process to achieve the desired pearlescent effect.
Principle: The sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured. This provides information on thermal transitions such as melting.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans and lids
-
Crimper press
Procedure:
-
Accurately weigh 5-10 mg of the EGDS sample into an aluminum DSC pan.
-
Seal the pan with a lid using a crimper press.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 100°C).
-
Record the heat flow as a function of temperature.
-
The melting point is typically determined as the peak temperature of the melting endotherm.
This procedure is in accordance with standard methods for thermal analysis of waxes.[14][25][26]
Visualization of Synthesis and Performance Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the synthesis workflows and the mechanism of pearlescence.
References
- 1. Glycol Distearate - Descrizione [tiiips.com]
- 2. yeserchem.com [yeserchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. This compound (EGDS) - Ataman Kimya [atamanchemicals.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. CN105294432A - Method for synthesizing this compound in absence of solvent at ordinary pressure - Google Patents [patents.google.com]
- 10. This compound with CAS 627-83-8 - Chemical Supplier Unilong [unilongindustry.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. This compound - Ataman Kimya [atamanchemicals.com]
- 14. store.astm.org [store.astm.org]
- 15. atamankimya.com [atamankimya.com]
- 16. ulprospector.com [ulprospector.com]
- 17. store.astm.org [store.astm.org]
- 18. Determination of Acid Value | Acid Value in Wax and Fat [chemicalslearning.com]
- 19. CN109975474B - Method for measuring acid value of high-melting-point wax - Google Patents [patents.google.com]
- 20. mt.com [mt.com]
- 21. Determination of Saponification Value in Carnuba Wax by USP/NF Residual Titration Method [scirp.org]
- 22. store.astm.org [store.astm.org]
- 23. petrolube.com [petrolube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. perkinelmer.com.ar [perkinelmer.com.ar]
A Comparative Guide to In-Vitro Drug Release from Lipid-Based and Polymeric Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro release profiles of drugs from lipid-based delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), with alternative polymeric systems, including polymeric nanoparticles and matrix tablets. While this guide focuses on lipid-based systems as a category, it is important to note that Ethylene Glycol Distearate (EGDS) is predominantly utilized in the cosmetics industry as a pearlizing and opacifying agent. Its application as a primary matrix component in controlled-release oral drug delivery systems is not extensively documented in publicly available research, limiting direct comparisons. Therefore, this guide will focus on well-characterized lipid and polymeric systems to provide relevant comparative data and experimental insights.
Data Presentation: Comparative In-Vitro Drug Release Profiles
The following tables summarize quantitative data on the cumulative in-vitro drug release from various drug delivery systems. These comparisons are intended to highlight the different release kinetics exhibited by lipid-based nanoparticles versus polymeric systems.
Table 1: Comparison of Lipid-Based Nanoparticles (SLN & NLC) and Polymeric Nanoparticles (PLGA)
| Drug | Delivery System | Lipid/Polymer | Surfactant/Stabilizer | Release Medium | Time (h) | Cumulative Release (%) | Reference |
| Hydrochlorothiazide | SLN | Precirol® ATO 5 | Gelucire® 44/14 | Not Specified | 5 | ~65 | [1] |
| Hydrochlorothiazide | NLC | Precirol® ATO 5, Transcutol® HP | Gelucire® 44/14 | Not Specified | 5 | >90 | [1] |
| Ketoprofen | PLGA Nanoparticles | PLGA (50:50) | Not Specified | Phosphate (B84403) Buffer (pH 7.4) | 1 | ~30 (Burst) | [2] |
| Indomethacin | PLGA Nanoparticles | PLGA (50:50) | Not Specified | Phosphate Buffer (pH 7.4) | 1 | ~20 (Burst) | [2] |
Table 2: Comparison of Lipid-Based Nanoparticles and Polymeric Matrix Tablets
| Drug | Delivery System | Core Components | Release Medium | Time (h) | Cumulative Release (%) | Reference |
| Theophylline | NLC | Not Specified | Not Specified | 8 | ~80 | [3] |
| Ciprofloxacin HCl | Ethylcellulose Matrix Tablet | Ethylcellulose, HPMC K100M | 0.1N HCl | 1 | 21 | [4][5] |
| Ciprofloxacin HCl | Ethylcellulose Matrix Tablet | Ethylcellulose, HPMC K100M | 0.1N HCl | 12 | >97 | [4][5] |
| Aspirin | Ethylcellulose Microcapsules | Ethylcellulose | pH 1.2 (2h), then pH 6.0 | 7 | ~50 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-vitro release studies. Below are typical protocols for the dialysis bag method used for nanoparticles and the USP dissolution apparatus method for tablets and microparticles.
In-Vitro Drug Release Study of Nanoparticles using the Dialysis Bag Method
This method is commonly employed to assess the in-vitro release of drugs from nanosized delivery systems like SLNs, NLCs, and polymeric nanoparticles.[7][8]
Materials:
-
Dialysis bags (e.g., cellulose (B213188) membrane with a specific molecular weight cut-off, MWCO, typically 12-14 kDa)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) at a physiological pH of 7.4, or other simulated biological fluids)
-
Thermostatically controlled shaking water bath or magnetic stirrer
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Procedure:
-
Preparation of Dialysis Bags: Cut the dialysis membrane into appropriate lengths and soak in the release medium for a specified time (e.g., 12-24 hours) to ensure membrane hydration and removal of any preservatives.
-
Sample Loading: Accurately measure a specific volume of the nanoparticle suspension (e.g., 1-2 mL) and place it inside the pre-soaked dialysis bag. Securely close both ends of the bag.
-
Initiation of Release Study: Immerse the sealed dialysis bag into a vessel containing a known volume of the release medium (e.g., 50-100 mL). The volume should be sufficient to maintain sink conditions.
-
Incubation: Place the entire setup in a thermostatically controlled shaking water bath or on a magnetic stirrer maintained at 37°C with constant agitation (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1-5 mL) for analysis.
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percentage of drug released versus time to obtain the in-vitro release profile.
In-Vitro Dissolution Study of Matrix Tablets and Microparticles using USP Apparatus
This is a standard pharmacopeial method for assessing drug release from solid oral dosage forms.[4][9][10]
Apparatus:
-
USP Dissolution Apparatus (e.g., Type II - Paddle Apparatus)
-
Dissolution vessels
-
Water bath for temperature control
-
Sampling cannulas and filters
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Procedure:
-
Preparation of Dissolution Medium: Prepare the specified dissolution medium (e.g., 900 mL of 0.1N HCl or phosphate buffer) and deaerate it.
-
Apparatus Setup: Assemble the dissolution apparatus and place the required volume of the dissolution medium in each vessel. Allow the medium to equilibrate to 37 ± 0.5°C.
-
Sample Introduction: Place one tablet or an accurately weighed amount of microparticles in each dissolution vessel.
-
Initiation of Dissolution: Start the apparatus at the specified rotational speed (e.g., 50 or 100 rpm).
-
Sampling: At predetermined time intervals, withdraw a specified volume of the dissolution medium through a filtered cannula.
-
Medium Replacement (Optional but recommended for maintaining sink conditions): Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the dissolution profile.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical in-vitro drug release experiment and the general signaling pathway of drug release from a nanoparticle.
Caption: Workflow of an in-vitro drug release experiment.
Caption: Mechanisms of drug release from nanoparticles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quantifying drug release from PLGA nanoparticulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. Release Kinetic Studies of Aspirin Microcapsules from Ethyl Cellulose, Cellulose Acetate Phthalate and their Mixtures by Emulsion Solvent Evaporation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols | MDPI [mdpi.com]
- 8. In vitro drug release study [bio-protocol.org]
- 9. Preparation and Evaluation of Mixture of Eudragit and Ethylcellulose Microparticles Loaded with Ranolazine for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulating drug release behavior and kinetics from matrix tablets based on fine particle-sized ethyl cellulose ether derivatives: an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Ethylene glycol distearate proper disposal procedures
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring safety and environmental responsibility. While Ethylene Glycol Distearate is generally considered to have a low hazard profile, adherence to proper disposal protocols is essential to prevent environmental contamination and maintain regulatory compliance.[1][2] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.
Safe Handling and Personal Protective Equipment
Prior to disposal, ensure that proper personal protective equipment (PPE) is used during handling to minimize exposure.[3] Although this compound has low toxicity, good laboratory practice dictates the use of standard safety measures.
| Protective Measure | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To prevent eye contact with dust particles which may cause mechanical irritation.[1][3] |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile rubber). | To avoid prolonged skin contact.[3][4] |
| Body Protection | Lab coat or other suitable protective clothing. | To prevent contamination of personal clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is unavoidable, a NIOSH-approved dust mask is recommended. | To avoid inhalation of dust which may cause respiratory tract irritation.[1][3] |
**Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through a licensed chemical waste management facility.[3] Improper disposal, such as discarding it in regular trash or washing it down the drain, is prohibited to prevent environmental contamination.[3][6]
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused or uncontaminated this compound should be collected for disposal. It is not classified as hazardous waste for transportation.[3]
-
Contaminated this compound: If mixed with hazardous solvents or other regulated chemicals, the entire mixture must be treated as hazardous waste. The disposal protocol will be dictated by the most hazardous component of the mixture.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office or licensed waste contractor.[7]
Step 2: Collection and Storage
-
Container: Collect waste this compound in a suitable, sealable, and clearly labeled container.[4][7] The container should be in good condition, free of leaks, and compatible with the chemical.
-
Labeling: Label the container clearly as "Waste this compound." If contaminated, list all chemical components. Include the accumulation start date as required by local regulations.[8]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[3][5]
Step 3: Arrange for Professional Disposal
-
Contact EHS or a Licensed Contractor: The primary method for disposal is to arrange for pickup by your institution's EHS department or a licensed chemical waste disposal company.[1][8]
-
Disposal Method: These contractors will typically use controlled incineration with flue gas scrubbing or another approved chemical destruction method to dispose of the waste in compliance with local, state, and federal regulations.[3]
Step 4: Empty Container Disposal
-
Decontamination: Empty containers should be triple-rinsed with a suitable solvent (consult your EHS office for an appropriate solvent).[3] The rinsate must be collected and disposed of as chemical waste.
-
Recycling or Disposal: Once decontaminated, containers can often be offered for recycling.[3][7] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill as per institutional guidelines.[3]
Step 5: Spill Management
-
Containment: In the event of a spill, prevent further leakage if it is safe to do so. Avoid the formation of dust.[3]
-
Cleanup: Collect the spilled solid material using spark-proof tools and place it in a suitable container for disposal.[3] Ensure the area is well-ventilated.
-
Reporting: Report the spill to your EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. This compound MSDS/SDS | Supplier & Distributor [filim-chemical.com]
- 2. chemistryconnection.com [chemistryconnection.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. yeserchem.com [yeserchem.com]
- 6. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 7. goglycolpros.com [goglycolpros.com]
- 8. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
Personal protective equipment for handling Ethylene glycol distearate
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Ethylene glycol distearate. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA), proper PPE is essential to prevent potential irritation and ensure safe handling.[1][2]
| Protection Type | Recommended PPE | Guidelines and Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[3] | In situations with a risk of splashing, a face shield should be worn in addition to goggles.[4][5] All eye protection should conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Chemical-resistant gloves.[3][6] | Inspect gloves for any damage before use.[7] After handling, dispose of contaminated gloves in accordance with laboratory best practices and local regulations. Always wash and dry hands after removing gloves.[7][8] |
| Body Protection | Laboratory coat.[5] | When handling larger quantities or when there is a significant risk of exposure, wear fire/flame resistant and impervious clothing.[3] Lab coats should not be worn outside of the laboratory area.[5] |
| Respiratory Protection | Generally not required with adequate ventilation.[9] | If dust or aerosols are generated and exposure limits are exceeded, or if irritation is experienced, use a NIOSH/MSHA approved respirator.[1][6] In high-concentration environments, a full-face supplied air respirator may be necessary.[3][8] |
Operational Plan for Handling
Follow this step-by-step guidance for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a laboratory fume hood or another mechanical exhaust system.[3][8]
-
Confirm that a safety shower and an eyewash station are easily accessible.[6]
-
Thoroughly read the Safety Data Sheet (SDS) before starting any work.[8]
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above.
-
Minimize the formation of dust and aerosols.[3] If working with the powdered form, prevent dust cloud formation, as fine dust can be explosive with air and may be ignited by a spark.[10]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][11]
Emergency and Disposal Plans
In Case of a Spill:
-
Evacuate personnel from the immediate vicinity.[3]
-
Put on the required personal protective equipment, including respiratory protection if necessary.[3]
-
For solid spills, carefully scoop the material into a suitable, closed container for disposal.[10] To prevent dust from becoming airborne, you can wet the material.[10] Do not use compressed air to clean up powdered spills.[10]
-
Prevent the spilled material from entering drains or waterways.[3][10]
-
After the material has been collected, clean the contaminated surfaces with a soap solution.[10]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3][6] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3] |
Disposal Plan:
-
Disposal of this compound must be in accordance with all applicable local, state, and federal regulations.[9][10][11]
-
The material can be sent to a licensed chemical destruction facility or disposed of through controlled incineration with flue gas scrubbing.[3]
-
Do not allow the chemical to contaminate water sources, foodstuffs, or animal feed.[3]
-
Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[3]
Caption: Workflow for the safe handling of this compound.
References
- 1. chemistryconnection.com [chemistryconnection.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 6. biosynth.com [biosynth.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. WERCS Studio - Application Error [hallstar-sds.thewercs.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. This compound MSDS/SDS | Supplier & Distributor [filim-chemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
